molecular formula C20H40NO5P B1677616 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate CAS No. 24435-25-4

2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

Cat. No.: B1677616
CAS No.: 24435-25-4
M. Wt: 405.5 g/mol
InChI Key: BCSUWOZFWWBYSX-MDZDMXLPSA-N
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Description

N-oleoylethanolamine phosphate is a N-acylethanolamine phosphate in which the acyl group is specifed as (9Z)-octadec-9-enoyl. It is a lysophosphatidic acid-1 (LPA1) receptor agonist. It is functionally related to an oleic acid.

Properties

CAS No.

24435-25-4

Molecular Formula

C20H40NO5P

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+

InChI Key

BCSUWOZFWWBYSX-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NAEPA; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-acyl-ethanolamine Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-ethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes, including inflammation, pain, and energy metabolism. A notable member of this family is N-elaidoyl-ethanolamine, an amide formed from elaidic acid and ethanolamine. While the synthesis and degradation of NAEs have been extensively studied, the pathways leading to their phosphorylated derivatives, such as N-elaidoyl-ethanolamine phosphate, are less well-elucidated. This technical guide provides a comprehensive overview of the known and putative synthesis pathways of N-acyl-ethanolamine phosphates, with a focus on providing actionable data and protocols for researchers in the field.

The biosynthesis of NAEs is understood to primarily proceed through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE). NAPE, in turn, is generated by the transfer of an acyl group from a phospholipid to the head group of phosphatidylethanolamine (PE).[1][2] This process is catalyzed by N-acyltransferases.[2] The subsequent conversion of NAPE to NAEs can occur via several enzymatic routes.[2][3]

This guide will delve into the intricacies of these pathways, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular workflows.

Core Synthesis Pathways

The synthesis of N-acyl-ethanolamine phosphates is intrinsically linked to the metabolism of N-acylethanolamines. Current research points to two primary routes for the generation of phosphorylated NAEs:

  • The NAPE-PLC Pathway: This pathway involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a phospholipase C (PLC) type enzyme. This reaction directly yields a phosphorylated N-acylethanolamine.

  • Direct Phosphorylation of N-acylethanolamines: This proposed pathway involves the direct phosphorylation of a pre-existing N-acylethanolamine by a specific kinase. While evidence for a dedicated N-acylethanolamine kinase is still emerging, the existence of ethanolamine kinases that phosphorylate ethanolamine suggests a plausible mechanism.

Pathway 1: The NAPE-PLC Route to N-acyl-ethanolamine Phosphate

This pathway is a branch from the central NAE synthesis pathway and represents the most well-documented route to a phosphorylated NAE.

Diagram of the NAPE-PLC Pathway

NAPE_PLC_Pathway cluster_membrane Cellular Membrane PC Phosphatidylcholine (PC) NAPE N-acyl-phosphatidylethanolamine (NAPE) PC->NAPE N-acyltransferase (+ PE) PE Phosphatidylethanolamine (PE) NAE_P N-acyl-ethanolamine Phosphate NAPE->NAE_P Phospholipase C (PLC) (+ H2O) DAG Diacylglycerol (DAG)

Caption: Synthesis of N-acyl-ethanolamine phosphate via the NAPE-PLC pathway.

Key Enzymatic Step: The critical step in this pathway is the cleavage of the phosphodiester bond in NAPE by a phospholipase C (PLC) enzyme. This reaction releases diacylglycerol (DAG) and N-acyl-ethanolamine phosphate.

Pathway 2: Putative Direct Phosphorylation of N-acyl-ethanolamine

This pathway proposes that a kinase directly phosphorylates an N-acylethanolamine, such as N-elaidoyl-ethanolamine, to its corresponding phosphate.

Diagram of the Putative Direct Phosphorylation Pathway

Direct_Phosphorylation_Pathway cluster_cytosol Cytosol NAE N-elaidoyl-ethanolamine NAE_P N-elaidoyl-ethanolamine Phosphate NAE->NAE_P N-acylethanolamine Kinase (putative) (+ ATP) ATP ATP ADP ADP

Caption: Proposed direct phosphorylation of N-elaidoyl-ethanolamine.

Key Enzymatic Step: This hypothetical pathway hinges on the existence of an "N-acylethanolamine kinase" that would utilize ATP to phosphorylate the ethanolamine headgroup of the NAE molecule. While a specific kinase for NAEs has not been definitively identified, the presence of ethanolamine kinases lends support to this possibility.

Quantitative Data

Quantitative data on the endogenous levels of N-acyl-ethanolamine phosphates are scarce. However, studies on the parent N-acylethanolamines provide valuable context for understanding their potential phosphorylated derivatives. The following table summarizes representative concentrations of major NAEs in various rat tissues, as determined by ultraperformance liquid chromatography-tandem mass spectrometry.[4]

N-acylethanolaminePlasma (pmol/mL)Uterus (pmol/g)Mesometrial Decidua (pmol/g)Antimesometrial Decidua (pmol/g)
N-arachidonoylethanolamine (Anandamide) 1.5 - 3.05 - 1510 - 3015 - 40
N-palmitoylethanolamine (PEA) 10 - 2550 - 150100 - 300150 - 400
N-oleoylethanolamine (OEA) 20 - 50100 - 250200 - 500300 - 700

Data are presented as ranges compiled from values reported at different stages of pregnancy in rats.[4]

Experimental Protocols

Protocol 1: Extraction of N-acyl-ethanolamines and their Phosphates from Biological Tissues

This protocol provides a general framework for the extraction of NAEs and their phosphorylated counterparts for subsequent analysis.

Materials:

  • Biological tissue (e.g., brain, liver, cell culture)

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (MeOH) containing internal standards (e.g., d4-PEA, d8-AEA)

  • Chloroform (CHCl3)

  • 0.1 M Hydrochloric acid (HCl)

  • Centrifuge

  • Glass vials

Procedure:

  • Homogenize the tissue sample in ice-cold PBS.

  • To 1 part of the homogenate, add 4 parts of a 1:1 (v/v) mixture of methanol (containing internal standards) and chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1 part of 0.1 M HCl and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol/chloroform 1:1).

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of NAEs and their phosphorylated derivatives.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-performance liquid chromatograph (UPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes.

  • Ionization Mode: Positive ESI is generally used for the detection of NAEs and their phosphates.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

Workflow Diagram for NAE Analysis

NAE_Analysis_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (Protocol 1) Sample->Extraction LC LC Separation (Reversed-Phase C18) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification vs. Internal Standards) MS->Data

Caption: A typical workflow for the analysis of N-acyl-ethanolamines.

Signaling and Biological Function

N-acyl-ethanolamines exert their biological effects by interacting with various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPARα).[5][6] The phosphorylation of NAEs could significantly alter their signaling properties, potentially modulating their receptor binding affinity, solubility, and metabolic stability. The functional role of N-acyl-ethanolamine phosphates is an active area of research, with potential implications in neuroprotection and metabolic regulation.[7]

Diagram of N-acyl-ethanolamine Signaling Pathways

NAE_Signaling cluster_receptors Receptors NAE N-acyl-ethanolamine (e.g., Anandamide, OEA, PEA) CB1 CB1 Receptor NAE->CB1 CB2 CB2 Receptor NAE->CB2 PPARa PPARα NAE->PPARa Response Cellular Response (e.g., ↓Inflammation, ↓Pain, ↑Satiety) CB1->Response CB2->Response PPARa->Response

Caption: Overview of major N-acyl-ethanolamine signaling pathways.

Conclusion

The synthesis of N-elaidoyl-ethanolamine phosphate and other N-acyl-ethanolamine phosphates represents an important, yet underexplored, area of lipid biochemistry. While the NAPE-PLC pathway provides a direct route to these phosphorylated molecules, the potential for direct phosphorylation of NAEs by a dedicated kinase remains an intriguing possibility that warrants further investigation. The experimental protocols and data presented in this guide offer a foundation for researchers to explore the synthesis, quantification, and biological function of these fascinating lipid mediators. Future studies in this area will be critical for a complete understanding of the endocannabinoid system and for the development of novel therapeutics targeting NAE signaling.

References

Biological role of N-acyl ethanolamide phosphates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of N-acyl Ethanolamide Phosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl ethanolamide phosphates (NAPEs) are a class of glycerophospholipids that serve as crucial precursors to the N-acyl ethanolamines (NAEs), a family of bioactive lipids with diverse physiological functions. This technical guide provides a comprehensive overview of the biological significance of NAPEs, detailing their synthesis, metabolism, and the signaling pathways of their NAE products. We present quantitative data on NAPE concentrations and enzyme kinetics, offer detailed experimental protocols for their study, and provide visual representations of the key metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Central Role of NAPEs in Bioactive Lipid Signaling

N-acyl ethanolamide phosphates (NAPEs) are tri-acylated phospholipids derived from the N-acylation of phosphatidylethanolamine (PE). While present in relatively low concentrations in cell membranes, they are of significant biological interest as the committed precursors for the synthesis of N-acyl ethanolamines (NAEs). This family of lipids includes well-characterized signaling molecules such as:

  • Anandamide (AEA): An endocannabinoid that acts as an endogenous ligand for cannabinoid receptors CB1 and CB2, playing a role in pain, mood, and appetite regulation.

  • Palmitoylethanolamide (PEA): An anti-inflammatory and analgesic agent that primarily interacts with the peroxisome proliferator-activated receptor alpha (PPARα).

  • Oleoylethanolamine (OEA): A potent anorexic lipid that also signals through PPARα.

  • Synaptamide (DHEA): Involved in neurogenesis and synaptogenesis through its action on the GPR110 receptor.

The biosynthesis of NAEs from NAPEs is a critical control point for regulating the levels of these signaling lipids. Consequently, the enzymes involved in NAPE metabolism are considered promising therapeutic targets for a variety of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Beyond their precursor role, NAPEs themselves may have autonomous functions, such as membrane stabilization.

NAPE Synthesis and Metabolism: A Multi-Pathway Network

The conversion of membrane phospholipids into NAEs is a multi-step process involving several key enzymes and pathways.

NAPE Synthesis: The Role of N-Acyltransferases

The initial and rate-limiting step in NAE biosynthesis is the formation of NAPE. This reaction is catalyzed by N-acyltransferases (NATs) that transfer a fatty acyl group from the sn-1 position of a donor phospholipid, often phosphatidylcholine (PC), to the primary amine of PE. Two main classes of enzymes have been identified to perform this function:

  • Ca²⁺-dependent N-Acyltransferase (Ca-NAT): This activity, primarily attributed to cytosolic phospholipase A₂ε (cPLA₂ε) , is stimulated by elevated intracellular calcium levels.

  • Ca²⁺-independent N-Acyltransferases: This activity is carried out by members of the phospholipase A and acyltransferase (PLAAT) family (also known as HRAS-like suppressors).

NAPE Hydrolysis: Generating Bioactive NAEs

Once synthesized, NAPEs are hydrolyzed to release NAEs through several distinct enzymatic pathways. The existence of multiple routes highlights the complexity and robustness of NAE production.

The most direct route is catalyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) , a zinc metallohydrolase. This enzyme cleaves the glycerophosphate-ethanolamine bond of NAPE to yield an NAE and phosphatidic acid (PA).

Studies in NAPE-PLD knockout mice have revealed the existence of several alternative biosynthetic pathways for NAEs, which are particularly important for the production of anandamide. These pathways involve different intermediate steps and enzymes:

  • Phospholipase C / Phosphatase Pathway: NAPE is first hydrolyzed by a Phospholipase C (PLC) to produce phospho-NAE . This intermediate is then dephosphorylated by phosphatases, such as PTPN22, to yield the final NAE.

  • ABHD4 / GDE1 Pathway: This multi-step pathway begins with the deacylation of NAPE at the sn-1 or sn-2 position by α/β-hydrolase 4 (ABHD4) , forming lyso-NAPE and subsequently glycerophospho-NAE (Gp-NAE) . Gp-NAE is then hydrolyzed by a glycerophosphodiesterase, such as GDE1 , to release the NAE.

  • Secretory PLA₂ Pathway: A secretory phospholipase A₂ (sPLA₂) can remove the fatty acid from the sn-2 position of NAPE to form lyso-NAPE , which then enters other metabolic routes to be converted into an NAE.

Downstream NAE Signaling

The NAEs produced from NAPE metabolism exert their biological effects by activating a range of receptors, including G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels.

NAE_Signaling_Pathway cluster_synthesis NAPE Metabolism cluster_receptors NAE Receptor Activation cluster_effects Physiological Effects NAPE N-Acyl Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis NAE N-Acyl Ethanolamine (e.g., Anandamide, PEA, OEA) CB1_CB2 Cannabinoid Receptors (CB1, CB2) NAE->CB1_CB2 PPARa PPARα NAE->PPARa TRPV1 TRPV1 Channel NAE->TRPV1 GPR55 GPR55 NAE->GPR55 GPR119 GPR119 NAE->GPR119 NAPE_PLD->NAE Pain_Modulation Pain Modulation CB1_CB2->Pain_Modulation Mood_Regulation Mood Regulation CB1_CB2->Mood_Regulation Inflammation_Control Inflammation Control PPARa->Inflammation_Control Appetite_Regulation Appetite Regulation PPARa->Appetite_Regulation TRPV1->Pain_Modulation Neuroprotection Neuroprotection GPR55->Neuroprotection GPR119->Appetite_Regulation

Caption: Downstream signaling cascade of N-Acyl Ethanolamines (NAEs).

Quantitative Data

The following tables summarize key quantitative data regarding NAPE concentrations in tissues and the kinetic properties of the primary enzyme responsible for their conversion, NAPE-PLD.

Table 1: Concentration of N-acyl Ethanolamide Phosphates (NAPEs) in Rodent Tissues

TissueSpeciesTotal NAPE ConcentrationNotesReference
BrainRat~3 nmol/gA total of 41 distinct NAPE molecular species were identified.
StriatumMouseBaselineLevels of saturated NAPE species, such as NAPE (40:6-16:0) and NAPE (38:4-18:0), increased 48h after 6-OHDA injection.
LiverMouseWild-TypeLevels of OEA and LEA were reduced by ~20% in hepatocyte-specific Napepld knockout mice, while AEA and PEA levels were unchanged.
BrainMouseWild-Type (P7)NAPE levels were reduced by half in cPLA₂ε knockout mice at postnatal day 7, but were unchanged at day 30.

Table 2: Kinetic Parameters of NAPE-PLD

SubstrateEnzyme SourceKₘVₘₐₓConditionsReference
N-arachidonoyl-PE (NArPE)Mouse brain areas and peripheral tissues40.0 ± 5.6 µM22.2 ± 3.5 pmol/min/mg proteinRadiochromatographic assay
N-hexadecanoyl-PERecombinant Human NAPE-PLD9 µM156 nmol/min/mg enzymeIn the presence of deoxycholic acid
N-arachidonoyl-PERecombinant Human NAPE-PLD9 µMNot specifiedIn the presence of deoxycholic acid
N-palmitoyl-lyso-PENot specifiedSimilar to NAPE~33% of NAPE VₘₐₓNot specified
N-arachidonoyl-lyso-PENot specifiedSimilar to NAPE~25% of NAPE VₘₐₓNot specified

Detailed Experimental Protocols

Accurate measurement of NAPE levels and the activity of related enzymes is crucial for research in this field. Below are detailed protocols for key experimental procedures.

Protocol for Lipid Extraction from Brain Tissue for NAPE Quantification

This protocol is adapted from methods used for the quantification of NAEs and their precursors.

Materials:

  • Brain tissue, snap-frozen in liquid nitrogen.

  • Chloroform, HPLC grade.

  • Methanol, HPLC grade.

  • Tris-HCl buffer (50 mM, pH 8.0).

  • Dounce homogenizer.

  • Centrifuge capable of 4°C operation.

  • Internal standards for NAPE species (if available).

Procedure:

  • Weigh the frozen brain tissue.

  • Immediately place the tissue in a pre-chilled Dounce homogenizer.

  • Add 8 mL of ice-cold extraction solution (chloroform:methanol:Tris-HCl buffer in a 2:1:1 v/v/v ratio) per gram of tissue.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • If using internal standards for absolute quantification, add them to the homogenate at this stage.

  • Transfer the homogenate to a centrifuge tube.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Protocol for Fluorescence-Based NAPE-PLD Activity Assay

This high-throughput compatible assay uses the fluorogenic substrate PED6 and membrane fractions from cells overexpressing NAPE-PLD.

Materials:

  • HEK293T cells.

  • Plasmid DNA encoding human NAPE-PLD.

  • Polyethylenimine (PEI) for transfection.

  • DMEM and other cell culture reagents.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.005% Triton X-100, pH 7.4.

  • PED6 substrate stock solution (in DMSO).

  • Black, flat-bottom 96-well plates.

  • Plate reader with fluorescence capabilities (Excitation/Emission ~495/525 nm).

Procedure:

Part A: Preparation of NAPE-PLD Enriched Membranes

  • One day prior to transfection, plate 10⁷ HEK293T cells in a 15 cm dish.

  • Transfect the cells with 20 µg of NAPE-PLD plasmid DNA using PEI according to standard protocols. Prepare a mock transfection (no DNA) as a negative control.

  • After 72 hours, harvest the cells in PBS.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a lysis buffer (e.g., hypotonic buffer with protease inhibitors).

  • Lyse the cells using a Dounce homogenizer or sonication.

  • Perform ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

Part B: NAPE-PLD Activity Assay

  • Dilute the membrane protein lysate to a working concentration (e.g., 0.4 mg/mL) in assay buffer.

  • In a 96-well plate, add 79 µL of assay buffer per well.

  • Add 1 µL of the test compound (dissolved in DMSO) or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of the diluted membrane protein lysate (from NAPE-PLD transfected or mock-transfected cells) to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Prepare a 10 µM working solution of PED6 in assay buffer.

  • Initiate the reaction by adding 10 µL of the PED6 working solution to each well (final concentration will vary based on desired assay conditions).

  • Immediately begin measuring the increase in fluorescence over time using a plate reader set to 37°C. The rate of fluorescence increase is proportional to NAPE-PLD activity.

Protocol for Radioactive NAPE-PLD Activity Assay

This classic method offers high sensitivity and is based on the conversion of a radiolabeled NAPE substrate to a radiolabeled NAE product.

Materials:

  • Tissue homogenate or cell lysate (100 µg total protein).

  • ¹⁴C-labeled N-palmitoyl-PE or other radiolabeled NAPE substrate (100 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • 10 mM CaCl₂ solution.

  • Stop Solution: Chloroform:Methanol (2:1 v/v).

  • TLC plates (silica gel).

  • TLC developing solvent (e.g., chloroform:methanol:ammonium hydroxide).

  • Phosphorimager or scintillation counter.

Procedure:

  • In a microcentrifuge tube, combine 100 µg of tissue homogenate with assay buffer.

  • Add CaCl₂ to a final concentration of 10 mM (or omit for Ca²⁺-independent activity measurement).

  • Add the ¹⁴C-labeled NAPE substrate to a final concentration of 100 µM. Bring the total reaction volume to 100 µL with assay buffer.

  • Incubate the reaction at 37°C for 1.5 hours.

  • Stop the reaction by adding 1.5 mL of the chloroform:methanol stop solution, followed by 400 µL of water to induce phase separation.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Spot the extracted lipids onto a TLC plate alongside standards for NAPE and NAE.

  • Develop the TLC plate using an appropriate solvent system.

  • Visualize and quantify the radioactive spots corresponding to the NAPE substrate and the NAE product using a phosphorimager. The activity is calculated as the percentage conversion of substrate to product.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key metabolic pathways for NAPE and a typical experimental workflow.

NAPE_Metabolic_Pathways cluster_synthesis NAPE Synthesis cluster_hydrolysis NAPE Hydrolysis Pathways cluster_pld Canonical Pathway cluster_alt NAPE-PLD-Independent Pathways PC Phosphatidylcholine (PC) NAT N-Acyltransferase (cPLA2ε, PLAATs) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Acyl Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Direct Hydrolysis PLC PLC NAPE->PLC PLC Pathway ABHD4 ABHD4 NAPE->ABHD4 ABHD4/GDE1 Pathway NAT->NAPE NAE N-Acyl Ethanolamine (NAE) NAPE_PLD->NAE Phospho_NAE Phospho-NAE PLC->Phospho_NAE Phosphatase Phosphatase Phospho_NAE->Phosphatase Phosphatase->NAE Gp_NAE GlyceroPhospho-NAE (Gp-NAE) ABHD4->Gp_NAE GDE1 GDE1 Gp_NAE->GDE1 GDE1->NAE

Caption: Biosynthetic pathways of N-acyl ethanolamide phosphates (NAPEs).

Experimental_Workflow_NAPE_Quantification cluster_workflow Workflow for NAPE Quantification from Tissue start Tissue Collection (Snap Freeze) homogenize Homogenization in Chloroform:Methanol:Buffer start->homogenize extract Lipid Extraction (Organic Phase Separation) homogenize->extract dry Drying under Nitrogen extract->dry resuspend Resuspension in LC-MS Grade Solvent dry->resuspend analyze LC-MS/MS Analysis resuspend->analyze quantify Data Quantification (vs. Internal Standards) analyze->quantify end NAPE Profile quantify->end

An In-Depth Technical Guide to 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate, a synthetic lysophosphatidic acid (LPA) mimetic and potent agonist at LPA receptors. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and elucidates its mechanism of action through key signaling pathways. The information is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and lipid signaling.

Physicochemical Properties

This compound, also known as N-elaidoylethanolamine phosphate or OEA-P (for its oleoyl isomer), is a member of the N-acyl ethanolamine phosphate family. Its core structure consists of an 18-carbon monounsaturated fatty acid (elaidic acid) linked via an amide bond to an ethanolamine phosphate headgroup.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem CID: 17757220]
Synonyms N-elaidoylethanolamine phosphate, OEA-P (isomer)[Cayman Chemical]
Molecular Formula C₂₀H₄₀NO₅P[PubChem CID: 17757220]
Molecular Weight 405.5 g/mol [PubChem CID: 17757220]
Appearance Crystalline solid[Cayman Chemical]
Solubility Soluble in DMSO[Cayman Chemical]
XLogP3 5.2[PubChem CID: 17757220]
Hydrogen Bond Donor Count 3[PubChem CID: 17757220]
Hydrogen Bond Acceptor Count 5[PubChem CID: 17757220]
Rotatable Bond Count 20[PubChem CID: 17757220]

Synthesis and Characterization

The synthesis of this compound can be approached as a multi-step process. The following protocols are based on established methods for the synthesis of related N-acyl ethanolamines and their subsequent phosphorylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-hydroxyethyl)octadec-9-enamide (Oleoylethanolamide)

This step involves the acylation of ethanolamine with oleoyl chloride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of oleoyl chloride (1 equivalent) in anhydrous DCM to the stirred ethanolamine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oleoylethanolamide.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol to yield pure N-(2-hydroxyethyl)octadec-9-enamide.

Step 2: Phosphorylation of N-(2-hydroxyethyl)octadec-9-enamide

This step introduces the phosphate group to the hydroxyl moiety of the N-acyl ethanolamine.

  • Reaction Setup: Dissolve the purified N-(2-hydroxyethyl)octadec-9-enamide (1 equivalent) in a suitable anhydrous solvent like pyridine or acetonitrile in a flask under an inert atmosphere.

  • Phosphorylating Agent: Cool the solution to 0°C. Add a phosphorylating agent such as phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while stirring.

  • Reaction and Quenching: Allow the reaction to proceed at 0°C for 2-4 hours. After completion, quench the reaction by the slow addition of water or a buffer solution.

  • Purification: The purification of the final product can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water and acetonitrile containing a small amount of a suitable buffer.

Experimental Protocol: Characterization

Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v) can be used for the separation of polar lipids.

  • Visualization: Staining with primuline spray followed by visualization under UV light, or by using a phosphate-specific stain like the Dittmer-Lester reagent.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is suitable for the analysis of N-acyl ethanolamine phosphates.

  • Mobile Phase: A gradient elution system of methanol/water or acetonitrile/water, often with a small amount of an ion-pairing agent or buffer, can be employed.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃/CD₃OD mixture) will show characteristic signals for the fatty acyl chain protons (alkenyl protons around 5.3 ppm, methylene protons, and a terminal methyl group), as well as signals for the ethanolamine backbone protons.

  • ³¹P NMR: The ³¹P NMR spectrum will exhibit a single resonance corresponding to the dihydrogen phosphate group, providing confirmation of the phosphorylation. The chemical shift will be dependent on the solvent and pH.

Biological Activity and Signaling Pathways

This compound is a potent agonist for the lysophosphatidic acid (LPA) receptors, with a preference for LPA₁ and LPA₂ subtypes.[1] Its binding to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

LPA Receptor-Mediated Signaling

LPA₁ and LPA₂ receptors couple to multiple G protein families, including Gq/11, Gi/o, and G₁₂/₁₃, leading to the activation of diverse downstream effector pathways.

LPA_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Downstream Kinases cluster_cellular_responses Cellular Responses LPA_Agonist 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate LPA_Receptor LPA₁ / LPA₂ Receptor LPA_Agonist->LPA_Receptor Binds Gq Gq/11 LPA_Receptor->Gq Gi Gi/o LPA_Receptor->Gi G1213 G12/13 LPA_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_Mobilization ↑ [Ca²⁺]i IP3_DAG->Ca_Mobilization PKC PKC IP3_DAG->PKC ROCK ROCK RhoA->ROCK MAPK MAPK (ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival MAPK->Survival Migration Cell Migration ROCK->Migration

Caption: LPA Receptor Signaling Cascade.

Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn can phosphorylate and activate downstream targets, including the mitogen-activated protein kinase (MAPK) cascade.

Gi/o Pathway: The Gi/o pathway is primarily inhibitory. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

G12/13 Pathway: Coupling to G₁₂/₁₃ proteins activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.

Experimental Protocols: Biological Assays

The following are generalized protocols for assays commonly used to characterize the activity of LPA receptor agonists.

Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing LPA₁ or LPA₂ receptors (e.g., HEK293 or MDA-MB-231 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) for 30-60 minutes at 37°C.

  • Compound Addition: After dye loading, wash the cells to remove excess dye. Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence. Inject a solution of this compound at various concentrations.

  • Data Acquisition: Continuously record the fluorescence intensity before and after compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate LPA Receptor-Expressing Cells in 96-well Plate Start->Cell_Plating Incubation1 Incubate Overnight Cell_Plating->Incubation1 Dye_Loading Load Cells with Calcium-Sensitive Dye Incubation1->Dye_Loading Incubation2 Incubate for 30-60 min at 37°C Dye_Loading->Incubation2 Washing Wash to Remove Excess Dye Incubation2->Washing Baseline_Reading Measure Baseline Fluorescence Washing->Baseline_Reading Compound_Addition Inject Test Compound Baseline_Reading->Compound_Addition Fluorescence_Recording Record Fluorescence Intensity Compound_Addition->Fluorescence_Recording Data_Analysis Calculate EC₅₀ Fluorescence_Recording->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing LPA₁ or LPA₂ receptors in a suitable multi-well plate.

  • Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor for a short period. Then, stimulate the cells with forskolin to increase basal cAMP levels.

  • Compound Treatment: Concurrently with or shortly after forskolin stimulation, add varying concentrations of this compound.

  • Cell Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The inhibitory effect of the compound on forskolin-stimulated cAMP accumulation is determined, and an IC₅₀ value is calculated.

GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the LPA receptor of interest.

  • Assay Reaction: In a multi-well plate, incubate the cell membranes with GDP, the test compound at various concentrations, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Incubation: Allow the binding reaction to proceed at 30°C for a specified time.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of the agonist reflects the activation of G proteins. Determine the EC₅₀ from the concentration-response curve.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of LPA₁ and LPA₂ receptors in various physiological and pathological processes. Its well-defined mechanism of action through multiple G protein-coupled signaling pathways makes it a suitable probe for investigating the downstream consequences of LPA receptor activation. This guide provides a foundational resource for researchers working with this compound, offering insights into its properties, synthesis, and biological characterization. Further research is warranted to determine its full pharmacokinetic and pharmacodynamic profile in vivo.

References

Technical Guide: Physicochemical Properties and Biological Activity of NAEPA (CAS 24435-25-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(Z)-oleoyl ethanolamide phosphoric acid (NAEPA), identified by CAS number 24435-25-4. NAEPA is a selective agonist for the lysophosphatidic acid-1 (LPA1) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document summarizes key physicochemical data, outlines relevant experimental methodologies for its characterization, and details its primary signaling pathway. The information herein is intended to support researchers and professionals in drug development and related scientific fields.

Core Physicochemical Properties

NAEPA is a solid, white crystalline substance at standard conditions.[1] A summary of its key quantitative properties is presented in Table 1. It should be noted that while some data are available, comprehensive experimental values for properties such as boiling point, density, and vapor pressure are not readily found in publicly accessible literature.

Table 1: Physical and Chemical Properties of NAEPA (CAS 24435-25-4)

PropertyValueSource(s)
Chemical Name (Z)-N-[2-(Phosphonooxy)ethyl]-9-octadecenamide[2]
Synonyms NAEPA, N-oleoyl ethanolamide phosphoric acid, OEA-P[2]
CAS Number 24435-25-4
Molecular Formula C₂₀H₄₀NO₅P
Molecular Weight 405.51 g/mol
Physical Form Solid
Color White
Melting Point 75.8-84.0 °C
Solubility DMSO: 28 mg/mL; Soluble in Water[3]
Storage Temperature 2-8°C

Biological Activity: LPA1 Receptor Agonism

NAEPA functions as a selective agonist of the lysophosphatidic acid-1 (LPA1) receptor, mimicking the action of the endogenous ligand, lysophosphatidic acid (LPA).[4] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to several heterotrimeric G protein families, including Gαi/o, Gαq/11, and Gα12/13.[5] This coupling initiates a cascade of downstream signaling events that regulate a wide array of cellular processes such as proliferation, migration, and cytoskeletal changes.[6][7]

LPA1 Receptor Signaling Pathway

The activation of the LPA1 receptor by an agonist like NAEPA leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary signaling cascades initiated by each Gα subunit family are as follows:

  • Gαq/11 Pathway : The Gαq/11 pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[9]

  • Gα12/13 Pathway : The Gα12/13 proteins activate Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA is a key regulator of the actin cytoskeleton, promoting stress fiber formation and focal adhesion assembly through effectors like Rho-associated kinase (ROCK).[10]

LPA1_Signaling_Pathway LPA1 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA1 LPA1 Receptor G_protein Gαi/q/12-13 Gβγ LPA1->G_protein Activates NAEPA NAEPA (Agonist) NAEPA->LPA1 Binds to G_i Gαi G_protein->G_i G_q Gαq G_protein->G_q G_12_13 Gα12/13 G_protein->G_12_13 AC Adenylyl Cyclase G_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PLC Phospholipase C (PLC) G_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates RhoGEF RhoGEF G_12_13->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Promotes

Caption: LPA1 Receptor Signaling Pathway initiated by NAEPA.

Experimental Protocols

The following sections describe standard methodologies for determining key physicochemical properties of solid organic compounds like NAEPA.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline NAEPA is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point oil or a calibrated digital melting point apparatus.

  • Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For high accuracy, the determination should be repeated at least twice, and the average of the consistent values should be taken.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of NAEPA in various solvents.

Methodology:

  • Equilibrium System Preparation: An excess amount of solid NAEPA is added to a known volume of the selected solvent (e.g., water, ethanol, chloroform) in a sealed container, such as a glass vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution. This can be achieved using a shaker or a magnetic stirrer.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The sample is then diluted with a suitable solvent, and the concentration of NAEPA is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, coupled with a standard calibration curve. The solubility is then expressed in units such as mg/mL or mol/L.

Purity and Identification by Thin-Layer Chromatography (TLC)

Objective: To assess the purity of a sample of NAEPA and to compare its chromatographic behavior with standards.

Methodology:

  • TLC Plate Preparation: A silica gel TLC plate is used as the stationary phase. The plate may be pre-washed with a solvent mixture and activated by heating to ensure a consistent surface.

  • Sample Application: A dilute solution of NAEPA in a suitable solvent (e.g., DMSO or a chloroform/methanol mixture) is prepared. A small spot of this solution is applied near the bottom of the TLC plate using a capillary tube.

  • Development: The TLC plate is placed in a sealed chromatography tank containing a pre-equilibrated mobile phase (a specific solvent system). The mobile phase for phospholipids often consists of a mixture of chloroform, methanol, and water or an ammonium hydroxide solution. The solvent is allowed to ascend the plate by capillary action.

  • Visualization: Once the solvent front has nearly reached the top of the plate, the plate is removed and dried. The spots can be visualized using various methods. For phospholipids, this may include exposure to iodine vapor, or spraying with specific reagents like a phosphate-detecting spray followed by heating.

  • Rf Value Calculation: The retention factor (Rf) is calculated as the ratio of the distance traveled by the solute spot to the distance traveled by the solvent front. This value can be compared to that of a standard to confirm the identity and assess the purity of the sample.

Caption: General workflow for the physicochemical characterization of NAEPA.

References

Unraveling the Enigmatic Mechanism of N-elaidoyl-ethanolamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the putative mechanism of action for N-elaidoyl-ethanolamine phosphate, a unique phospholipid with potential roles in cellular signaling. Drawing upon the established biochemistry of the broader families of N-acylphosphatidylethanolamines (NAPEs) and their bioactive derivatives, N-acylethanolamines (NAEs), this document synthesizes current knowledge to propose a dual-faceted role for this molecule. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel lipid mediators.

Due to the limited direct research on N-elaidoyl-ethanolamine phosphate, its mechanism of action is largely inferred from studies on its structural analogs. "Elaidoyl" designates the trans-isomer of the oleoyl fatty acid. Therefore, N-elaidoyl-ethanolamine phosphate is the trans-isomer of N-oleoyl-ethanolamine phosphate (OEA-P). This guide will heavily reference the known biological activities of OEA-P and its dephosphorylated product, N-oleoylethanolamine (OEA), to construct a probable mechanistic framework.

Proposed Dual Mechanism of Action

N-elaidoyl-ethanolamine phosphate is hypothesized to function through two primary pathways:

  • Direct Signaling via Lysophosphatidic Acid (LPA) Receptors: The phosphorylated form of the molecule may act as a signaling entity itself, interacting with specific cell surface receptors.

  • As a Pro-Drug for N-elaidoyl-ethanolamine: It can be metabolized to its dephosphorylated counterpart, N-elaidoyl-ethanolamine, which would then engage with a different set of intracellular targets.

Mechanism 1: Direct Agonism at Lysophosphatidic Acid (LPA) Receptors

Recent studies on the cis-isomer, N-oleoyl-ethanolamine phosphate (OEA-P), have revealed its capacity to act as a mimetic of lysophosphatidic acid (LPA) and function as an agonist at LPA receptors.[1] Specifically, OEA-P has been shown to selectively activate LPA1 and LPA2 receptors over LPA3 receptors.[1] This interaction initiates downstream signaling cascades, including intracellular calcium mobilization and the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation.[1]

It is plausible that N-elaidoyl-ethanolamine phosphate shares this ability to interact with LPA receptors, though the stereochemistry of the trans-fatty acid may influence receptor affinity and signaling potency.

Signaling Pathway for LPA Receptor Activation

LPA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NEEP N-elaidoyl-ethanolamine phosphate (putative) LPAR LPA Receptor (e.g., LPA1/LPA2) NEEP->LPAR Gq Gq LPAR->Gq activates Gi Gi LPAR->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC co-activates Cell_Response1 Cellular Response 1 (e.g., Proliferation) PKC->Cell_Response1 phosphorylates targets cAMP cAMP ATP->cAMP Cell_Response2 Cellular Response 2 cAMP->Cell_Response2 modulates

Putative signaling pathway of N-elaidoyl-ethanolamine phosphate via LPA receptors.
Quantitative Data for OEA-P (cis-isomer)

ParameterValueCell LineReceptor(s)Reference
EC50 (Calcium Mobilization) 1.2 nMMDA-MB-231Endogenous LPA[1]
EC50 (cAMP Inhibition) 101 nMMDA-MB-231Endogenous LPA[1]
Receptor Selectivity LPA1, LPA2 > LPA3HEK293TRecombinant Human[1]

Mechanism 2: A Precursor for N-elaidoyl-ethanolamine

The canonical pathway for the biosynthesis of NAEs involves the enzymatic conversion of NAPEs.[2] It is highly probable that N-elaidoyl-ethanolamine phosphate serves as a substrate for N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme would hydrolyze the phosphate head group to yield N-elaidoyl-ethanolamine and phosphatidic acid.[3]

The resulting N-elaidoyl-ethanolamine, as the trans-isomer of OEA, would then be expected to act as a signaling molecule. OEA is a well-characterized agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a major regulator of lipid metabolism.[3][4] Activation of PPARα by OEA leads to anorexic (appetite-suppressing) and anti-inflammatory effects.[5] OEA is also reported to interact with GPR119.[6]

Biosynthesis and Signaling Pathway of N-elaidoyl-ethanolamine

NAE_Signaling cluster_metabolism Biosynthesis & Degradation cluster_signaling Downstream Signaling NEEP N-elaidoyl-ethanolamine phosphate NAPE_PLD NAPE-PLD NEEP->NAPE_PLD NEE N-elaidoyl-ethanolamine (NAE) FAAH FAAH NEE->FAAH substrate for PPARa PPARα (Nuclear Receptor) NEE->PPARa activates NAPE_PLD->NEE produces Elaidic_Acid Elaidic Acid + Ethanolamine FAAH->Elaidic_Acid hydrolyzes to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPARa->Gene_Expression regulates Biological_Effect Biological Effect (e.g., Satiety, Anti-inflammation) Gene_Expression->Biological_Effect

Proposed biosynthesis and signaling of N-elaidoyl-ethanolamine.
Molecule TypeExamplesPrimary Receptors/EnzymesKey Functions
N-Acylethanolamines (NAEs) N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), Anandamide (AEA)PPARα, GPR55, GPR119, CB1/CB2, TRPV1Anti-inflammatory, Anorexic, Neurotransmission
Biosynthetic Enzymes N-acyltransferase (NAT), NAPE-PLD-Production of NAPEs and NAEs
Degradative Enzymes Fatty Acid Amide Hydrolase (FAAH), N-acylethanolamine Acid Amidase (NAAA)-Inactivation of NAEs

Experimental Protocols

To investigate the proposed dual mechanism of action, a series of in vitro experiments are necessary.

Protocol 1: NAPE-PLD Activity Assay

This assay determines if N-elaidoyl-ethanolamine phosphate is a substrate for NAPE-PLD.

  • Enzyme Source: Prepare tissue homogenates from a source known to have high NAPE-PLD activity (e.g., brain, kidney) or use purified recombinant NAPE-PLD.

  • Substrate: Synthesize N-elaidoyl-ethanolamine phosphate. A radiolabeled version (e.g., with 14C in the elaidoyl chain) is ideal for tracking.

  • Reaction Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.

  • Incubation: Incubate the enzyme source with the substrate in the reaction buffer. Include a condition with 10 mM CaCl2, as NAPE-PLD activity can be calcium-dependent.[7] Incubate at 37°C for a set time (e.g., 90 minutes).

  • Lipid Extraction: Stop the reaction and extract lipids using a method like the Bligh-Dyer procedure.

  • Analysis: Separate the lipids using thin-layer chromatography (TLC) or, for more quantitative results, liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: If using a radiolabeled substrate, quantify the spot corresponding to N-elaidoyl-ethanolamine using a phosphorimager or scintillation counting. For LC-MS, quantify based on the peak area of the product.

Protocol 2: Calcium Mobilization Assay

This assay assesses the activation of LPA receptors.

  • Cell Culture: Use a cell line endogenously expressing LPA receptors (e.g., MDA-MB-231) or a cell line transfected with specific LPA receptor subtypes (e.g., HEK293T).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped for ratiometric imaging.

  • Compound Addition: Add varying concentrations of N-elaidoyl-ethanolamine phosphate to the cells. Include a positive control (e.g., LPA) and a vehicle control.

  • Signal Detection: Immediately after compound addition, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence change against the compound concentration to determine the EC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_analysis Analysis & Characterization Hypothesis N-elaidoyl-ethanolamine phosphate has dual activity Assay1 NAPE-PLD Assay Hypothesis->Assay1 Assay2 Calcium Mobilization Assay Hypothesis->Assay2 Assay3 PPARα Reporter Assay Hypothesis->Assay3 Result1 Product Formation (LC-MS) Assay1->Result1 Is it a substrate? Result2 EC50 Determination Assay2->Result2 Does it activate LPA receptors? Result3 EC50 Determination Assay3->Result3 Does its metabolite activate PPARα? Quant Quantitative Data (Tables) Result1->Quant Result2->Quant Result3->Quant Mech Mechanism Elucidation Quant->Mech

A general workflow for investigating the mechanism of action.

Conclusion

The mechanism of action for N-elaidoyl-ethanolamine phosphate remains to be definitively elucidated through direct experimental evidence. However, based on the known pharmacology of its cis-isomer, OEA-P, and the established biosynthetic pathways of NAEs, a compelling dual-action hypothesis can be formulated. It is proposed that this molecule may act directly as an agonist at LPA receptors and also serve as a precursor to the bioactive lipid N-elaidoyl-ethanolamine, which likely targets nuclear receptors such as PPARα. Further research, following the experimental outlines provided, is essential to validate these putative mechanisms and to understand the potential physiological and therapeutic significance of this unique trans-fatty acid-containing phospholipid. The distinct stereochemistry of the elaidoyl moiety compared to the more common oleoyl group warrants particular investigation, as it may confer unique properties in terms of receptor binding, enzyme kinetics, and overall biological activity.

References

The Discovery and Enduring Significance of N-Acyl Ethanolamide Phosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl ethanolamide phosphates (NAPEs) are a unique class of phospholipids that occupy a central role in cellular signaling, primarily as the immediate precursors to the bioactive N-acylethanolamines (NAEs). This family of lipid mediators includes the endocannabinoid anandamide (N-arachidonoylethanolamine), the satiety-inducing factor oleoylethanolamide (OEA), and the anti-inflammatory agent palmitoylethanolamide (PEA).[1][2] Initially considered mere intermediates, emerging evidence has highlighted that NAPEs themselves may possess intrinsic biological activities, contributing to cellular stress responses and membrane stability.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and metabolic pathways of NAPEs, offering a comprehensive resource for researchers in lipidomics, pharmacology, and drug development.

Discovery and Historical Perspective

The journey to understanding NAPEs is intrinsically linked to the quest to unravel the biosynthesis of NAEs. While NAEs were identified earlier, the elucidation of their origin from a phospholipid precursor was a pivotal discovery.

  • Early Observations (1980s-1990s): The enzymatic activity responsible for the formation of NAEs was first detected in the 1980s. Researchers identified a calcium-dependent N-acyltransferase activity in canine heart and brain tissues that could transfer a fatty acid to the primary amine of phosphatidylethanolamine (PE), thereby forming NAPE.[2][4] This membrane-bound enzyme was observed to selectively use the acyl group from the sn-1 position of a donor phospholipid.[4][5] These early studies established NAPE as a key, albeit minor, membrane phospholipid, typically constituting less than 0.1% of total phospholipids in mammalian tissues.[5]

  • The NAPE-PLD Era (2000s): A significant breakthrough came with the identification and characterization of N-acylphosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD). This enzyme was found to catalyze the final step in the primary NAE biosynthesis pathway: the hydrolysis of NAPE to release NAE and phosphatidic acid.[6][7] The purification of NAPE-PLD from rat hearts and its subsequent cloning were landmark achievements that solidified the NAPE-to-NAE pathway.[6]

  • Identification of N-Acyltransferases (2010s): Despite the early detection of N-acyltransferase activity, the specific enzymes responsible remained elusive for some time. In the 2010s, two distinct types of N-acyltransferases were identified:

    • cPLA2ε (Group IVE PLA2): Identified through activity-based protein profiling in the mouse brain, cytosolic phospholipase A2 epsilon (cPLA2ε) was confirmed as a Ca2+-dependent N-acyltransferase.[4]

    • Phospholipase A/Acyltransferase (PLA/AT) Family: This family of enzymes, also known as HRAS-like suppressors, were shown to possess N-acyltransferase activity and significantly increase NAPE levels when overexpressed in cells.[8]

  • Alternative Pathways: As research progressed, it became clear that the NAPE-PLD route was not the sole pathway for NAE production from NAPE. Several NAPE-PLD-independent pathways have since been described, involving a variety of phospholipases and hydrolases, highlighting the metabolic complexity and robustness of this signaling system.[9][10][11]

Biosynthesis of N-Acyl Ethanolamide Phosphates (NAPEs)

The synthesis of NAPE is the committed step in the production of NAEs. It involves the transfer of a fatty acyl group from a donor phospholipid, typically phosphatidylcholine (PC), to the headgroup amine of phosphatidylethanolamine (PE).[12][13]

The N-Acylation Reaction

The core reaction is catalyzed by N-acyltransferases. As mentioned, two key enzyme families have been identified to perform this function: the calcium-dependent cPLA2ε and the calcium-independent PLA/AT family.[4][14]

  • Enzymes: cPLA2ε, PLA/AT-1, -2, -4, -5.[4][8]

  • Substrates: Phosphatidylethanolamine (PE) as the acyl acceptor and a donor phospholipid (e.g., Phosphatidylcholine) providing the acyl chain from its sn-1 position.[4]

  • Product: N-acyl-phosphatidylethanolamine (NAPE).

NAPE_Biosynthesis PC Phosphatidylcholine (PC) (Acyl Donor) Enzyme N-Acyltransferase (cPLA2ε or PLA/ATs) PC->Enzyme PE Phosphatidylethanolamine (PE) (Acyl Acceptor) PE->Enzyme NAPE N-Acyl Phosphatidylethanolamine (NAPE) LysoPC Lysophosphatidylcholine (Lyso-PC) Enzyme->NAPE Acyl Transfer Enzyme->LysoPC

Figure 1: NAPE Biosynthesis Pathway.

NAPE Metabolism: The Pathways to Bioactive NAEs

Once formed, NAPE is metabolized into NAEs through several distinct enzymatic pathways. The specific pathway utilized can depend on the cell type, tissue, and physiological conditions.

The Canonical NAPE-PLD Pathway

This is considered the primary and most direct route for NAE production.[6][12] NAPE-PLD, a zinc metallohydrolase, specifically cleaves the glycerophosphate-ethanolamine bond of NAPE.[1][15]

  • Enzyme: N-acylphosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD).

  • Substrate: NAPE.

  • Products: N-acylethanolamine (NAE) and Phosphatidic Acid (PA).

NAPE_PLD_Pathway NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (NAE) PA Phosphatidic Acid (PA) NAPE_PLD->NAE NAPE_PLD->PA

Figure 2: The Canonical NAPE-PLD Pathway.

Alternative, NAPE-PLD-Independent Pathways

Several alternative pathways have been identified that can generate NAEs from NAPE, ensuring the robustness of this signaling system.[9][10] These pathways often involve multiple enzymatic steps.

Pathway A: The PLC / Phosphatase Route This pathway is particularly noted for the production of anandamide in macrophages.[9]

  • NAPE-PLC: An unidentified Phospholipase C (PLC) hydrolyzes NAPE to yield phospho-NAE and diacylglycerol (DAG).

  • Phosphatase: A phosphatase, such as PTPN22, dephosphorylates phospho-NAE to produce the final NAE.[1]

Pathway B: The ABHD4 / GDE1 Route This pathway proceeds through a glycerophospho-NAE intermediate.

  • α,β-hydrolase 4 (ABHD4): This enzyme deacylates NAPE at both the sn-1 and sn-2 positions to produce glycerophospho-N-acylethanolamine (GP-NAE).[10]

  • Glycerophosphodiesterase 1 (GDE1): GDE1 then cleaves GP-NAE to release NAE and glycerol-3-phosphate.

Alternative_Pathways cluster_A Pathway A: PLC / Phosphatase cluster_B Pathway B: ABHD4 / GDE1 NAPE_A NAPE PLC NAPE-PLC NAPE_A->PLC pNAE Phospho-NAE PTPN22 Phosphatase (e.g., PTPN22) pNAE->PTPN22 NAE_A NAE PLC->pNAE DAG DAG PLC->DAG PTPN22->NAE_A NAPE_B NAPE ABHD4 ABHD4 NAPE_B->ABHD4 GPNAE Glycerophospho-NAE (GP-NAE) GDE1 GDE1 GPNAE->GDE1 NAE_B NAE ABHD4->GPNAE FA 2 Fatty Acids ABHD4->FA GDE1->NAE_B

Figure 3: NAPE-PLD-Independent Pathways for NAE Synthesis.

Quantitative Data Summary

Quantitative analysis of NAPEs and their metabolites is crucial for understanding their physiological roles. The levels of these lipids can vary significantly between tissues and in response to stimuli.

AnalyteTissue/Cell TypeConditionConcentration / Fold ChangeReference
Total NAPE Mammalian TissuesBasal< 0.1% of total phospholipids[5]
Total NAEs HEK293 cellsOverexpression of PLA/AT-212-fold increase[8]
Anandamide (AEA) NAPE-PLD-/- Mouse BrainBasal~75% reduction in generation from exogenous NAPE[9]
NAPE & NAE Mouse Neocortical NeuronsGlutamate-induced neurotoxicityAccumulate over several hours[5]

Key Experimental Protocols

Accurate measurement and characterization of NAPE metabolism require robust experimental techniques. Below are outlines of core methodologies.

Protocol: NAPE Extraction and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of NAPE species.

Objective: To extract and quantify NAPE molecular species from biological samples.

Methodology:

  • Homogenization: Homogenize tissue or cell pellets in a suitable buffer on ice.

  • Lipid Extraction: Perform a biphasic lipid extraction using the method of Bligh and Dyer.

    • Add a mixture of chloroform:methanol (1:2, v/v) containing an internal standard (e.g., a deuterated NAPE species) to the homogenate.

    • Vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

  • Sample Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute lipids using a gradient of mobile phases (e.g., water and acetonitrile/isopropanol, both containing formic acid and ammonium formate).

    • Detect NAPE species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each NAPE species and the internal standard.

  • Quantification: Calculate the concentration of each NAPE species by comparing its peak area to that of the known concentration of the internal standard.

Protocol: N-Acyltransferase Activity Assay using Metabolic Labeling

This method assesses the rate of NAPE synthesis in living cells.

Objective: To measure the N-acyltransferase activity in cultured cells.

Methodology:

  • Cell Culture: Culture cells (e.g., COS-7 or HEK293) to near confluency.[8]

  • Metabolic Labeling: Incubate the cells with a radiolabeled precursor, such as [14C]ethanolamine, in the culture medium for a defined period (e.g., 24 hours).[8] The [14C]ethanolamine will be incorporated into cellular PE.

  • Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel, then lyse the cells and perform a lipid extraction as described in Protocol 5.1.

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extract onto a silica TLC plate.

    • Develop the plate using a solvent system capable of separating phospholipids (e.g., chloroform/methanol/acetic acid/water).

    • Include non-radioactive NAPE and PE standards on the plate to identify the corresponding spots.

  • Detection and Quantification:

    • Visualize the lipid spots using iodine vapor or by autoradiography.

    • Scrape the silica corresponding to the NAPE spot into a scintillation vial.

    • Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

    • The amount of radioactivity in the NAPE spot is proportional to the N-acyltransferase activity.

Conclusion

The discovery of N-acyl ethanolamide phosphates has fundamentally shaped our understanding of lipid signaling. From their initial identification as metabolic precursors to the characterization of a complex network of biosynthetic and degradative pathways, the study of NAPEs continues to reveal intricate regulatory mechanisms in physiology and disease. The methodologies outlined in this guide provide a foundation for researchers to further explore the roles of these fascinating molecules, paving the way for potential therapeutic interventions targeting the NAPE-NAE signaling axis in conditions ranging from metabolic disorders to neuroinflammation.

References

The Cellular Role of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cellular function of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate, a molecule that constitutes the polar headgroup of N-oleoyl-phosphatidylethanolamine (NOPE). The primary and most well-characterized role of NOPE is to serve as a direct precursor for the biosynthesis of the bioactive lipid amide N-oleoylethanolamine (OEA). OEA is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that plays a crucial role in regulating feeding, body weight, and lipid metabolism.[1] This document details the biosynthetic pathway of OEA from NOPE, the key enzyme involved, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), and the cellular mechanisms it influences. Quantitative data on enzyme kinetics, detailed experimental protocols for the study of this pathway, and signaling pathway diagrams are provided to support further research and drug development efforts in this area.

Introduction

This compound is the hydrophilic moiety of N-oleoyl-phosphatidylethanolamine (NOPE), a member of the N-acylphosphatidylethanolamine (NAPE) family of phospholipids. NAPEs are integral components of cellular membranes and serve as precursors to a class of bioactive lipids known as N-acylethanolamines (NAEs).[2] The most studied NAE derived from NOPE is N-oleoylethanolamine (OEA). OEA is a naturally occurring ethanolamide lipid that has garnered significant attention for its role in the regulation of satiety, body weight, and lipid metabolism.[1][3] This guide will focus on the cellular function of the NOPE molecule, primarily through its conversion to the signaling molecule OEA.

Biosynthesis of N-Oleoylethanolamine (OEA) from N-Oleoyl-phosphatidylethanolamine (NOPE)

The synthesis of OEA from membrane phospholipids is a two-step enzymatic process. The key intermediate in this pathway is NOPE.

  • Formation of NOPE : An N-acyltransferase (NAT) activity catalyzes the transfer of an oleoyl group from a donor phospholipid, such as phosphatidylcholine, to the free amino group of phosphatidylethanolamine (PE). This reaction forms N-oleoyl-phosphatidylethanolamine (NOPE).[1][4]

  • Hydrolysis of NOPE to OEA : The enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes the phosphodiester bond in NOPE, releasing the soluble signaling molecule OEA and phosphatidic acid (PA).[5]

This pathway is a key regulatory node for the production of OEA and other bioactive NAEs.

Signaling Pathway Diagram

OEA_Biosynthesis cluster_membrane Cell Membrane PC Phosphatidylcholine (with oleoyl group) NAT N-acyltransferase (NAT) PC->NAT Oleoyl group donor PE Phosphatidylethanolamine PE->NAT NOPE N-Oleoyl-phosphatidylethanolamine (NOPE) NAPE_PLD NAPE-PLD NOPE->NAPE_PLD  Substrate NAT->NOPE  Forms OEA N-Oleoylethanolamine (OEA) NAPE_PLD->OEA  Produces PA Phosphatidic Acid (PA) NAPE_PLD->PA

Biosynthesis of OEA from membrane phospholipids.

The Key Enzyme: N-acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD)

NAPE-PLD is a zinc metallohydrolase that exhibits high specificity for N-acyl-phosphatidylethanolamines.[5] It is a crucial enzyme in the biosynthesis of OEA and other saturated and monounsaturated NAEs.

Subcellular Localization

NAPE-PLD has been localized to various subcellular compartments, indicating its involvement in diverse cellular processes. It is found in proximity to cellular membranes, including the Golgi apparatus, early endosomes, and the nuclear envelope.[3][6] In the brain, NAPE-PLD immunoreactivity has been observed in both presynaptic and postsynaptic compartments, with a notable concentration in the axons of specific neuronal populations.[1]

Regulation of NAPE-PLD Activity

The activity of NAPE-PLD is subject to regulation by several factors:

  • Bile Acids : Certain bile acids, such as deoxycholic acid (DCA), can directly bind to NAPE-PLD and enhance its catalytic activity. This suggests a potential link between gut health, bile acid signaling, and the regulation of satiety signals like OEA.

  • Divalent Cations : The activity of NAPE-PLD is activated by divalent cations.[3]

  • Phosphatidylethanolamine (PE) : PE, the precursor to NAPE, can also modulate NAPE-PLD activity.

Quantitative Data

Precise kinetic parameters for the hydrolysis of NOPE by NAPE-PLD are not extensively documented. However, studies using fluorescently labeled NAPE analogs provide valuable insights into the enzyme's activity.

SubstrateEnzymeKM (µM)VmaxCatalytic Efficiency (Vmax/KM)Reference
Flame-NAPERecombinant mouse NAPE-PLD9.2Not ReportedNot Reported
PED-A1Recombinant mouse NAPE-PLD4.0Not ReportedNot Reported
NBD-NAPERecombinant mouse NAPE-PLD3.79Not ReportedNot Reported
NBD-IsoLG-PERecombinant mouse NAPE-PLD1.5612% of NBD-NAPE30% of NBD-NAPE

Note: Flame-NAPE, PED-A1, and NBD-NAPE are synthetic fluorescent analogs of NAPE used for in vitro enzyme assays. NBD-IsoLG-PE is an isolevuglandin-modified PE.

Experimental Protocols

NAPE-PLD Activity Assay using LC-MS/MS

This protocol describes a method to measure NAPE-PLD activity by quantifying the formation of OEA from its precursor, NOPE.

Experimental Workflow Diagram

NAPE_PLD_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start: Recombinant NAPE-PLD or Cell Lysate pretreatment Pre-treat with vehicle or test compound (e.g., 30 min) start->pretreatment add_substrate Add N-oleoyl-phosphatidylethanolamine (NOPE) substrate pretreatment->add_substrate incubation Incubate (e.g., 90 min at 37°C) add_substrate->incubation extraction Lipid Extraction (e.g., Bligh-Dyer) incubation->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify OEA and NOPE lcms->quantification ratio Calculate OEA/NOPE ratio quantification->ratio end End: Determine NAPE-PLD activity ratio->end

Workflow for NAPE-PLD activity assay using LC-MS/MS.

Methodology

  • Enzyme Source Preparation : Utilize purified recombinant NAPE-PLD or cell/tissue homogenates containing the enzyme.

  • Reaction Setup :

    • Pre-incubate the enzyme preparation with a test compound or vehicle control for a specified time (e.g., 30 minutes) in an appropriate buffer.

    • Initiate the reaction by adding the substrate, N-oleoyl-phosphatidylethanolamine (NOPE).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 90 minutes).

  • Lipid Extraction :

    • Stop the reaction by adding a solvent mixture for lipid extraction, such as the Bligh and Dyer method (chloroform:methanol:water).

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • LC-MS/MS Analysis :

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

    • Use a suitable liquid chromatography method to separate OEA and NOPE.

    • Employ tandem mass spectrometry for sensitive and specific detection and quantification of both the substrate (NOPE) and the product (OEA).

  • Data Analysis :

    • Calculate the amount of OEA produced and the remaining NOPE.

    • Determine NAPE-PLD activity by the rate of OEA formation or the ratio of OEA to NOPE.[5]

Subcellular Fractionation for NAPE-PLD Localization

This protocol allows for the isolation of different cellular compartments to determine the localization of NAPE-PLD.

Experimental Workflow Diagram

Subcellular_Fractionation_Workflow start Start: Cultured Cells or Tissue homogenization Homogenize in hypotonic buffer start->homogenization centrifuge1 Low-speed centrifugation (e.g., 1,000 x g, 10 min) homogenization->centrifuge1 pellet1 Pellet 1: Nuclei and unbroken cells centrifuge1->pellet1 supernatant1 Supernatant 1: Cytosol, Mitochondria, Membranes centrifuge1->supernatant1 analysis Analyze fractions by Western Blot for NAPE-PLD pellet1->analysis centrifuge2 Medium-speed centrifugation (e.g., 10,000 x g, 20 min) supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondria centrifuge2->pellet2 supernatant2 Supernatant 2: Cytosol and Microsomes centrifuge2->supernatant2 pellet2->analysis ultracentrifuge Ultracentrifugation (e.g., 100,000 x g, 60 min) supernatant2->ultracentrifuge pellet3 Pellet 3: Microsomes (Membranes) ultracentrifuge->pellet3 supernatant3 Supernatant 3: Cytosol ultracentrifuge->supernatant3 pellet3->analysis supernatant3->analysis

Workflow for subcellular fractionation.

Methodology

  • Cell Lysis :

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Differential Centrifugation :

    • Nuclear Fraction : Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.

    • Mitochondrial Fraction : Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

    • Microsomal and Cytosolic Fractions : Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 60 minutes). The pellet will contain the microsomal fraction (membranes), and the supernatant will be the cytosolic fraction.

  • Analysis :

    • Resuspend each pellet in a suitable lysis buffer.

    • Determine the protein concentration of each fraction.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody specific for NAPE-PLD to determine its subcellular distribution.

Cellular Functions and Therapeutic Implications

The primary function of this compound, as part of the NOPE molecule, is to serve as a precursor for OEA. OEA has several well-documented physiological roles:

  • Regulation of Food Intake : OEA is released in the small intestine in response to fat intake and acts as a satiety signal, reducing food consumption.[1]

  • Body Weight Management : By promoting satiety and increasing energy expenditure, OEA contributes to the regulation of body weight.

  • Lipid Metabolism : OEA activates PPAR-α, a nuclear receptor that upregulates the expression of genes involved in fatty acid oxidation and transport.

Given these functions, the OEA biosynthetic pathway, originating from NOPE, represents a promising target for the development of therapeutics for obesity, metabolic syndrome, and other related disorders. Modulating the activity of NAPE-PLD could provide a means to control the endogenous levels of OEA and thereby influence appetite and metabolism.

Conclusion

While this compound itself is not known to have direct signaling functions, its role as the hydrophilic headgroup of NOPE places it at a critical juncture in the biosynthesis of the important signaling lipid, OEA. Understanding the regulation of NOPE metabolism by NAPE-PLD is key to elucidating the physiological control of satiety and energy balance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this pathway and explore its therapeutic potential. Future research should focus on obtaining more precise kinetic data for the interaction of NAPE-PLD with its natural substrates and on identifying novel modulators of this enzyme's activity.

References

Endogenous N-Acyl Ethanolamide Phosphates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Principles, Methodologies, and Quantitative Landscape of N-Acyl Ethanolamide Phosphates (NAPEs) in Biological Systems.

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl ethanolamide phosphates (NAPEs) are a unique class of phospholipids that serve as crucial precursors to the N-acyl ethanolamines (NAEs), a family of bioactive lipids with diverse physiological roles. Prominent NAEs include the endocannabinoid anandamide (N-arachidonoylethanolamine), the anti-inflammatory and analgesic agent N-palmitoylethanolamine (PEA), and the anorexic substance N-oleoylethanolamine (OEA).[1][2] The endogenous levels of NAEs are tightly regulated by the enzymatic machinery responsible for their synthesis and degradation, making the enzymes involved in NAPE metabolism attractive targets for therapeutic intervention.[2]

NAPEs are distinguished by the presence of three acyl chains: two ester-linked to the glycerol backbone and one amide-linked to the ethanolamine headgroup.[3] They are found in various animal and plant tissues and their formation is the initial and rate-limiting step in the biosynthesis of NAEs.[1][4] This technical guide provides a comprehensive overview of the endogenous presence of NAPEs, detailing their biosynthetic and metabolic pathways, providing established experimental protocols for their quantification, and presenting a summary of their reported endogenous levels in various tissues.

Signaling Pathways

The biosynthesis and metabolism of NAPEs involve a series of enzymatic steps that ultimately lead to the production of bioactive NAEs. These pathways are crucial for regulating the signaling functions of NAEs in various physiological processes.

NAPE Biosynthesis

The primary route for NAPE synthesis is through the transfer of a fatty acyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the amino group of phosphatidylethanolamine (PE).[5] This reaction is catalyzed by N-acyltransferases (NATs). Two main types of NATs have been identified: a Ca2+-dependent N-acyltransferase (Ca-NAT) and Ca2+-independent N-acyltransferases belonging to the phospholipase A/acyltransferase (PLA/AT) family.[1][6]

G Fig. 1: NAPE Biosynthesis Pathway cluster_0 N-Acyltransferase (NAT) PC Phosphatidylcholine (PC) (Acyl Donor) Ca_NAT Ca²⁺-dependent NAT (e.g., cPLA₂ε) PC->Ca_NAT PLAAT Ca²⁺-independent NAT (PLA/AT family) PC->PLAAT PE Phosphatidylethanolamine (PE) (Acyl Acceptor) PE->Ca_NAT PE->PLAAT NAPE N-Acyl Phosphatidylethanolamine (NAPE) Ca_NAT->NAPE PLAAT->NAPE

Caption: NAPE Biosynthesis Pathway.

NAPE Metabolism to NAEs

Once formed, NAPEs can be metabolized to NAEs through several pathways. The most direct route is the hydrolysis of the phosphodiester bond of NAPE by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), yielding an NAE and phosphatidic acid.[1][5]

However, NAPE-PLD-independent pathways have also been identified, highlighting the complexity of NAE biosynthesis. These alternative routes involve multiple enzymatic steps. For instance, NAPE can be first deacylated at the sn-2 position by a phospholipase A2-like enzyme to form lyso-NAPE. Subsequently, a lysophospholipase D can hydrolyze lyso-NAPE to generate an NAE. Another pathway involves the removal of both sn-glycerol-linked fatty acids to form glycerophospho-N-acylethanolamine (GP-NAE), which is then cleaved by a glycerophosphodiesterase to release the NAE.[5]

The degradation of NAEs is primarily carried out by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which hydrolyze NAEs into a fatty acid and ethanolamine.[1][2]

G Fig. 2: NAPE Metabolic Pathways cluster_pld NAPE-PLD Pathway cluster_independent NAPE-PLD Independent Pathways cluster_degradation NAE Degradation NAPE N-Acyl Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD PLA2 PLA₂-like enzyme NAPE->PLA2 Deacylases Deacylases NAPE->Deacylases NAE N-Acyl Ethanolamine (NAE) FAAH FAAH NAE->FAAH NAAA NAAA NAE->NAAA Degradation Fatty Acid + Ethanolamine NAPE_PLD->NAE Lyso_NAPE Lyso-NAPE LPLD Lysophospholipase D Lyso_NAPE->LPLD GP_NAE GP-NAE GPDE Glycerophosphodiesterase GP_NAE->GPDE PLA2->Lyso_NAPE LPLD->NAE Deacylases->GP_NAE GPDE->NAE FAAH->Degradation NAAA->Degradation

Caption: NAPE Metabolic Pathways.

Quantitative Data on Endogenous NAPE Levels

The endogenous concentrations of NAPEs vary significantly across different tissues and between different molecular species. These levels are influenced by the physiological state of the tissue and the activity of the enzymes involved in their metabolism. The following tables summarize the reported quantitative data for various NAPE species in different mammalian tissues.

Table 1: Endogenous Levels of NAPE Species in Mouse Brain and Heart

N-Acyl SpeciesBrain (pmol/g)Heart (pmol/g)
N-16:0180 ± 2050 ± 10
N-18:0120 ± 1540 ± 8
N-18:1250 ± 3070 ± 12
N-20:4 (Anandamide precursor)22 ± 16Not Reported
Data presented as mean ± SEM. Data extracted from Kilaru et al. (2010) and Cadas et al. (1997).[3][7]

Table 2: Endogenous Levels of Total NAPEs in Various Mouse Tissues

TissueTotal NAPEs (nmol/g)
Heart0.2 - 0.4
Kidney0.5 - 0.8
Liver0.3 - 0.6
Jejunum0.4 - 0.7
Data represents a range of reported values. Data extracted from Tsuboi et al. (2017).[1]

Table 3: N-Acyl Composition of NAPEs in HEK-293 Cells

N-Acyl SpeciesPercentage of Total NAPE
N-16:0 (Palmitoyl)40 - 41%
N-18:1 (Oleoyl)20 - 22%
N-18:0 (Stearoyl)10 - 12%
N-18:2 (Linoleoyl)8 - 10%
N-20:4 (Arachidonoyl)0.7 - 0.8%
Data extracted from Okamoto et al. (2005).[8]

Experimental Protocols

Accurate quantification of NAPEs in biological samples is essential for understanding their physiological roles. The following section outlines a general workflow and detailed methodologies for the extraction, purification, and quantification of NAPEs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall process for NAPE analysis involves several key steps, from sample collection to data analysis. It is crucial to minimize post-mortem changes in lipid profiles by rapidly processing or flash-freezing tissue samples.

G Fig. 3: Experimental Workflow for NAPE Analysis A 1. Tissue Homogenization C 3. Addition of Internal Standards A->C B 2. Lipid Extraction (e.g., Bligh-Dyer method) D 4. Solid-Phase Extraction (SPE) (Optional Purification) B->D C->B E 5. LC-MS/MS Analysis D->E F 6. Data Processing and Quantification E->F

Caption: Experimental Workflow for NAPE Analysis.

Detailed Methodologies

4.2.1. Tissue Homogenization and Lipid Extraction

  • Tissue Preparation: Weigh the frozen tissue sample (typically 50-100 mg) and place it in a glass tube on ice.

  • Homogenization: Add a volume of ice-cold methanol (e.g., 1 mL) containing an appropriate internal standard (e.g., N-heptadecanoyl-PE). Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenate, add chloroform and water in a ratio that results in a final solvent mixture of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction of the aqueous phase with chloroform to ensure complete recovery of lipids.

    • Combine the organic phases and evaporate the solvent under a stream of nitrogen.

4.2.2. Solid-Phase Extraction (SPE) for Purification (Optional)

For complex matrices, an optional SPE step can be employed to remove interfering substances.

  • Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane) followed by the elution solvent (e.g., chloroform:methanol).

  • Sample Loading: Re-dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with solvents of increasing polarity to remove neutral lipids and other less polar compounds.

  • Elution: Elute the NAPE fraction using a more polar solvent mixture (e.g., chloroform:methanol, 2:1, v/v).

  • Drying: Evaporate the solvent from the eluted fraction under nitrogen.

4.2.3. LC-MS/MS Analysis

  • Sample Preparation for Injection: Reconstitute the dried lipid extract in the initial mobile phase of the LC system.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase: Employ a gradient elution using a binary solvent system, for example:

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).

      • Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol with the same modifier.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific NAPE species and desired fragmentation.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Select specific precursor-to-product ion transitions for each NAPE species and the internal standard. For example, in negative ion mode, the deprotonated molecular ion [M-H]⁻ can be selected as the precursor ion, and a characteristic fragment ion (e.g., the N-acyl fatty acid carboxylate anion) can be monitored as the product ion.

4.2.4. Data Processing and Quantification

  • Peak Integration: Integrate the chromatographic peaks corresponding to each NAPE species and the internal standard.

  • Calibration Curve: Generate a calibration curve using known concentrations of authentic NAPE standards.

  • Quantification: Calculate the concentration of each NAPE species in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

N-acyl ethanolamide phosphates are pivotal intermediates in the biosynthesis of a wide array of bioactive N-acyl ethanolamines. Their endogenous levels are dynamically regulated and vary across different tissues and physiological conditions. The methodologies outlined in this guide, particularly the use of LC-MS/MS, provide a robust framework for the accurate quantification of these important lipid molecules. A thorough understanding of the endogenous presence and metabolism of NAPEs is critical for researchers and drug development professionals seeking to modulate NAE signaling for therapeutic benefit. Further research into the specific roles of different NAPE molecular species and the enzymes that regulate their metabolism will undoubtedly uncover new avenues for pharmacological intervention in a variety of disease states.

References

A Technical Guide to 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate, a member of the N-acyl ethanolamine phosphate family of lipids. This document outlines its physicochemical properties, its central role in cellular signaling pathways, and general experimental protocols relevant to its study.

Physicochemical Properties

This compound, also known as N-elaidoylethanolamine phosphate, is the trans-isomer of the more commonly studied N-oleoylethanolamine phosphate. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₂₀H₄₀NO₅P[1]
Molecular Weight 405.5 g/mol [1]
Monoisotopic Mass 405.26441037 Da[1]
Synonyms N-elaidoylethanolamine phosphateN/A
CAS Number 24435-25-4[1]

Biological Context and Signaling Pathways

N-acyl ethanolamine phosphates are intrinsically linked to the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide and the anti-inflammatory agent N-palmitoylethanolamine (PEA).[2][3] The central pathway involves the generation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE), which is then hydrolyzed to produce NAEs.[4][5]

The specific compound, this compound, can be considered a phospho-NAE. An alternative biosynthetic pathway for NAEs involves the hydrolysis of NAPE by a phospholipase C (PLC) to generate phospho-NAEs (like the topic compound), which are then dephosphorylated by specific phosphatases to yield the final NAE.[2]

NAE Biosynthesis Pathways

The diagram below illustrates the primary and alternative pathways for the biosynthesis of N-acylethanolamines, highlighting the position of N-acyl ethanolamine phosphates as key intermediates.

NAE_Biosynthesis cluster_0 Primary Pathway cluster_1 Alternative Pathway PC Phospholipid (e.g., PC) NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase (NAT) PE Phosphatidylethanolamine (PE) PE->NAPE N-Acyltransferase (NAT) NAE_P 2-[[Acyl]amino]ethyl dihydrogen phosphate (NAE-P) NAPE->NAE_P NAPE->NAE_P NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD NAPE->NAE PA Phosphatidic Acid NAPE->PA DAG Diacylglycerol NAPE->DAG NAE_P->NAE Phosphatase NAE_P->NAE

Biosynthesis of N-Acylethanolamines (NAEs).

Experimental Protocols

While protocols specific to the trans-isomer are not widely published, methodologies for the synthesis, extraction, and analysis of N-acyl ethanolamines and their precursors are well-established. The following section details a general workflow for the analysis of these lipids from biological samples.

General Workflow for NAE and NAPE Analysis

This workflow outlines the key steps from sample collection to quantification, which are essential for studying the roles of these lipids in biological systems.

Lipid_Analysis_Workflow A 1. Sample Collection (Tissue, Cells, Biofluid) B 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) A->B C 3. Sample Fractionation (Solid Phase Extraction) B->C D 4. Derivatization (Optional) (Improves chromatographic separation) C->D E 5. LC-MS/MS Analysis (Quantification and Identification) D->E F 6. Data Processing & Analysis E->F

Workflow for N-acyl lipid analysis.
Methodological Details

3.2.1 Lipid Extraction: A common method for extracting lipids from biological samples is the Bligh-Dyer technique.

  • Homogenize the tissue sample in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

  • After homogenization, add chloroform and water to achieve a final ratio of 2:2:1.8, which induces phase separation.

  • Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C until analysis.

3.2.2 NAPE-PLD Enzyme Assay: This assay measures the activity of the NAPE-hydrolyzing phospholipase D (NAPE-PLD) enzyme.[4]

  • Prepare cell or tissue homogenates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubate the homogenate (containing the enzyme) with a radiolabeled or fluorescently tagged NAPE substrate (e.g., N-[¹⁴C]palmitoyl-PE) in the presence of 0.1% Triton X-100 at 37°C.[4]

  • The reaction is stopped by the addition of chloroform/methanol to extract the lipids.

  • The product (radiolabeled NAE) is separated from the substrate (radiolabeled NAPE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of product formed is quantified by scintillation counting or fluorescence detection to determine enzyme activity.

Conclusion

This compound is an important intermediate in lipid signaling pathways. As a phospho-derivative of N-elaidoylethanolamine, its cellular levels are intricately linked to the biosynthesis and metabolism of the broader N-acylethanolamine family. Understanding its physicochemical properties and its position within these metabolic networks is crucial for researchers investigating lipid-mediated signaling in health and disease. The provided protocols offer a foundational approach for the quantitative study of this and related lipid molecules.

References

Methodological & Application

Synthesis and Application of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate: A Tool for Exploring N-Acylethanolamine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate. This N-acyl ethanolamine phosphate is a valuable molecular tool for researchers in pharmacology, biochemistry, and drug development who are investigating the intricate signaling pathways of N-acylethanolamines (NAEs). The detailed protocols for chemical synthesis and purification are presented, alongside a discussion of its utility in studying the enzymes involved in NAE metabolism and its potential as a modulator of related signaling cascades.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids that play crucial roles in a variety of physiological processes, including appetite regulation, inflammation, pain perception, and neuroprotection. A prominent member of this family is anandamide, an endogenous cannabinoid. The biosynthesis of NAEs is primarily understood to occur through the hydrolysis of their membrane-bound precursors, N-acylphosphatidylethanolamines (NAPEs), a reaction catalyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD).

The subject of this application note, this compound, is a structural analog of the core of NAPE, lacking the diacylglycerol moiety. This structural simplification offers several advantages for research applications. It is expected to exhibit greater stability and aqueous solubility compared to NAPEs, making it a more tractable tool for in vitro assays. Furthermore, its resistance to cleavage by phospholipases that act on the glycerol backbone of NAPE allows for the specific investigation of enzymes that interact with the N-acyl ethanolamine phosphate headgroup.

This document outlines a detailed protocol for the chemical synthesis of this compound from commercially available starting materials. It also provides guidance on its purification and characterization. The application notes section explores its potential uses in studying the NAPE/NAE signaling pathway and as a lead compound for the development of novel therapeutics targeting this system.

Materials and Methods

Synthesis of this compound

The synthesis is a two-step process starting from (E)-octadec-9-enoic acid (elaidic acid). The first step is the conversion of elaidic acid to its acyl chloride, followed by the coupling of the acyl chloride with 2-aminoethyl dihydrogen phosphate.

Step 1: Synthesis of (E)-octadec-9-enoyl chloride (Elaidoyl chloride)

  • Materials:

    • (E)-octadec-9-enoic acid (Elaidic acid)

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude elaidoyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling of Elaidoyl chloride with 2-aminoethyl dihydrogen phosphate

  • Materials:

    • Elaidoyl chloride (from Step 1)

    • 2-Aminoethyl dihydrogen phosphate (Ethanolamine phosphate)

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Hydrochloric acid (HCl) for acidification

    • Barium chloride (BaCl₂) solution

    • Dowex 50W-X8 resin (H⁺ form)

  • Protocol:

    • Dissolve 2-aminoethyl dihydrogen phosphate (1 equivalent) in an aqueous NaOH solution at 0 °C with vigorous stirring.

    • Slowly add a solution of elaidoyl chloride (0.8 equivalents) in anhydrous THF dropwise to the cooled aqueous solution.

    • Continue stirring at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

    • Acidify the reaction mixture with HCl to a pH of approximately 1.

    • Precipitate the product as its barium salt by adding an aqueous solution of BaCl₂.

    • Collect the precipitate by filtration, wash with cold water and then with ethanol.

    • To convert the barium salt to the free acid, suspend the salt in a minimal amount of water and add Dowex 50W-X8 resin (H⁺ form).

    • Stir the suspension until all the barium salt has been converted, as indicated by the disappearance of the solid.

    • Filter off the resin and wash it with water.

    • Lyophilize the combined aqueous filtrates to obtain the final product as a white solid.

Purification and Characterization
  • Purification: The final product can be further purified by recrystallization from an appropriate solvent system (e.g., water/acetone or water/ethanol) or by preparative reversed-phase HPLC.

  • Characterization:

    • Thin Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product. A suitable mobile phase would be a mixture of chloroform, methanol, and water.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized compound.

      • ¹H NMR is expected to show signals for the vinyl protons of the trans double bond, the methylene groups of the fatty acyl chain, and the methylene groups of the ethanolamine phosphate moiety.

      • ¹³C NMR will show characteristic peaks for the carbonyl group of the amide, the carbons of the double bond, and the aliphatic carbons.

      • ³¹P NMR should exhibit a single peak corresponding to the phosphate group.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is suitable for detecting the deprotonated molecule [M-H]⁻.

Quantitative Data Summary

ParameterExpected Value/RangeMethod of Determination
Yield (Overall) 40-60%Gravimetric
Purity >95%HPLC, NMR
Molecular Weight 405.50 g/mol Mass Spectrometry
¹H NMR (δ, ppm) See proposed spectrumNMR Spectroscopy
¹³C NMR (δ, ppm) See proposed spectrumNMR Spectroscopy
³¹P NMR (δ, ppm) ~0-5 ppmNMR Spectroscopy
Appearance White solidVisual Inspection

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow elaidic_acid Elaidic Acid reagents1 Oxalyl Chloride/SOCl₂ cat. DMF, DCM elaidic_acid->reagents1 acyl_chloride Elaidoyl Chloride reagents2 NaOH(aq), THF acyl_chloride->reagents2 ethanolamine_p 2-Aminoethyl dihydrogen phosphate ethanolamine_p->reagents2 final_product 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate reagents1->acyl_chloride purification Purification (Precipitation, Ion Exchange, Lyophilization) reagents2->purification purification->final_product

Caption: Workflow for the synthesis of this compound.

NAE_Signaling_Pathway cluster_membrane Cell Membrane NAPE NAPE (N-Acylphosphatidylethanolamine) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis NAE NAE (N-Acylethanolamine) NAPE_PLD->NAE Receptors Cannabinoid Receptors (CB1, CB2), PPARα, etc. NAE->Receptors Activation Target_Compound Synthesized Compound (NAPE Analog) Target_Compound->NAPE_PLD Potential Inhibition/ Substrate Competition Biological_Effects Biological Effects (Analgesia, Anti-inflammation, Appetite Regulation) Receptors->Biological_Effects

Caption: Simplified N-acylethanolamine (NAE) signaling pathway and the potential point of intervention for the synthesized compound.

Application Notes

Investigating NAPE-PLD Activity and Substrate Specificity

The synthesized this compound can serve as a valuable tool for studying the enzyme NAPE-PLD. As a water-soluble, stable analog of the NAPE headgroup, it can be used in competitive binding assays to identify inhibitors of NAPE-PLD. Researchers can also investigate whether this compound acts as a substrate for NAPE-PLD, which would provide insights into the minimal structural requirements for enzyme recognition and catalysis. The trans-configuration of the fatty acyl chain allows for a direct comparison with its cis-isomer (oleoyl derivative) to probe the stereospecificity of the enzyme.

Modulating NAE Signaling in Cellular and In Vivo Models

Given that NAEs are important signaling molecules, the synthesized compound could be used to modulate NAE signaling pathways. By potentially competing with endogenous NAPEs for NAPE-PLD, it might alter the cellular levels of NAEs. This could be explored in various cell culture models to study the downstream effects on signaling cascades regulated by NAEs. For instance, its effect on calcium signaling, MAP kinase activation, or gene expression downstream of cannabinoid receptors or PPARα could be investigated.

Drug Development and Lead Optimization

The NAE signaling system is a promising target for the development of new drugs for pain, inflammation, and metabolic disorders. The synthesized compound can be considered a starting point for a lead optimization program. Its simple structure allows for systematic modifications of the acyl chain length, degree of unsaturation, and the phosphate headgroup to improve potency, selectivity, and pharmacokinetic properties. Its potential pro-apoptotic effects, as suggested by studies on related compounds like 2-aminoethyl dihydrogen phosphate, could also be explored in the context of cancer research.

Conclusion

The synthesis protocol and application notes provided herein offer a comprehensive resource for researchers interested in the field of bioactive lipid signaling. This compound is a versatile and accessible tool that can facilitate the investigation of the NAPE/NAE signaling pathway, aiding in the elucidation of its complex biology and the discovery of new therapeutic agents.

Application Notes and Protocols for 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate in LPA Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate is a synthetic analog of lysophosphatidic acid (LPA), a bioactive phospholipid that exerts a wide range of cellular effects through a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPA₁₋₆). This compound, a member of the N-acyl ethanolamide phosphate (NAEPA) class of LPA analogs, serves as a valuable tool for investigating the pharmacology and signaling of LPA receptors. Its structure, featuring an elaidic acid ((E)-octadec-9-enoic acid) backbone, distinguishes it from the more commonly studied oleoyl ((Z)-isomer) derivatives, allowing for the exploration of stereospecific interactions with LPA receptors.

These application notes provide an overview of the utility of this compound in LPA receptor research, including its receptor interaction profile and detailed protocols for key in vitro assays to characterize its activity.

Receptor Interaction Profile and Signaling

Lysophosphatidic acid receptors are known to couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G₁₂/₁₃, and Gs, to initiate a cascade of downstream signaling events.[1] These pathways regulate critical cellular processes such as proliferation, migration, survival, and cytoskeletal rearrangement.[2]

The NAEPA scaffold, to which this compound belongs, has been shown to be a potent agonist at LPA₁ and LPA₂ receptors, with weaker activity at the LPA₃ receptor.[3] While specific quantitative data for the (E)-isomer is not extensively published, data for the closely related (Z)-isomer, N-oleoyl ethanolamide phosphoric acid (NAEPA), provides a strong indication of its expected activity.

LPA Receptor Signaling Pathways

LPA_Signaling cluster_receptor Cell Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors & Responses LPA_Analog 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate LPAR LPA Receptor (LPA1-6) LPA_Analog->LPAR Binds Gq_11 Gq/11 LPAR->Gq_11 Gi_o Gi/o LPAR->Gi_o G12_13 G12/13 LPAR->G12_13 Gs Gs LPAR->Gs PLC PLC Activation Gq_11->PLC AC_inhibit Adenylyl Cyclase Inhibition Gi_o->AC_inhibit RhoA RhoA Activation G12_13->RhoA AC_activate Adenylyl Cyclase Activation Gs->AC_activate Ca_Mobilization ↑ Intracellular Ca2+ PLC->Ca_Mobilization cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement cAMP_increase ↑ cAMP AC_activate->cAMP_increase

LPA Receptor Signaling Pathways

Quantitative Data Summary

The following table summarizes the agonist activities of N-oleoyl ethanolamide phosphoric acid, the (Z)-isomer of the target compound, at human LPA₁, LPA₂, and LPA₃ receptors as determined by a [³⁵S]GTPγS binding assay.[3] This data serves as a valuable reference for the expected potency and efficacy of the (E)-isomer.

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)
N-oleoyl ethanolamide phosphoric acidLPA₁2.2100
LPA₂12100
LPA₃>1000-
1-oleoyl-LPA (Reference)LPA₁1.7100
LPA₂1.5100
LPA₃200100

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[4][5]

GTPgS_Workflow Start Start Prepare_Membranes Prepare membranes from cells expressing LPA receptor subtype Start->Prepare_Membranes Incubate Incubate membranes with: - Test compound (serial dilutions) - GDP - [35S]GTPγS Prepare_Membranes->Incubate Stop_Reaction Stop reaction by rapid filtration through GF/C filters Incubate->Stop_Reaction Wash Wash filters to remove unbound [35S]GTPγS Stop_Reaction->Wash Quantify Quantify bound radioactivity using liquid scintillation counting Wash->Quantify Analyze Analyze data to determine EC50 and Emax Quantify->Analyze End End Analyze->End

[³⁵S]GTPγS Binding Assay Workflow
  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% fatty acid-free BSA.[5]

  • [³⁵S]GTPγS: (Specific activity ~1250 Ci/mmol), diluted in assay buffer to a final concentration of 0.1 nM.[5]

  • GDP: 10 µM final concentration in assay buffer.[5]

  • Test Compound: this compound, serially diluted in assay buffer.

  • Membrane Preparation: Membranes from HEK293T or CHO cells transiently or stably expressing the LPA receptor of interest (e.g., LPA₁, LPA₂, LPA₃).

  • GF/C glass fiber filters

  • Scintillation fluid

  • Prepare cell membranes from cells overexpressing the desired LPA receptor subtype. Determine the protein concentration of the membrane preparation.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of serially diluted test compound, and 25 µL of membrane preparation (5-20 µg of protein).

  • Add 25 µL of a solution containing GDP (final concentration 10 µM) and [³⁵S]GTPγS (final concentration 0.1 nM) to initiate the binding reaction.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[5]

  • Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

  • Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled LPA receptors, which leads to the activation of phospholipase C (PLC) and subsequent release of calcium from intracellular stores.[1][6]

Calcium_Workflow Start Start Seed_Cells Seed cells expressing LPA receptor in a 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Wash_Cells Wash cells to remove extracellular dye Load_Dye->Wash_Cells Add_Compound Add serial dilutions of test compound using a fluorescence plate reader with automated injection Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time to monitor changes in intracellular calcium Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 for calcium mobilization Measure_Fluorescence->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow
  • Cell Line: A suitable cell line (e.g., HEK293, CHO, RH7777) stably or transiently expressing the LPA receptor of interest.

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM (or similar), typically prepared as a 1 mM stock in DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: (Optional, to prevent dye extrusion), prepared as a 250 mM stock in 1 M NaOH.

  • Test Compound: this compound, serially diluted in assay buffer.

  • Black, clear-bottom 96-well plates

  • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • On the day of the assay, prepare the dye loading solution. For example, for 10 mL of solution, mix 20 µL of Fluo-4 AM stock and 50 µL of Pluronic F-127 in 10 mL of assay buffer. If using probenecid, add it to a final concentration of 2.5 mM.

  • Aspirate the culture medium from the cells and add 50-100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) to measure the change in fluorescence upon addition of the test compound.

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • Inject 25-50 µL of the test compound dilutions into the wells and continue to measure fluorescence intensity for 1-3 minutes.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Analyze the peak fluorescence response to generate concentration-response curves and determine the EC₅₀.

cAMP Accumulation Assay

This assay is used to determine if a ligand activates Gi/o- or Gs-coupled LPA receptors. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, while activation of Gs stimulates adenylyl cyclase, causing an increase in cAMP.[2][7]

cAMP_Workflow Start Start Seed_Cells Seed cells expressing LPA receptor in a suitable plate format Start->Seed_Cells Pre-incubate Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) Seed_Cells->Pre-incubate Stimulate Stimulate cells with: - Test compound (serial dilutions) - Forskolin (for Gi-coupled receptors) Pre-incubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze Analyze data to determine IC50 (for Gi) or EC50 (for Gs) Detect_cAMP->Analyze End End Analyze->End

cAMP Accumulation Assay Workflow
  • Cell Line: A suitable cell line (e.g., CHO, HEK293) expressing the LPA receptor of interest.

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Forskolin: (For studying Gi/o-coupled receptors), prepared as a stock solution in DMSO.

  • Test Compound: this compound, serially diluted in stimulation buffer.

  • cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

  • Seed cells in a 96-well or 384-well plate and grow to near confluency.

  • On the day of the assay, aspirate the culture medium and replace it with stimulation buffer containing IBMX. Incubate for 15-30 minutes at 37°C.

  • Add serial dilutions of the test compound to the wells.

  • Immediately add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized for the specific cell line) to all wells except the basal control.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • The inhibition of forskolin-stimulated cAMP production indicates activation of a Gi/o-coupled receptor. Analyze the data to determine the IC₅₀ of the test compound.

  • Follow steps 1 and 2 as for the Gi/o protocol.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • An increase in basal cAMP levels indicates the activation of a Gs-coupled receptor. Analyze the data to determine the EC₅₀ of the test compound.

Commercial Availability

This compound and its (Z)-isomer are available from various chemical suppliers specializing in lipids and biochemicals, such as Avanti Polar Lipids and Cayman Chemical. It is typically supplied as a solid or in a solution of an organic solvent. It is recommended to handle the compound according to the supplier's safety data sheet and to prepare stock solutions in a suitable solvent, such as ethanol or DMSO, before further dilution in aqueous assay buffers containing a carrier protein like fatty acid-free BSA to maintain solubility and prevent non-specific binding.

References

Application Notes and Protocols for Lipidomics Sample Preparation of N-acyl Ethanolamide Phosphates (NAPEs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the sample preparation and analysis of N-acyl ethanolamide phosphates (NAPEs), a class of phospholipids that serve as precursors to the bioactive N-acylethanolamines (NAEs). Accurate quantification of NAPEs is crucial for understanding their role in various physiological and pathological processes.

Introduction

N-acyl ethanolamide phosphates (NAPEs) are key intermediates in the biosynthesis of N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide. The accurate measurement of NAPEs in biological samples is essential for elucidating their metabolic pathways and biological functions. This document outlines optimized protocols for the extraction, purification, and quantification of NAPEs from biological matrices, with a focus on brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of NAPE Biosynthesis and Metabolism

The biosynthesis of NAPEs primarily involves the transfer of an acyl group from a donor phospholipid to the ethanolamine headgroup of phosphatidylethanolamine (PE). This reaction is catalyzed by N-acyltransferases. NAPEs are then hydrolyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD) to produce NAEs.[1]

NAPE_Pathway PL Phospholipid (e.g., PC) invis1 PL->invis1 PE Phosphatidylethanolamine (PE) PE->invis1 NAPE N-acyl Ethanolamide Phosphate (NAPE) NAE N-acyl Ethanolamide (NAE) NAPE->NAE NAPE-PLD Receptors Receptors (e.g., CB1, TRPV1) NAE->Receptors Signaling Downstream Signaling Receptors->Signaling invis1->NAPE N-acyltransferase invis2

Biosynthesis and signaling pathway of N-acyl ethanolamide phosphates (NAPEs).

Experimental Workflow for NAPE Analysis

A typical workflow for the analysis of NAPEs from biological samples involves sample homogenization, lipid extraction, purification via solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.

NAPE_Workflow Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization Sample->Homogenization LLE Liquid-Liquid Extraction (e.g., Folch or Bligh & Dyer) Homogenization->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Analysis & Quantification LCMS->Data

Experimental workflow for the analysis of N-acyl ethanolamide phosphates (NAPEs).

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol is adapted for the extraction of NAPEs from brain tissue and combines liquid-liquid extraction with solid-phase extraction for enhanced purity.

Materials:

  • Brain tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Internal standards (IS) for NAPEs (e.g., deuterated NAPE standards)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Homogenization:

    • Weigh the frozen brain tissue and place it in a glass homogenizer.

    • Add a 20-fold volume of a 2:1 (v/v) chloroform/methanol mixture.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Add the internal standard solution to the homogenate.

  • Liquid-Liquid Extraction (Folch Method):

    • Transfer the homogenate to a glass tube and vortex for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the tube.

    • Vortex the mixture for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the phases.[2]

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the silica SPE cartridge by washing with methanol followed by chloroform.

    • Load the lipid extract onto the conditioned SPE cartridge.

    • Wash the cartridge with chloroform to remove non-polar lipids.

    • Elute the NAPE fraction with a mixture of chloroform and methanol (e.g., 9:1 v/v).

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the solvent from the collected eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and isopropanol.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the NAPEs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each NAPE species and the internal standards.

  • Key Parameters: Optimize ion spray voltage, source temperature, and collision energies for each NAPE species.

Quantitative Data

The following table summarizes the quantification of various NAPE molecular species from rat brain tissue, as determined by a validated method combining liquid-liquid extraction, solid-phase extraction, and LC-MS/MS.[3]

N-acyl ChainTotal Concentration (pmol/g)
16:0350 ± 50
18:0600 ± 80
18:11200 ± 150
18:2450 ± 60
20:4500 ± 70
22:6200 ± 30
Total ~3300

Data are presented as mean ± standard deviation.

Critical Considerations and Troubleshooting

  • Solvent Purity: Use high-purity solvents to avoid contamination. Some grades of chloroform have been found to contain N-palmitoylethanolamine and N-stearoylethanolamine, which can interfere with the analysis.[4]

  • Sample Storage: Store biological samples at -80 °C to minimize enzymatic degradation of NAPEs.

  • Internal Standards: The use of appropriate internal standards is crucial for accurate quantification to correct for sample loss during preparation and for matrix effects in the mass spectrometer.

  • Phase Separation: Ensure complete phase separation during liquid-liquid extraction to maximize the recovery of lipids in the organic phase.

  • SPE Optimization: The choice of SPE sorbent and elution solvents may need to be optimized depending on the specific NAPE species of interest and the sample matrix.

By following these detailed protocols and considering the critical aspects of sample preparation, researchers can achieve reliable and reproducible quantification of N-acyl ethanolamide phosphates, enabling a deeper understanding of their role in health and disease.

References

Application Note: LC-MS/MS Method for the Detection of N-elaidoyl-ethanolamine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl phosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors to the bioactive N-acylethanolamines (NAEs), a group of lipid signaling molecules involved in diverse physiological processes. N-elaidoyl-ethanolamine phosphate (NAE-p), a specific NAPE containing an elaidic acid moiety, is of growing interest due to its potential role in cellular signaling and metabolic regulation. Accurate and sensitive quantification of NAE-p in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics targeting NAE signaling pathways. This application note provides a detailed protocol for the detection and quantification of N-elaidoyl-ethanolamine phosphate using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway

N-elaidoyl-ethanolamine phosphate is synthesized from phosphatidylethanolamine (PE) by the action of N-acyltransferases (NATs), which transfer the elaidoyl group from a donor phospholipid to the ethanolamine headgroup of PE. The resulting N-elaidoyl-PE can then be hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to generate N-elaidoylethanolamine (NAE) and phosphatidic acid (PA). NAEs, in turn, can act on various cellular receptors to elicit downstream signaling events.

NAE_Signaling_Pathway cluster_synthesis Biosynthesis cluster_hydrolysis Signaling Cascade PC Phosphatidylcholine (Elaidoyl-containing) NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine PE->NAT NAEp N-elaidoyl-ethanolamine phosphate (NAE-p) NAT->NAEp Elaidoyl transfer NAPE_PLD NAPE-PLD NAEp->NAPE_PLD NAE N-elaidoylethanolamine (NAE) NAPE_PLD->NAE Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA Receptors Cellular Receptors NAE->Receptors Downstream Downstream Signaling Receptors->Downstream Experimental_Workflow Sample Biological Sample (e.g., Brain Tissue) Extraction Lipid Extraction (Folch or MTBE/Methanol) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Application of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate in Cancer Research: An Overview of the N-Acyl Ethanolamine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Application Note:

Extensive literature searches indicate that direct research on the specific application of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate , also known as Oleoyl-ethanolamine phosphate (OEA-P), in cancer is currently limited in the public domain. However, this molecule is a key component of the broader N-acyl ethanolamine (NAE) metabolic pathway, which is increasingly recognized for its significant role in cancer biology. This document provides a detailed overview of the synthesis and signaling of related compounds, particularly its precursor N-oleoyl-phosphatidylethanolamine (NOPE) and its dephosphorylated product Oleoylethanolamide (OEA), and the enzymatic machinery governing this pathway, to provide a framework for potential future investigations into OEA-P.

The conversion of N-acyl phosphatidylethanolamines (NAPEs) to NAEs is primarily catalyzed by the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Altered expression and activity of NAPE-PLD have been documented in various malignancies, leading to dysregulated levels of NAEs, which in turn can influence cancer cell proliferation, apoptosis, and migration.[1][2] NAEs, including OEA and the endocannabinoid anandamide (AEA), have been shown to exert multifaceted effects on tumor biology.[3] For instance, NAEs can enhance apoptosis in adrenal tumor tissues, with tumor cells showing greater sensitivity compared to normal tissue.[4]

Understanding the role of the NAPE-PLD/NAE pathway provides a critical foundation for exploring the potential therapeutic applications of its components. While direct evidence for OEA-P's role is yet to be established, its position as an intermediate in this crucial pathway suggests it may have uncharacterized regulatory functions in cancer cell signaling. Further research is warranted to elucidate the specific effects of this compound on cancer cells and its potential as a therapeutic target or biomarker.

Quantitative Data Summary

The following tables summarize quantitative data on the levels of N-acylethanolamines (NAEs) and the expression of the key enzyme NAPE-PLD in various human tumors.

Table 1: N-Acylethanolamine (NAE) and Precursor Levels in Human Tumors

Tumor TypeTotal NAE Levels (pmol/µmol lipid P)Anandamide (% of Total NAE)Reference
Various Human Tumors3.88 - 254.461.5 - 48[5]

Data from a study on various human tumors and some adjacent unaffected tissues, showing a wide range of NAE concentrations.

Table 2: Dysregulation of NAPE-PLD and FAAH in Different Cancer Types

Cancer TypeNAPE-PLD Expression/ActivityFAAH Expression/ActivityConsequence on NAE LevelsReference
GliomasDecreasedDecreasedAnandamide (AEA) downregulation[1]
Endometrial CarcinomaIncreasedDecreasedIncreased AEA and PEA levels[2]
Colorectal CancerUpregulated--[1]

This table illustrates the varied expression of key enzymes in the NAE pathway across different cancers.

Table 3: N-Acylethanolamine (NAE) Levels in Colorectal Cancer (CRC) Tissues

MoleculeFold Change in CRC vs. Healthy TissueReference
N-palmitoylethanolamine (PEA)Increased[6]
N-oleoylethanolamine (OEA)Increased[6]
Anandamide (AEA)Increased[6]

This data indicates a significant increase in NAEs in colorectal cancer tissues, associated with a downregulation of the degrading enzyme NAAA.

Experimental Protocols

While specific protocols for studying this compound are not available, the following is a detailed methodology for a key related experiment: assaying NAPE-PLD activity. This is crucial for understanding the synthesis of NAEs from NAPEs.

Protocol 1: Fluorescence-Based NAPE-PLD Activity Assay

This protocol is adapted from a high-throughput screening-compatible assay and is suitable for measuring NAPE-PLD activity in cell lysates.[7][8]

Materials:

  • HEK293T cells

  • Plasmid DNA encoding NAPE-PLD

  • Polyethylenimine (PEI)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorescence-quenched NAPE substrate (e.g., PED6)

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence capabilities

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Transfect cells with a plasmid encoding NAPE-PLD using a suitable transfection reagent like PEI. As a negative control, perform a mock transfection without the NAPE-PLD plasmid.

    • Allow cells to express the protein for 48-72 hours.

  • Preparation of Cell Lysates:

    • Harvest the transfected and mock-transfected cells.

    • Resuspend cells in a suitable lysis buffer and homogenize.

    • Centrifuge the homogenate to pellet cellular debris and nuclei. The supernatant containing the membrane fraction with NAPE-PLD can be used directly or further purified.

    • Determine the protein concentration of the lysates.

  • NAPE-PLD Activity Assay:

    • In a 96-well plate, add the assay buffer.

    • Add the cell lysate (containing NAPE-PLD or mock control) to the wells.

    • To test for inhibition, pre-incubate the lysate with inhibitor compounds before adding the substrate.

    • Initiate the reaction by adding the fluorescence-quenched NAPE substrate (e.g., PED6).

    • Immediately place the plate in a pre-warmed plate reader (37°C).

    • Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., for PED6, excitation ~485 nm, emission ~520 nm). The rate of fluorescence increase is proportional to NAPE-PLD activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the background fluorescence from the mock-transfected cell lysate.

    • Normalize the activity to the amount of protein in the lysate.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key metabolic pathway for the synthesis of N-acylethanolamines and a general experimental workflow.

NAE_Biosynthesis cluster_synthesis NAE Synthesis PC Phosphatidylcholine NAPE N-acyl-phosphatidylethanolamine (e.g., NOPE) PC->NAPE N-acyltransferase PE Phosphatidylethanolamine PE->NAPE NAE N-acylethanolamine (e.g., OEA) NAPE->NAE NAPE-PLD PA Phosphatidic Acid

Caption: Biosynthesis of N-acylethanolamines (NAEs) from phospholipids.

Experimental_Workflow cluster_assays Cellular Assays start Start: Hypothesis on OEA-P in Cancer cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with OEA-P (or related compounds) cell_culture->treatment proliferation Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) treatment->apoptosis migration Migration/Invasion Assay (e.g., Transwell) treatment->migration data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis migration->data_analysis conclusion Conclusion on OEA-P's Role data_analysis->conclusion

Caption: General experimental workflow for investigating the effects of a compound on cancer cells.

References

Application Notes and Protocols for Testing LPA1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for testing the agonism of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.

Introduction to LPA1 Receptor Signaling

Lysophosphatidic acid (LPA) is a bioactive phospholipid that activates at least six GPCRs, designated LPA1–6. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of downstream signaling cascades. Activation of these pathways leads to diverse cellular responses such as cell proliferation, survival, migration, cytoskeletal changes, and inhibition of adenylyl cyclase. Given its role in numerous diseases, the LPA1 receptor is a significant target for therapeutic intervention.

Below is a diagram illustrating the primary signaling pathways activated by the LPA1 receptor.

LPA1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers / Kinases cluster_cellular_responses Cellular Responses LPA LPA LPA1 LPA1 Receptor Gαq/11 Gαq/11 LPA1->Gαq/11 Gαi/o Gαi/o LPA1->Gαi/o Gα12/13 Gα12/13 LPA1->Gα12/13 PLC Phospholipase C (PLC) Gαq/11->PLC AC Adenylyl Cyclase (AC) Gαi/o->AC PI3K PI3K Gαi/o->PI3K RhoGEF RhoGEF Gα12/13->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Akt Akt PI3K->Akt Ca2+ ↑ [Ca2+]i IP3_DAG->Ca2+ PKC PKC IP3_DAG->PKC ROCK ROCK RhoA->ROCK Cell Survival Cell Survival Akt->Cell Survival Cytoskeletal Changes Cytoskeletal Changes Ca2+->Cytoskeletal Changes MAPK MAPK PKC->MAPK Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Cell Migration Cell Migration ROCK->Cell Migration ROCK->Cytoskeletal Changes

Figure 1: LPA1 Receptor Signaling Pathways.

Experimental Workflow for LPA1 Agonist Testing

A typical workflow for identifying and characterizing LPA1 receptor agonists involves a series of in vitro assays, progressing from initial binding studies to functional cellular response assessments.

Experimental_Workflow Start Start: Test Compound Binding_Assay Receptor Binding Assays (e.g., Radioligand, BSI) Start->Binding_Assay Second_Messenger Second Messenger Assays (Ca2+, cAMP, GTPγS) Binding_Assay->Second_Messenger Determine Affinity (Kd, Ki) Functional_Assay Functional Cellular Assays (Proliferation, Migration, RhoA) Second_Messenger->Functional_Assay Quantify Potency (EC50) & Efficacy Data_Analysis Data Analysis (EC50, Ki, Emax) Functional_Assay->Data_Analysis Assess Physiological Relevance Conclusion Conclusion: Agonist Profile Data_Analysis->Conclusion

Figure 2: Experimental Workflow for LPA1 Agonist Characterization.

Key Experimental Protocols

Herein are detailed protocols for essential assays to determine LPA1 receptor agonism.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a test compound for the LPA1 receptor.

a) Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the LPA1 receptor.

  • Materials:

    • Membrane preparations from cells expressing human LPA1 receptor (e.g., CHO-LPA1, RH7777-LPA1).

    • Radioligand: [3H]LPA.

    • Non-specific binding control: Unlabeled LPA (10 µM).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Scintillation cocktail.

  • Protocol:

    • In a 96-well plate, add membrane preparation, [3H]LPA (e.g., 2 nM final concentration), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled LPA (e.g., 10 µM).

    • Incubate the plate for 90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

b) Back-Scattering Interferometry (BSI)

BSI is a label-free technology that measures binding by detecting changes in the refractive index upon ligand-receptor interaction.

  • Materials:

    • Membrane preparations from LPA1-expressing cells and wild-type control cells.

    • Assay Buffer: PBS, pH 7.4.

    • Test compound serial dilutions.

  • Protocol:

    • Prepare serial dilutions of the test compound in an assay buffer that is refractive index-matched.

    • Mix the compound dilutions 1:1 with either the LPA1 receptor-containing membranes or the wild-type control membranes in a microplate.

    • Incubate to allow binding to reach equilibrium.

    • Measure the change in refractive index using a BSI instrument.

    • The specific binding signal is determined by subtracting the signal from control membranes from the signal from LPA1-expressing membranes.

    • Plot the specific binding signal against the compound concentration to determine the dissociation constant (Kd).

Second Messenger Assays

These assays quantify the intracellular signals produced upon LPA1 receptor activation.

a) Calcium Mobilization Assay

LPA1 activation via Gαq/11 leads to an increase in intracellular calcium ([Ca2+]i).

  • Materials:

    • LPA1-expressing cells (e.g., RH7777, CHO, HLF).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid (to prevent dye leakage).

  • Protocol:

    • Seed cells into a black, clear-bottom 96- or 384-well plate and culture overnight.

    • Load cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Place the plate in a fluorometric imaging plate reader (e.g., FLIPR, FlexStation).

    • Add varying concentrations of the test agonist to the wells and monitor the change in fluorescence intensity over time (typically for 3-5 minutes).

    • The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

b) cAMP Accumulation Assay

LPA1 coupling to Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Materials:

    • LPA1-expressing cells (e.g., RH7777 cells).

    • Forskolin (to stimulate adenylyl cyclase).

    • Phosphodiesterase inhibitor (e.g., IBMX).

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Protocol:

    • Pre-incubate cells with a phosphodiesterase inhibitor for 15-30 minutes.

    • Add varying concentrations of the test agonist and incubate.

    • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC50 value.

c) [35S]GTPγS Binding Assay

This assay directly measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

  • Materials:

    • Membrane preparations from LPA1-expressing cells.

    • [35S]GTPγS.

    • GDP.

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Protocol:

    • In a microplate, combine membranes, GDP (e.g., 10 µM), and varying concentrations of the test agonist.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration.

    • Measure the filter-bound radioactivity by scintillation counting.

    • Plot the stimulated [35S]GTPγS binding against the agonist concentration to determine the EC50 and Emax values.

Functional Cellular Assays

These assays assess the physiological consequences of LPA1 receptor activation.

a) Cell Proliferation Assay

LPA is a known mitogen, and LPA1 activation can promote cell proliferation.

  • Materials:

    • LPA1-expressing cells (e.g., LNCaP-LPA1).

    • Serum-free or low-serum medium.

    • Proliferation detection reagent (e.g., WST-1, BrdU).

  • Protocol:

    • Seed cells in a 96-well plate and serum-starve for 24 hours.

    • Treat cells with varying concentrations of the test agonist for 24-72 hours.

    • Add the proliferation detection reagent and incubate according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence to quantify cell proliferation.

    • Plot the proliferation signal against the agonist concentration to determine the EC50.

b) Cell Migration Assay (Transwell Assay)

LPA1 signaling through Gα12/13 and RhoA is a key driver of cell migration.

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size).

    • Serum-free medium containing a chemoattractant (the test agonist).

    • LPA1-expressing cells (e.g., B103-LPA1).

  • Protocol:

    • Place serum-free medium containing different concentrations of the test agonist in the lower chamber of the transwell plate.

    • Seed serum-starved cells in the upper chamber (the insert).

    • Incubate for 4-24 hours to allow for cell migration through the porous membrane.

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert (e.g., with crystal violet).

    • Elute the stain and measure the absorbance, or count the migrated cells under a microscope.

    • Plot the number of migrated cells against the agonist concentration.

c) RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway.

  • Materials:

    • LPA1-expressing cells (e.g., MeT-5A).

    • RhoA activation assay kit (e.g., G-LISA or pull-down based).

  • Protocol:

    • Seed cells and serum-starve for 24 hours.

    • Stimulate the cells with the test agonist for a short period (e.g., 1-5 minutes).

    • Lyse the cells rapidly in ice-cold lysis buffer.

    • Measure the amount of active (GTP-bound) RhoA using a specific kit, typically an ELISA-based method, following the manufacturer's protocol.

    • Normalize the active RhoA level to the total protein concentration of the lysate.

    • Plot the level of activated RhoA against the agonist concentration.

Data Presentation

Quantitative data from the described assays should be summarized to compare the potency and efficacy of different compounds.

Table 1: Potency (EC50/IC50) and Affinity (Ki/Kd) of LPA1 Receptor Ligands

CompoundAssay TypeCell LineParameterValue (nM)Reference
Agonists
18:1 LPACalcium MobilizationdsLPA1-expressingEC50994
18:1 LPACalcium MobilizationWild-Type LPA1EC50153
18:1 LPAcAMP AssayLPA1-expressingEC500.345
18:1 LPABinding (FSA-CIR)Human LPA1Kd2.08
16:0 LPABinding (FSA-CIR)Human LPA1Kd1.69
(S)-17Calcium MobilizationRH7777-LPA1EC50240
Antagonists
BMS-986202Calcium MobilizationRH7777-LPA1IC5018
BMS-986202β-Arrestin AssayCHO-EDG2IC509
SAR-100842β-Arrestin AssayCHO-EDG2IC5031
LPARadioligand BindingHuman LPA1IC5015
ONO-9780307Binding (BSI)Human LPA1Kd9.9
Ki 16425Calcium MobilizationCHO-LPA1pKB (~Ki)~316

Note: Values are sourced from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.

Application Notes and Protocols: Reconstitution and Use of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and application of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate powder, a synthetic N-acyl ethanolamide phosphate (NAEPA). This document is intended to guide researchers in utilizing this lipid mediator for in vitro studies, particularly in the context of cellular signaling and drug discovery.

Product Information and Storage

Chemical Name: this compound Synonyms: N-elaidoyl-ethanolamine phosphate Molecular Formula: C₂₀H₄₀NO₅P Molecular Weight: 405.5 g/mol Appearance: White to off-white powder

Storage and Handling: Unsaturated lipids like this compound are susceptible to oxidation and hydrolysis. To ensure stability, the powdered compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. It is recommended to allow the container to warm to room temperature before opening to prevent condensation, which can degrade the compound.

Reconstitution of Powder

The following protocols are based on general practices for handling bioactive lipids and related N-acyl ethanolamides. The optimal conditions should be determined empirically for your specific experimental needs.

Recommended Solvents and Stock Solutions

Based on the solubility of structurally similar lipids, the following solvents are recommended for preparing a stock solution.

Table 1: Solubility of Related N-Acyl Ethanolamides

SolventTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)10-20 mg/mLCommon solvent for in vitro assays. May have cellular effects at higher concentrations.
Ethanol (anhydrous)10-20 mg/mLSuitable for cell culture applications; dilute to a final concentration where ethanol is non-toxic to cells.
Dimethylformamide (DMF)10-20 mg/mLAnother option for creating a concentrated stock solution.

Note: The exact solubility of this compound has not been empirically determined in these solvents and should be tested for your specific lot of the compound.

Protocol for Reconstitution to a 10 mg/mL Stock Solution

This protocol provides a general guideline for preparing a stock solution.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile, glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Sonicator (bath or probe)

  • Vortex mixer

Procedure:

  • Allow the vial of the powdered compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder in a sterile glass vial.

  • Under a stream of inert gas, add the appropriate volume of the chosen solvent (e.g., for a 10 mg/mL solution, add 1 mL of solvent for every 10 mg of powder).

  • Cap the vial tightly.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • For complete dissolution, sonicate the vial in a bath sonicator for 5-10 minutes. If a bath sonicator is not available, a probe sonicator can be used with caution to avoid overheating the sample.

  • Visually inspect the solution to ensure that all the powder has dissolved.

  • Store the stock solution at -20°C or -80°C under an inert gas. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Working Solutions for Cell Culture

Protocol:

  • Thaw the stock solution at room temperature.

  • Further dilute the stock solution in a suitable sterile buffer or cell culture medium to the desired final concentration.

  • It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is not cytotoxic. Typically, the final solvent concentration should be kept below 0.5% (v/v).

  • Mix the working solution thoroughly by gentle vortexing or inversion before adding to the cell cultures.

In Vitro PPARα Activation Assay

N-acyl ethanolamides, such as the related compound oleoylethanolamide (OEA), are known agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The following is a general protocol for a luciferase reporter assay to assess the activation of PPARα by this compound.

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2)

  • PPARα expression vector

  • PPAR response element (PPRE)-driven luciferase reporter vector

  • Transfection reagent

  • Luciferase assay system

  • Cell culture medium and supplements

  • Working solution of this compound

  • Positive control (e.g., GW7647)

Protocol:

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control, and a vehicle control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.

  • Analyze the data to determine the dose-dependent activation of PPARα.

Signaling Pathways and Experimental Workflows

N-Acyl Ethanolamide Phosphate (NAEPA) Biosynthesis and Signaling

NAEPAs are synthesized from phosphatidylethanolamine (PE) and can be metabolized to N-acyl ethanolamides (NAEs). NAEs, in turn, can activate nuclear receptors like PPARα, leading to the regulation of gene expression involved in lipid metabolism and inflammation.

NAEPA_Signaling PC Phosphatidylcholine (PC) PE Phosphatidylethanolamine (PE) PC->PE PLD NAE_Phosphate 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate (NAEPA) PE->NAE_Phosphate N-acyltransferase NAE N-acyl ethanolamide (NAE) NAE_Phosphate->NAE Phospholipase D PPARa PPARα NAE->PPARa Activation PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription PPARa_Assay_Workflow Start Start Seed_Cells Seed Cells (e.g., HEK293T) Start->Seed_Cells Transfect Co-transfect with PPARα and PPRE-luciferase vectors Seed_Cells->Transfect Incubate1 Incubate for 24h Transfect->Incubate1 Treat Treat with 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

In vitro assay for 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate activity

Author: BenchChem Technical Support Team. Date: November 2025

Product: 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate (Compound X)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, hereafter referred to as Compound X, is a synthetic analog of the bioactive lipid mediator, Sphingosine-1-Phosphate (S1P). S1P plays a crucial role in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2][3] It exerts its effects primarily through a family of five G-protein coupled receptors (GPCRs), designated S1P₁ through S1P₅.[2][4][5] Each receptor subtype couples to specific heterotrimeric G-proteins (Gαi, Gαq/11, Gα12/13), leading to the activation of diverse downstream signaling pathways.[4][6]

Given its structural similarity to S1P, Compound X is hypothesized to modulate S1P receptor activity. These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of Compound X, focusing on its potential as an S1P receptor agonist. The primary assays described are a competitive radioligand binding assay to determine receptor affinity and a functional [³⁵S]GTPγS binding assay to measure G-protein activation.

S1P Receptor Signaling Overview

Upon agonist binding, S1P receptors undergo a conformational change, facilitating the exchange of GDP for GTP on the associated Gα subunit. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. For instance, S1P₁ primarily couples to Gαi, which inhibits adenylyl cyclase, while S1P₂ and S1P₃ can couple to Gαi, Gαq, and Gα₁₂/₁₃, influencing pathways like PLC/Ca²⁺ mobilization and Rho activation.[2][4] Understanding this signaling network is essential for interpreting functional assay data.

S1P_Signaling_Pathway cluster_membrane Plasma Membrane S1PR S1P Receptor (S1P₁₋₅) G_protein Heterotrimeric G-Protein (Gαβγ) S1PR->G_protein Activates Effector Effector (Adenylyl Cyclase, PLC, RhoGEF) G_protein->Effector Modulates Downstream\nSignaling Downstream Signaling Effector->Downstream\nSignaling Leads to S1P S1P / Compound X S1P->S1PR Binds

Caption: S1P Receptor Signaling Cascade.

Data Presentation: Pharmacological Profile of Compound X

The following tables summarize hypothetical data for Compound X against human S1P receptors. Such data is crucial for determining the potency and selectivity of the compound.

Table 1: Receptor Binding Affinity (Ki)

This table presents the binding affinity (Ki) of Compound X for S1P receptor subtypes 1, 2, and 3, as determined by a competitive radioligand binding assay using [³²P]S1P.[5][7] Lower Ki values indicate higher binding affinity.

CompoundS1P₁ Ki (nM)S1P₂ Ki (nM)S1P₃ Ki (nM)
S1P (Control)0.83.51.2
Compound X2.5150.75.8

Table 2: Functional Potency (EC₅₀) and Efficacy (% Emax)

This table shows the functional activity of Compound X, measured via a [³⁵S]GTPγS binding assay.[8][9] EC₅₀ represents the concentration of the compound that elicits 50% of the maximal response, indicating potency. Efficacy (Emax) is expressed as the maximal response relative to the natural ligand, S1P.

CompoundS1P₁ EC₅₀ (nM)S1P₁ Emax (%)S1P₃ EC₅₀ (nM)S1P₃ Emax (%)
S1P (Control)1.21002.1100
Compound X5.79812.495

Note: Data are for illustrative purposes only.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of Compound X by measuring its ability to compete with a radiolabeled ligand ([³²P]S1P) for binding to S1P receptors expressed in cell membranes.[5][7]

Materials:

  • Membrane preparations from HEK293 cells overexpressing human S1P₁, S1P₂, or S1P₃.

  • [³²P]S1P (specific activity ~3000 Ci/mmol)

  • Binding Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Unlabeled S1P (for non-specific binding determination)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of Compound X in Binding Buffer.

  • In a 96-well plate, add 50 µL of Binding Buffer (total binding), 50 µL of 10 µM unlabeled S1P (non-specific binding), or 50 µL of Compound X dilution.

  • Add 50 µL of diluted [³²P]S1P (final concentration ~0.1 nM) to all wells.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (5-10 µg protein/well).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold, followed by three washes with ice-cold Binding Buffer.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to S1P receptors.[8][9][10] Agonist binding stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation. This assay is particularly effective for Gαi-coupled receptors like S1P₁.[11]

Materials:

  • Membrane preparations from Sf9 cells or CHO cells overexpressing the S1P receptor of interest.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP (Guanosine 5'-diphosphate)

  • Compound X stock solution

  • S1P (positive control)

  • 96-well scintillation proximity assay (SPA) beads (e.g., WGA-coated)

  • 96-well clear-bottom plates

Procedure:

  • Prepare serial dilutions of Compound X and S1P in Assay Buffer.

  • In a 96-well plate, add 20 µL of Assay Buffer (basal binding) or agonist dilutions.

  • Add 50 µL of a master mix containing cell membranes (10 µ g/well ), GDP (final concentration 10 µM), and SPA beads.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 30 µL of [³⁵S]GTPγS (final concentration ~0.5 nM).

  • Incubate for 30 minutes at 30°C with gentle shaking.

  • Centrifuge the plate at 500 x g for 5 minutes to allow beads to settle.

  • Measure the signal on a microplate scintillation counter.

  • Plot the data using non-linear regression to determine EC₅₀ and Emax values.

GTP_Assay_Workflow A Prepare Reagents (Membranes, Buffers, Compound X, [³⁵S]GTPγS) B Add Membranes, GDP, SPA Beads & Compound X to 96-well plate A->B C Pre-incubate (15 min, 30°C) B->C D Add [³⁵S]GTPγS to initiate reaction C->D E Incubate (30 min, 30°C) D->E F Centrifuge plate (500 x g, 5 min) E->F G Read plate on Scintillation Counter F->G H Data Analysis (EC₅₀, Emax) G->H

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Conclusion

The protocols outlined provide a robust framework for the in vitro characterization of this compound (Compound X) or other potential S1P receptor modulators. By combining binding and functional assays, researchers can effectively determine the affinity, potency, efficacy, and selectivity of test compounds, facilitating their development as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-elaidoyl-ethanolamine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-elaidoyl-ethanolamine phosphate, commonly referred to as N-elaidoyl-phosphatidylethanolamine (NAPE).

Frequently Asked Questions (FAQs)

Q1: What is the primary route for the biosynthesis of N-elaidoyl-ethanolamine phosphate (NAPE)?

The primary biosynthetic route involves the N-acylation of phosphatidylethanolamine (PE). This reaction is catalyzed by N-acyltransferases, which transfer an acyl group from a donor phospholipid to the amino group of PE.[1][2][3]

Q2: Are there alternative synthesis methods to mimic the biological pathway?

Yes, an alternative enzymatic method utilizes phospholipase D (PLD) to catalyze a transphosphatidylation reaction. This process can convert lecithin or other phospholipids into N-acyl-phosphatidylethanolamine in the presence of N-acyl-ethanolamine.[4]

Q3: What analytical techniques are best suited for characterizing the final product?

A combination of Thin-Layer Chromatography (TLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is highly effective. TLC can be used for initial identification and to monitor reaction progress, while ³¹P NMR provides detailed structural information and quantification of the phospholipid.[5][6] Mass spectrometry can also be used for detailed molecular species analysis.[3]

Q4: What are the expected ³¹P NMR chemical shifts for N-acyl-ethanolamine phospholipids (NAPEs)?

In CDCl₃-CH₃OH-H₂O solvent systems, NAPEs typically show signals around 0.18 ppm and 0.22 ppm. The use of K-EDTA during sample preparation can help separate the NAPE signals from those of other ethanolamine phospholipids.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield Incorrect Reaction Conditions: Temperature, pH, or reaction time may be suboptimal for the chosen synthesis method (chemical or enzymatic).Optimize Reaction Parameters: For enzymatic synthesis using Phospholipase D, maintain the temperature between 30-50°C and the pH between 4.0 and 5.5.[4] For chemical synthesis, ensure the temperature and reaction time are appropriate for the specific reagents used.
Inactive Enzyme: If using an enzymatic approach, the enzyme (e.g., Phospholipase D) may have lost its activity.Verify Enzyme Activity: Use a positive control to confirm enzyme activity. Store enzymes at the recommended temperature and handle them according to the manufacturer's instructions.
Poor Substrate Quality: Starting materials (e.g., N-elaidoyl-ethanolamine, phosphatidylethanolamine) may be impure or degraded.Verify Substrate Purity: Use high-purity starting materials. Characterize the substrates using appropriate analytical techniques (e.g., NMR, MS) before starting the synthesis.
Presence of Multiple Side Products Hydrolysis: The ester linkages in the phospholipid can be hydrolyzed, leading to the formation of lysophospholipids or free fatty acids.Use Anhydrous Conditions: For chemical synthesis, ensure all solvents and reagents are dry. For enzymatic reactions in aqueous buffers, minimize reaction time to reduce hydrolysis.
N,O-bis-acylethanolamine Formation: In the synthesis of the N-elaidoyl-ethanolamine precursor, reaction at high temperatures can lead to the formation of this byproduct.Control Reaction Temperature: When synthesizing the precursor, maintain the reaction temperature at the lower end of the effective range (e.g., 60-80°C).[7]
Difficulty in Product Purification Co-elution of Similar Lipids: The product may have similar chromatographic properties to starting materials or side products, making separation by column chromatography or TLC challenging.Utilize Complementary Techniques: Combine different chromatographic methods (e.g., normal-phase and reverse-phase chromatography). For analytical purposes, 2D-TLC can improve separation.[6]
Product Instability: The final product may be degrading during purification.Maintain Low Temperatures: Perform purification steps at low temperatures to minimize degradation. Store the purified product under an inert atmosphere at -20°C or below.
Inconsistent Yields Between Batches Variability in Reagents: Batch-to-batch variation in the quality of starting materials or solvents.Standardize Reagents: Use reagents from the same supplier and lot number where possible. Qualify new batches of reagents before use in large-scale synthesis.
Inconsistent Reaction Conditions: Minor variations in temperature, agitation, or addition rates of reagents.Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol. Use automated reactors for better control over reaction parameters in larger-scale syntheses.

Quantitative Data Summary

Table 1: Influence of Solvent on Enzymatic NAPE Synthesis Yield

This table summarizes the percentage of N-Oleoyl-Phosphatidyl-Ethanolamine (NAPE) detected by ³¹P-NMR after a 5-hour reaction at 43°C using Phospholipase D in different solvents. This data can serve as a starting point for optimizing the synthesis of N-elaidoyl-ethanolamine phosphate.

Solvent for N-Oleoyl-ethanolamine% NAPE Detected% Starting Material (PC)% Phosphatidic Acid (PA)
Toluene (140 mL)86.2%1.6%Not specified
No additional solvent85.5%3.9%1.3%
n-Heptane (30 mL)34.3%49.7%1.3%
Data adapted from a patent describing a similar synthesis.[8]

Table 2: Optimizing N-stearoylethanolamine Precursor Synthesis

This table shows the effect of reaction time and catalyst concentration on the purity of a similar N-acylethanolamine, which is a precursor for NAPE synthesis.

Reaction Time (hours)Catalyst (Sodium Methoxide)Purity of N-stearoylethanolamine
11%96%
1.53%98% (for N-palmitoylethanolamine)
Data adapted from a study on N-acylethanolamine synthesis.[7]

Experimental Protocols

Protocol 1: Analysis of N-elaidoyl-ethanolamine phosphate by ³¹P NMR

This protocol is for the preparation and analysis of a lipid sample to identify and quantify N-elaidoyl-ethanolamine phosphate.

  • Lipid Extraction:

    • Homogenize the sample (e.g., reaction mixture, biological tissue) and perform a lipid extraction using a modified Bligh-Dyer method.

    • Wash the lipid extract thoroughly with an aqueous solution of potassium ethylenediaminetetraacetic acid (K-EDTA).[5]

  • Sample Preparation:

    • Isolate the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Redissolve the dried lipid film in a CDCl₃-CH₃OH-H₂O (100.0:29.9:5.2 v/v/v) solvent system for NMR analysis.[5]

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum on a high-field NMR spectrometer.

    • Use a known concentration of an internal standard for quantification if required.

    • Identify the NAPE signals, which are expected to appear around 0.18 ppm and 0.22 ppm.[5]

Protocol 2: Purification and Analysis by Thin-Layer Chromatography (TLC)

This protocol describes the separation and identification of N-elaidoyl-ethanolamine phosphate from a crude reaction mixture.

  • TLC Plate Preparation:

    • Use high-performance silica gel TLC plates.

    • Activate the plates by heating at 110°C for 30-60 minutes before use.

  • Sample Application:

    • Dissolve the crude lipid sample in a small amount of chloroform or a chloroform/methanol mixture.

    • Spot the sample onto the TLC plate, keeping the spot size as small as possible.

  • Chromatogram Development:

    • Develop the TLC plate in a solvent system suitable for separating NAPEs. A common system is chloroform:methanol:28% ammonium hydroxide (80:20:2 v/v/v).[2]

    • For two-dimensional TLC, after the first development, dry the plate, rotate it 90 degrees, and develop it in a second, different solvent system.

  • Visualization:

    • Visualize the separated lipids using appropriate methods, such as iodine vapor, primuline spray, or specific stains for phospholipids (e.g., Molybdenum Blue spray).

    • Compare the retention factor (Rf) of the product spot with that of a known standard if available.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product start Starting Materials (N-elaidoyl-ethanolamine + Phospholipid) reaction Enzymatic Reaction (Phospholipase D, 43°C, 5h) start->reaction crude Crude Product Mixture reaction->crude tlc TLC Analysis crude->tlc Monitor Progress column Silica Gel Chromatography crude->column fractions Collect Fractions column->fractions fractions->tlc Check Purity nmr 31P NMR Analysis fractions->nmr pure_product Pure N-elaidoyl-ethanolamine phosphate nmr->pure_product Confirm Structure

Caption: Experimental workflow for the synthesis and purification of N-elaidoyl-ethanolamine phosphate.

signaling_pathway membrane Cell Membrane Phospholipids (e.g., Phosphatidylethanolamine) nape N-elaidoyl-ethanolamine phosphate (NAPE) membrane->nape N-acyltransferase (Synthesis) nae N-elaidoyl-ethanolamine (NAE) nape->nae NAPE-PLD (Hydrolysis) receptors Downstream Signaling (e.g., PPARα activation) nae->receptors Receptor Binding

Caption: Biosynthetic pathway and downstream signaling of N-elaidoyl-ethanolamine phosphate.

troubleshooting_logic start Low Product Yield? check_enzyme Check Enzyme Activity start->check_enzyme Yes optimize Optimize Reaction Parameters start->optimize No, yield is good check_conditions Verify Reaction Conditions (Temp, pH) check_enzyme->check_conditions Enzyme OK check_enzyme->optimize Enzyme Inactive -> Replace check_purity Analyze Starting Material Purity check_conditions->check_purity Conditions OK check_conditions->optimize Conditions Incorrect -> Adjust check_purity->optimize Purity OK check_purity->optimize Impure -> Purify/Replace

Caption: A logical workflow for troubleshooting low yield in NAPE synthesis.

References

Technical Support Center: N-acyl Ethanolamide Phosphate (NAPE) Stability & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acyl Ethanolamide Phosphate (NAPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NAPE in aqueous solutions and its analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-acyl ethanolamide phosphate (NAPE) and why is its stability in aqueous solutions a concern?

N-acyl ethanolamide phosphate (NAPE) is a class of phospholipids that serve as precursors to the bioactive N-acylethanolamines (NAEs), a group of lipid signaling molecules that includes the endocannabinoid anandamide. The stability of NAPE in aqueous solutions is a critical factor in experimental design and data interpretation. Degradation of NAPE can lead to inaccurate quantification and misinterpretation of its physiological roles and the dynamics of NAE biosynthesis.

Q2: What are the primary factors that influence the stability of NAPE in aqueous solutions?

The stability of NAPE in aqueous solutions is primarily influenced by:

  • pH: NAPE is more susceptible to hydrolysis under acidic conditions.

  • Temperature: Higher temperatures generally accelerate the degradation of NAPE.

  • Enzymatic Activity: The presence of enzymes such as N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) will lead to the enzymatic hydrolysis of NAPE to NAEs.

Q3: How does pH affect NAPE stability?

NAPE exhibits greater stability at neutral to alkaline pH. Studies have shown that there is minimal non-enzymatic hydrolysis of phosphatidyl(N-acyl)ethanolamine at pH values of 5.2 or higher.[1] Conversely, more significant hydrolysis is observed in acidic environments, specifically at pH 3.8 and 4.5.[1]

Q4: What is the impact of temperature on NAPE stability?

As with most chemical reactions, the rate of NAPE degradation increases with temperature. For long-term storage of NAPE in aqueous solutions, it is recommended to use low temperatures (e.g., refrigeration at 2-8°C or freezing at -20°C to -80°C) to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or low NAPE quantification in aqueous samples.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Degradation due to improper pH Verify the pH of your aqueous solution.Adjust the pH of your buffer to a neutral or slightly alkaline range (pH 7.0-8.0) to minimize acid-catalyzed hydrolysis.
Thermal degradation Review your sample handling and storage procedures.Maintain samples on ice during processing and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Enzymatic degradation Consider the possibility of endogenous or contaminating enzyme activity.If studying non-enzymatic stability, ensure the use of purified water and sterile containers. For biological samples, consider adding a broad-spectrum phospholipase inhibitor.
Adsorption to container surfaces Phospholipids can adhere to certain types of plasticware.Use low-adhesion polypropylene or glass vials for sample storage and preparation.
Inefficient extraction Your extraction protocol may not be optimal for NAPE.Employ a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure complete recovery from the aqueous phase.
Issue 2: Artifactual formation of N-acylethanolamines (NAEs) in NAPE samples.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Enzymatic conversion during sample processing Biological samples may contain active NAPE-PLD.Immediately after collection, quench enzymatic activity by adding a solvent like methanol or by flash-freezing the sample in liquid nitrogen.
Chemical hydrolysis during sample workup Exposure to harsh acidic or basic conditions can hydrolyze NAPE.Maintain neutral pH throughout your sample preparation and extraction procedures.
Contamination Cross-contamination from other samples or reagents.Use fresh, high-purity solvents and dedicated glassware for NAPE analysis.

Quantitative Data Summary

Direct quantitative data on the non-enzymatic degradation rates of NAPE across a wide range of pH and temperatures is limited in the current literature. However, based on available qualitative information and data from structurally similar phospholipids, the following trends can be expected:

Table 1: Expected Qualitative Stability of NAPE in Aqueous Solution

Condition pH 3-5 pH 5-7 pH 7-9
4°C Low StabilityModerate StabilityHigh Stability
25°C (Room Temp) Very Low StabilityLow to Moderate StabilityModerate Stability
37°C Extremely Low StabilityLow StabilityLow to Moderate Stability

Note: This table represents expected trends. Actual stability will depend on the specific buffer composition, ionic strength, and the acyl chain composition of the NAPE molecule.

Experimental Protocols

Protocol 1: Assessment of NAPE Stability in Aqueous Buffers

Objective: To determine the stability of a specific NAPE species in an aqueous buffer at a given pH and temperature.

Materials:

  • NAPE standard of interest

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, Tris-HCl)

  • High-purity water

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of NAPE Stock Solution: Prepare a concentrated stock solution of NAPE in an appropriate organic solvent (e.g., ethanol or chloroform/methanol).

  • Incubation:

    • Aliquots of the aqueous buffer are pre-incubated at the desired temperature.

    • At time zero (t=0), spike a known amount of the NAPE stock solution into the buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid altering the aqueous properties.

    • Incubate the samples at the chosen temperature for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Collection and Extraction:

    • At each time point, collect an aliquot of the incubation mixture.

    • Immediately quench any potential degradation by adding ice-cold methanol.

    • Perform a lipid extraction using a validated method (e.g., add chloroform and water to create a biphasic system).

    • Collect the organic phase containing the lipids.

  • Analysis:

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Quantify the remaining NAPE at each time point using a validated LC-MS/MS method with an appropriate internal standard.

  • Data Analysis:

    • Plot the concentration of NAPE versus time.

    • Determine the degradation rate and half-life of NAPE under the tested conditions.

Visualizations

NAPE Biosynthesis and Signaling Pathway

The following diagram illustrates the primary enzymatic pathway for the biosynthesis of N-acylethanolamines (NAEs) from N-acyl-phosphatidylethanolamines (NAPEs).

NAPE_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylcholine Phosphatidylcholine NAPE NAPE Phosphatidylcholine->NAPE N-Acyltransferase (+ Phosphatidylethanolamine) NAE NAE NAPE->NAE NAPE-PLD Phosphatidic_Acid Phosphatidic_Acid NAPE->Phosphatidic_Acid NAPE-PLD

Caption: Biosynthesis of N-acylethanolamine (NAE) from NAPE.

Experimental Workflow for NAPE Stability Assessment

This diagram outlines the key steps in an experiment designed to assess the stability of NAPE in an aqueous solution.

NAPE_Stability_Workflow Start Start Prepare_NAPE_Stock Prepare NAPE Stock Solution Start->Prepare_NAPE_Stock Spike_Buffer Spike NAPE into Aqueous Buffer Prepare_NAPE_Stock->Spike_Buffer Incubate Incubate at Defined T° and pH Spike_Buffer->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Quench_Extract Quench Reaction & Perform Lipid Extraction Collect_Aliquots->Quench_Extract Analyze LC-MS/MS Analysis Quench_Extract->Analyze End End Analyze->End

Caption: Workflow for assessing NAPE stability in aqueous solutions.

Troubleshooting Logic for Low NAPE Recovery

This diagram provides a logical approach to troubleshooting low recovery of NAPE during experimental analysis.

Caption: Troubleshooting flowchart for low NAPE recovery.

References

Technical Support Center: LPA Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and answers to frequently asked questions for researchers working with lysophosphatidic acid (LPA) receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are LPA receptors and why are they studied?

A: Lysophosphatidic acid (LPA) receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the bioactive lipid LPA.[1][2][3][4] There are at least six known LPA receptors, designated LPA1 through LPA6.[2] These receptors are involved in a wide array of biological processes, including cell proliferation, migration, survival, and cytoskeletal changes.[2][3][5][6] Due to their roles in various physiological and pathological processes like cancer, fibrosis, and neuropathic pain, they are significant targets for drug development.[1][3][7]

Q2: What are the main types of LPA receptor binding assays?

A: The primary methods for studying LPA receptor-ligand interactions include:

  • Radioligand Binding Assays: These are traditional assays that use a radioactively labeled version of LPA or a competitor to measure binding to the receptor, often in cell membrane preparations.[8][9][10] Separation of bound from free radioligand is typically achieved by rapid filtration.[11][12]

  • Fluorescence-Based Assays: These methods use fluorescently labeled ligands. Changes in fluorescence properties, such as fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET), upon binding to the receptor are measured.[13][14] They offer a non-radioactive alternative with high sensitivity.[13]

  • Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) and Back-Scattering Interferometry (BSI) allow for the measurement of binding events in real-time without modifying the ligand.[15][16] These methods are particularly useful for studying the native interactions of lipids like LPA, which can be challenging due to their lipophilicity.[17]

  • Functional Cell-Based Assays: Instead of measuring direct binding, these assays quantify the downstream consequences of receptor activation, such as calcium mobilization, GTPγS binding, or changes in cyclic AMP (cAMP) levels.[4][18][19]

Q3: Why is it difficult to work with LPA and its receptors?

A: Studying LPA receptor binding presents unique challenges primarily due to the physicochemical properties of the ligand and the receptor:

  • Ligand Properties: LPA is a lipid, making it sticky and prone to high non-specific binding to surfaces like plasticware and filter membranes.[15][17] It has poor solubility in aqueous buffers and can form micelles at high concentrations.[17]

  • Receptor Properties: As GPCRs, LPA receptors are integral membrane proteins, which makes them difficult to purify in a functionally active state.[20][21] Assays require the receptor to be correctly folded within a lipid bilayer, necessitating the use of cell membrane preparations or nanovesicles.[15][17]

  • High Non-Specific Binding: The lipophilic nature of LPA contributes to high background signals in assays, which can obscure the specific binding signal.[16][17]

Troubleshooting Guide

This section addresses specific problems that may arise during LPA receptor binding experiments.

Issue 1: High Background / High Non-Specific Binding

Q: My assay shows a very high background signal, making it difficult to detect specific binding. What can I do to reduce non-specific binding (NSB)?

A: High non-specific binding is a common issue in LPA binding assays, largely due to the lipophilic nature of the ligand.[17] Here are several strategies to mitigate this problem:

  • Include a Carrier Protein: Add fatty acid-free Bovine Serum Albumin (BSA) to your assay buffer at a concentration of 0.01% to 0.1%.[4][7][17] BSA helps to reduce the "stickiness" of LPA by preventing it from adsorbing to tube walls and other surfaces.[17]

  • Optimize Washing Steps: If using a filtration assay, increase the number of washes with ice-cold wash buffer. You can also try adding a short soak step (e.g., 30 seconds) with the wash buffer on the filter before aspiration.[22] Ensure the wash buffer composition is optimized; sometimes including low concentrations of detergents can help.[9]

  • Pre-treat Filters/Plates: For filtration assays, pre-soaking the filter mats (e.g., GF/C filters) in a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[11] For other assay formats, coating plates with BSA can also be effective.[9]

  • Reduce Ligand and Receptor Concentration: High concentrations of the labeled ligand or the receptor preparation can contribute to higher NSB. Try titrating both to find a window where the specific binding signal is robust, but the non-specific component is minimized.

  • Check Ligand Quality: Ensure the labeled and unlabeled LPA is of high purity and has not degraded. Impurities can sometimes contribute to non-specific interactions.

Issue 2: Low or No Specific Binding Signal

Q: I am not detecting a sufficient signal for specific binding. What are the potential causes and solutions?

A: A weak or absent signal can stem from issues with the receptor, the ligand, or the assay conditions.

  • Verify Receptor Expression and Activity:

    • Confirm that the cells or membrane preparations actually express the LPA receptor of interest at a sufficient level (Bmax).

    • Ensure the receptor is functional. The preparation and storage of membranes are critical; they should be prepared fresh or flash-frozen and stored at -80°C to preserve receptor integrity.

    • Negative results in functional assays could be due to several factors, including non-optimal recombinant expression in the chosen cell line.[18]

  • Check Ligand Integrity:

    • Radioligands: Check the age and specific activity of your radioligand. Radiochemicals decay over time, leading to lower signal and potentially increased NSB.[9]

    • Fluorescent Ligands: Photobleaching can be an issue. Minimize exposure of the fluorescent ligand to light.

  • Optimize Assay Conditions:

    • Incubation Time: Ensure the incubation time is sufficient to reach binding equilibrium. Perform a time-course experiment (association assay) to determine the optimal incubation period.[11]

    • Buffer Composition: The pH, ionic strength, and presence of divalent cations can influence binding.[23] Ensure your assay buffer is optimized for your specific receptor.

    • Temperature: Most binding assays are performed at room temperature or 30°C.[12] Ensure the temperature is consistent throughout the experiment.

Issue 3: Poor Reproducibility and High Variability

Q: My results are inconsistent between wells and between experiments. How can I improve the reproducibility of my assay?

A: High variability can undermine the reliability of your data. Key factors to control include:

  • Precise Pipetting: Inconsistent volumes, especially of concentrated ligands or receptor preparations, can lead to significant variability. Use calibrated pipettes and ensure proper technique.

  • Consistent Handling of LPA: LPA is prone to sticking to plastic surfaces.[17] To ensure accurate concentrations, prepare dilutions in buffers containing fatty acid-free BSA and vortex thoroughly.[17]

  • Thorough Mixing: Ensure all components in the assay wells are mixed completely but gently, especially after adding the receptor membranes. Inadequate mixing can lead to uneven distribution.

  • Plate Washing Uniformity: In filtration assays, inconsistent washing across the 96-well plate is a major source of variability. Ensure the harvester is functioning correctly and that all wells are washed and aspirated uniformly.[22]

  • Stable Temperature Control: Fluctuations in incubation temperature can affect binding kinetics and equilibrium. Use a temperature-controlled incubator or water bath.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is a general template for measuring the binding of an unlabeled test compound by its ability to compete with a labeled LPA ligand.

  • Reagent Preparation:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.01% fatty acid-free BSA, pH 7.4.[4][7]

    • Radioligand: Prepare a working solution of [3H]-LPA at 2x the final desired concentration (e.g., 2 nM final concentration) in Assay Buffer.

    • Unlabeled Ligands: Prepare a serial dilution series of the unlabeled test compound and unlabeled LPA (for determining NSB) in Assay Buffer.

    • Receptor Membranes: Thaw frozen cell membranes expressing the target LPA receptor on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold Assay Buffer. Keep on ice.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to the "Total Binding" wells.

    • Add 50 µL of a high concentration of unlabeled LPA (e.g., 10 µM final) to the "Non-Specific Binding" wells.

    • Add 50 µL of the unlabeled test compound dilutions to the "Competition" wells.

    • Add 50 µL of the 2x radioligand solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted receptor membrane preparation to all wells. The final volume should be 200 µL.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[12]

  • Filtration and Detection:

    • Pre-soak a GF/C filter plate with 0.3% PEI.[11]

    • Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., PBS).[11][22]

    • Dry the filter plate for 30-60 minutes at 50°C.[11]

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC50 of the test compound.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a homogenous (mix-and-read) assay using a fluorescently labeled LPA analog.

  • Reagent Preparation:

    • Assay Buffer: As described in the radioligand protocol (e.g., HBSS, 20 mM HEPES, 0.01% BSA, pH 7.4).

    • Fluorescent Ligand: Prepare a working solution of the fluorescent LPA tracer at 2x the final concentration (typically a low nM concentration determined during assay development) in Assay Buffer. Protect from light.

    • Unlabeled Ligands: Prepare serial dilutions of the test compound in Assay Buffer.

    • Receptor Membranes: Prepare as described above.

  • Assay Procedure (Low-volume 384-well black plate):

    • Add 10 µL of the 2x fluorescent ligand solution to all wells.

    • Add 5 µL of Assay Buffer (for max polarization), unlabeled competitor (for competition), or buffer without receptor (for blank) to the appropriate wells.

    • Add 5 µL of the diluted receptor membrane preparation to initiate the reaction. The final volume should be 20 µL.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The instrument will report polarization values in millipolarization units (mP).

    • Plot the mP values against the log concentration of the competitor.

    • Fit the data to determine the IC50 value.

Quantitative Data Summary

The binding affinity (Kd) of ligands to LPA receptors is a critical parameter. The tables below summarize representative binding data from the literature.

Table 1: Binding Affinities (Kd) of LPA Species for Human LPA1 Receptor Data obtained using a label-free, free-solution assay (FSA-CIR).[17]

LPA SpeciesAcyl ChainKd (nM ± SEM)
1-palmitoyl-LPA16:01.69 ± 0.1
1-oleoyl-LPA18:12.08 ± 1.32
1-linoleoyl-LPA18:22.83 ± 1.64
1-arachidonoyl-LPA20:42.59 ± 0.481

Table 2: Comparison of LPA1 Binding Affinities by Different Methods

MethodLigandReported Affinity (Kd)Reference
Free-Solution Assay (FSA-CIR)18:1 LPA2.08 nM[17]
Radioligand Binding (RLB)18:1 LPA68.9 nM[17]
Back-Scattering InterferometryUnlabeled LPApKd = 9 (~1 nM)[8][15]

Note: Different assay methodologies can yield different apparent affinity values. Label-free methods may provide affinities closer to native interactions compared to radioligand assays, where the label might alter binding and conditions can increase non-specific interactions.[8][15]

Visualizations

Signaling Pathways

// Connections from Receptors to G-proteins {LPA1, LPA2, LPA3} -> {Gi, Gq, G1213} [color="#4285F4", arrowhead=normal]; {LPA4, LPA6} -> {Gi, G1213, Gs} [color="#EA4335", arrowhead=normal]; LPA5 -> {Gi, G1213} [color="#FBBC05", arrowhead=normal];

// Connections from G-proteins to Effectors Gi -> AC [label="Inhibits", color="#34A853", arrowhead=tee]; Gi -> PI3K [color="#34A853", arrowhead=normal]; Gq -> PLC [color="#34A853", arrowhead=normal]; G1213 -> Rho [color="#34A853", arrowhead=normal]; Gs -> AC [label="Activates", color="#34A853", arrowhead=normal]; PI3K -> MAPK [color="#4285F4", arrowhead=normal];

// Connections from Effectors to Cellular Responses PLC -> Calcium [color="#5F6368", arrowhead=normal]; Rho -> Migration [color="#5F6368", arrowhead=normal]; PI3K -> Proliferation [color="#5F6368", arrowhead=normal]; MAPK -> Proliferation [color="#5F6368", arrowhead=normal]; AC -> cAMP_dec [color="#5F6368", arrowhead=normal]; } .dot Caption: General LPA receptor signaling pathways.

Experimental Workflow

Radioligand_Binding_Workflow prep 1. Reagent Preparation (Buffer, Ligands, Membranes) plate 2. Plate Setup (Total, NSB, Competition) prep->plate add_ligands 3. Add Unlabeled Ligands & Radioligand plate->add_ligands start_rxn 4. Add Membranes to Initiate Binding add_ligands->start_rxn incubate 5. Incubate to Equilibrium (e.g., 60 min at RT) start_rxn->incubate filter 6. Terminate & Filter (Separate Bound/Free) incubate->filter wash 7. Wash Filters (Remove unbound ligand) filter->wash detect 8. Dry & Add Scintillant (Count Radioactivity) wash->detect analyze 9. Data Analysis (Calculate IC50/Ki) detect->analyze

Troubleshooting Logic

// High Background Solutions sol_bg1 [label="Add/Optimize BSA\nin buffer?", shape=box, fillcolor="#FFFFFF"]; sol_bg2 [label="Optimize wash steps\n(number, duration)?", shape=box, fillcolor="#FFFFFF"]; sol_bg3 [label="Pre-treat filters\n(e.g., with PEI)?", shape=box, fillcolor="#FFFFFF"];

// Low Signal Solutions sol_sig1 [label="Verify receptor expression\n& membrane integrity?", shape=box, fillcolor="#FFFFFF"]; sol_sig2 [label="Check ligand quality\n& age?", shape=box, fillcolor="#FFFFFF"]; sol_sig3 [label="Optimize incubation\ntime & temperature?", shape=box, fillcolor="#FFFFFF"];

// Reproducibility Solutions sol_rep1 [label="Check pipetting\naccuracy?", shape=box, fillcolor="#FFFFFF"]; sol_rep2 [label="Ensure thorough mixing\nof reagents?", shape=box, fillcolor="#FFFFFF"]; sol_rep3 [label="Standardize handling\nof LPA solutions?", shape=box, fillcolor="#FFFFFF"];

start -> high_bg [label="Yes"]; start -> low_signal [label="No"]; low_signal -> poor_repro [label="No"];

high_bg -> sol_bg1 [label="Yes", color="#4285F4"]; sol_bg1 -> sol_bg2 [label="Still high", color="#4285F4"]; sol_bg2 -> sol_bg3 [label="Still high", color="#4285F4"];

low_signal -> sol_sig1 [label="Yes", color="#34A853"]; sol_sig1 -> sol_sig2 [label="Still low", color="#34A853"]; sol_sig2 -> sol_sig3 [label="Still low", color="#34A853"];

poor_repro -> sol_rep1 [label="Yes", color="#5F6368"]; sol_rep1 -> sol_rep2 [label="Still variable", color="#5F6368"]; sol_rep2 -> sol_rep3 [label="Still variable", color="#5F6368"]; } .dot Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Prevention of Lipid Phosphate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to prevent the degradation of lipid phosphates during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of lipid phosphate degradation in storage?

A1: Lipid phosphates are susceptible to three main degradation pathways:

  • Chemical Hydrolysis: The ester bond linking the fatty acid to the glycerol backbone and the phosphomonoester bond of the phosphate headgroup can be cleaved by water. This process is accelerated by acidic or basic conditions.

  • Oxidation: Unsaturated fatty acid chains are prone to oxidation at the double bonds, leading to the formation of hydroperoxides, aldehydes, and other byproducts that can alter the molecule's structure and activity.

  • Acyl Migration: In lysophospholipids, the single acyl chain can migrate between the sn-1 and sn-2 positions of the glycerol backbone. This isomerization can significantly impact the biological activity of the molecule.[1][2][3]

Q2: What is the optimal way to store lipid phosphates for long-term stability?

A2: For maximum long-term stability, lipid phosphates should be stored under the following conditions:

  • Form: As a solution in a suitable organic solvent (e.g., chloroform, methanol, or a chloroform:methanol mixture). Storing lipids as dry powders is generally not recommended, especially for unsaturated lipids, as they can be highly hygroscopic and prone to oxidation and hydrolysis upon exposure to air and moisture.[4][5][6]

  • Temperature: At -20°C or lower.[4][5][6] Storage at -80°C is also a common practice.

  • Atmosphere: Under an inert gas atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.[5][6]

  • Container: In a tightly sealed glass vial with a Teflon-lined cap. Plastic containers should be avoided for organic solutions as plasticizers can leach into the solvent and contaminate the lipid.[4][5][6]

Q3: Can I store lipid phosphates in an aqueous buffer?

A3: Storing phospholipids in aqueous suspensions for long periods is not recommended due to the risk of hydrolysis.[4] If an aqueous solution is necessary for your experiment, it should be prepared fresh. For short-term storage (e.g., 24 hours), some suppliers suggest that reconstituted material may be stable at 4°C, but this is highly dependent on the specific lipid and buffer composition.[7] Storage in basic (pH > 9.0) or acidic (pH < 4.0) buffers should be avoided as it may accelerate decomposition.[8]

Q4: How many times can I freeze and thaw my lipid phosphate solution?

A4: It is critical to minimize freeze-thaw cycles. Repeated cycling can accelerate degradation and may cause the lipid to aggregate or precipitate.[9] In studies on plasma samples, repeated freeze-thaw cycles led to a significant increase in lysophosphatidic acid (LPA) concentrations, indicating sample degradation.[10] It is best practice to aliquot the stock solution into single-use volumes to avoid thawing the entire stock repeatedly.

Troubleshooting Guide

Q1: My lipid phosphate won't dissolve in the recommended buffer. What should I do?

A1: Solubility can be a significant challenge. Here are a few troubleshooting steps:

  • Check the pH: The solubility of many lipid phosphates is highly pH-dependent. For example, Sphingosine-1-Phosphate (S1P) will precipitate at a pH below 7.5.[7] Ensure your buffer pH is appropriate for the specific lipid.

  • Use a Carrier Protein: For aqueous solutions, adding a carrier like fatty acid-free bovine serum albumin (BSA) can significantly improve solubility. A common method is to first evaporate the organic solvent to create a thin film of the lipid, then add the BSA-containing buffer and vortex or sonicate to disperse.[8]

  • Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) and using a bath sonicator can help dissolve the lipid.[8] However, avoid excessive heat or prolonged sonication, which can cause degradation.

  • Start with an Organic Solvent: If direct dissolution in buffer fails, dissolve the lipid in a small amount of an appropriate organic solvent (like methanol or ethanol) first, and then add this solution dropwise to your aqueous buffer while vortexing. Note that the final concentration of the organic solvent should be low enough to not affect your experiment.

Q2: I see an unexpected peak in my HPLC/MS analysis after storing my sample. What could it be?

A2: An unexpected peak often indicates a degradation product. Common possibilities include:

  • An Isomer: If you are working with a lysophospholipid, the new peak could be the positional isomer formed via acyl migration (e.g., the sn-1 isomer appearing from an sn-2 stock).[1][11]

  • A Hydrolysis Product: The peak could correspond to the free fatty acid or the glycerol phosphate backbone resulting from hydrolysis of the ester or phosphate bond, respectively.[12]

  • An Oxidation Product: If your lipid has unsaturated acyl chains, the new peak could be an oxidized version of the parent molecule. These products will have a higher mass corresponding to the addition of one or more oxygen atoms.

Q3: My lipid phosphate solution appears cloudy or has precipitated after storage at -20°C. Is it still usable?

A3: Cloudiness or precipitation indicates that the lipid has come out of solution, which can be due to temperature changes or aggregation. Before use, you should attempt to redissolve it by bringing the vial to room temperature and vortexing or sonicating gently.[13] If the precipitate does not redissolve, it should not be used, as the concentration will be incorrect and aggregates could interfere with your experiment. To prevent this, ensure the lipid is fully dissolved before the initial freezing and avoid storing at temperatures below -30°C unless the solution is in a sealed glass ampoule, as this can reduce solubility.[4]

Data on Lipid Phosphate Stability

The stability of lipid phosphates in storage is highly dependent on the specific lipid, the solvent, and the temperature. Acyl migration is a significant degradation pathway for lysophospholipids. The table below summarizes quantitative data on the isomerization of various sn-2 lysophosphatidylcholine (LPC) species into their sn-1 isomers after four weeks of storage at -20°C in an organic solvent.

Lipid Species (sn-2 acyl chain)% Isomerization to sn-1 form (4 weeks at -20°C in Chloroform:Methanol)
16:0 (Palmitoyl)~ 55%
20:4 (Arachidonoyl)~ 20%
22:6 (Docosahexaenoyl)~ 10%
(Data sourced from Okita et al., PLOS One, 2017)[1]

This data clearly shows that even at -20°C in an organic solvent, significant degradation via acyl migration can occur, and that unsaturated species are generally more stable with respect to this specific degradation pathway.[1]

Visual Guides and Workflows

Chemical Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways affecting lipid phosphates in storage.

cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Isomerization Parent Lipid Phosphate (e.g., 18:1 LPA) Hydrolysis_Ester Glycerol Phosphate + Free Fatty Acid Parent->Hydrolysis_Ester Ester bond cleavage (Acid/Base/Enzyme) Oxidation_Product Oxidized Lipid Phosphate (Hydroperoxides, Aldehydes) Parent->Oxidation_Product Unsaturated chain reaction Acyl_Migration Positional Isomer (e.g., sn-1 vs sn-2) Parent->Acyl_Migration Acyl Migration (for lysophospholipids)

Caption: Key degradation pathways for lipid phosphates.

Recommended Storage Workflow

This workflow provides a logical sequence of steps for the proper storage and handling of lipid phosphates to minimize degradation.

start Receive Lipid (Powder or Solvent) check_form Is lipid an unsaturated powder? start->check_form dissolve Dissolve immediately in high-quality organic solvent (e.g., Chloroform:Methanol) check_form->dissolve Yes aliquot Aliquot into single-use volumes in glass vials with Teflon caps check_form->aliquot No (Saturated powder or already in solvent) dissolve->aliquot inert_gas Overlay with inert gas (Argon or Nitrogen) aliquot->inert_gas store Store at -20°C or -80°C inert_gas->store use For Use: 1. Warm one aliquot to RT 2. Use immediately 3. Do not refreeze store->use

Caption: Recommended workflow for storing lipid phosphates.

Experimental Protocols

Protocol: UPLC-MS/MS Method for Quantifying Lipid Phosphate Degradation

This protocol provides a general method for the analysis of lipid phosphates and their degradation products using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

1. Objective: To quantify the parent lipid phosphate and identify potential degradation products (e.g., isomers, hydrolysis products) in a sample after storage.

2. Materials:

  • Lipid phosphate sample

  • Internal Standards (e.g., deuterated or odd-chain versions of the lipid phosphate of interest)

  • UPLC-grade solvents: Methanol, Acetonitrile, Isopropanol, Water

  • Mobile phase additives: Formic acid, Ammonium formate

  • Glass tubes and vials with Teflon-lined caps

  • UPLC system coupled to a tandem mass spectrometer (e.g., QTRAP)

  • UPLC Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[8]

3. Sample Preparation (Lipid Extraction): NOTE: This is a modified Bligh-Dyer extraction suitable for lysophospholipids. Use glass materials throughout.

  • To a 100 µL aqueous sample (or lipid film reconstituted in buffer), add a known amount of internal standard.

  • Add 1 mL of methanol and 0.5 mL of chloroform.[8]

  • Vortex thoroughly for 1 minute.

  • Sonicate for 5 minutes in a bath sonicator.

  • Centrifuge at 2,500 x g for 10 minutes to separate the phases.[8]

  • Carefully transfer the supernatant (the single phase) to a new glass tube.

  • Dry the solvent under a stream of nitrogen.

  • Re-suspend the dried lipid extract in 500 µL of methanol.

  • Centrifuge again at 2,500 x g for 10 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to a UPLC injection vial.

4. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Column Temperature: 50°C[14]

  • Flow Rate: 300 µL/min[14]

  • Injection Volume: 5-10 µL

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[8]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid[8]

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    4.0 60
    5.0 60
    7.0 100
    8.0 100
    8.1 10
    10.1 10

    (Gradient adapted from Clark et al., 2019)[8]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode depending on the analyte. LPA is typically analyzed in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). Set up transitions for the parent lipid phosphate, the internal standard, and potential degradation products. For LPA species, a common product ion is m/z 152.9, corresponding to the glycerol phosphate fragment.[9]

    • Example MRM Transitions (Negative Mode):

      Compound Q1 (Precursor Ion) Q3 (Product Ion)
      16:0 LPA 409.2 152.9
      18:1 LPA 435.2 152.9
      18:2 LPA 433.2 152.9
      20:4 LPA 457.2 152.9

      (Transitions sourced from Gorden et al., 2013)[9]

5. Data Analysis:

  • Integrate the peak area for the parent lipid phosphate and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of the lipid phosphate using a standard curve prepared under the same conditions.

  • Compare the concentration to a freshly prepared standard or a sample from time zero to determine the percentage of degradation.

  • Analyze the chromatogram for the appearance of new peaks at the expected retention times and MRM transitions for potential degradation products.

References

Technical Support Center: Analysis of N-elaidoyl-ethanolamine phosphate (NAEPE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing mass spectrometry settings for the analysis of N-elaidoyl-ethanolamine phosphate (NAEPE), a member of the N-acyl phosphatidylethanolamine (NAPE) family of lipids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying N-elaidoyl-ethanolamine phosphate?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of NAPEs like N-elaidoyl-ethanolamine phosphate. This technique offers high specificity and sensitivity, which is crucial for distinguishing NAPE species and accurately quantifying these low-abundance lipids in complex biological matrices.

Q2: Which ionization mode is best suited for NAEPE analysis?

A2: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of NAPEs. This is due to the phosphate group, which readily forms a stable negative ion.

Q3: What are the expected precursor and product ions for NAEPE in MS/MS analysis?

For a related compound, C20:4 NAPE that has been deacylated to its glycerophospho-N-acylethanolamine (GP-NAE), a multiple reaction monitoring (MRM) transition of m/z 500 to 79.1 has been used. The m/z 79 ion corresponds to the phosphate group ([PO3]⁻). Researchers should perform product ion scans on their specific NAEPE standard to determine the optimal precursor and product ions for their instrument.

Q4: Can I analyze NAEPE without chromatographic separation (shotgun lipidomics)?

A4: While direct infusion or "shotgun" lipidomics can provide a general overview of the lipidome, it is not recommended for accurate quantification of specific, low-abundance lipids like NAEPE. Co-eluting isomers and isobaric species can interfere with the measurement, leading to inaccurate results. Chromatographic separation, particularly with LC-MS/MS, is essential for resolving NAEPE from other phospholipids.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of N-elaidoyl-ethanolamine phosphate.

Issue 1: Poor Signal Intensity or No Detectable Peak

Potential Cause Troubleshooting Step
Suboptimal Ionization Ensure the mass spectrometer is operating in negative ion mode for optimal detection of the phosphate group. Verify ESI source parameters such as capillary voltage, nebulizer pressure, and gas temperatures. These may need to be optimized for your specific instrument and mobile phase composition.
Incorrect MRM Transition Confirm the precursor and product ion m/z values. Infuse a pure standard of N-elaidoyl-ethanolamine phosphate to determine the correct parent ion and its most abundant, specific fragment ions.
Inefficient Extraction NAPEs can be challenging to extract efficiently due to their low abundance. Evaluate your lipid extraction protocol. A solid-phase extraction (SPE) step may be necessary to enrich for NAPEs and remove interfering compounds.
Sample Degradation NAPEs can be susceptible to degradation. Ensure proper sample handling and storage. Minimize freeze-thaw cycles and consider adding antioxidants during extraction.
Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of NAEPE. Improve chromatographic separation to resolve NAEPE from interfering species. Consider using a more dilute sample or implementing an additional sample cleanup step.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Troubleshooting Step
Column Overload Inject a smaller sample volume or a more dilute sample to see if peak shape improves.
Inappropriate Column Chemistry For NAPE analysis, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed. If you are observing poor peak shape with one, consider trying the other. HILIC can be particularly useful for separating polar lipids.
Mobile Phase Mismatch Ensure the pH and organic composition of your mobile phase are compatible with the column and your analyte. For HILIC, maintaining the proper water layer on the stationary phase is critical for good peak shape.
Secondary Interactions The phosphate group of NAEPE can interact with active sites on the column or system components, leading to peak tailing. The addition of a small amount of a weak acid or base to the mobile phase can sometimes mitigate these effects.
System Issues Check for blockages in the LC system, improper column installation, or dead volumes in fittings, all of which can contribute to poor peak shape.

Issue 3: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phases and ensure proper mixing if using an online mixer. Degas the solvents to prevent bubble formation.
Column Temperature Variations Use a column oven to maintain a stable temperature, as temperature fluctuations can significantly impact retention times.
Column Degradation Over time, column performance can degrade. If retention times continue to shift and peak shape deteriorates, it may be time to replace the column.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the sample matrix.

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • SPE Column Conditioning: Condition a silica-based SPE cartridge by washing with a non-polar solvent (e.g., hexane), followed by a more polar solvent (e.g., chloroform), and finally the initial loading solvent (e.g., chloroform).

  • Sample Loading: Dissolve the dried lipid extract in a small volume of the initial loading solvent and apply it to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents of increasing polarity to elute unwanted, less polar lipids.

  • Elution: Elute the NAPE fraction using a more polar solvent system, such as a mixture of chloroform and methanol.

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of NAEPE

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a common starting point for lipidomics. Alternatively, a HILIC column can be used for enhanced separation of polar lipids.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive (e.g., 10 mM ammonium acetate).

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: Develop a gradient that starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute lipids based on their hydrophobicity.

    • Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 40°C.

  • Mass Spectrometry:

    • Ionization Mode: ESI Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a pure standard of N-elaidoyl-ethanolamine phosphate.

    • Source Parameters: The following table provides starting parameters that should be optimized for your specific instrument.

Parameter Starting Value Optimization Goal
Capillary Voltage -3.0 to -4.5 kVMaximize precursor ion intensity without causing in-source fragmentation.
Nebulizer Gas Flow Instrument DependentAchieve a stable spray and optimal desolvation.
Drying Gas Flow Instrument DependentEnsure efficient solvent evaporation.
Drying Gas Temperature 250-350 °COptimize desolvation without thermal degradation of the analyte.
Collision Energy (CE) 10-40 eVMaximize the intensity of the desired product ion. This is highly compound and instrument-dependent and requires careful optimization for each MRM transition. For a related deacylated NAPE, a collision energy of 10 eV was used. For an internal NAPE standard, 20 eV has been reported.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (RP or HILIC) reconstitution->lc ms MS/MS Detection (ESI Negative, MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for NAEPE analysis.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_rt Retention Time Issues start Problem Encountered no_signal No/Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak rt_shift RT Shift start->rt_shift check_ms Check MS Settings (Mode, MRM) no_signal->check_ms check_sample_prep Review Sample Prep (Extraction, Degradation) no_signal->check_sample_prep check_ion_suppression Investigate Ion Suppression no_signal->check_ion_suppression check_column Check Column (Overload, Chemistry) bad_peak->check_column check_mobile_phase Check Mobile Phase bad_peak->check_mobile_phase check_equilibration Check Equilibration rt_shift->check_equilibration check_temp Check Temperature Control rt_shift->check_temp

Caption: Troubleshooting logic for NAEPE analysis.

Common experimental artifacts with lipid signaling molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with lipid signaling molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common experimental artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Mass Spectrometry Results

A1: This is a common issue in lipidomics, often stemming from artifacts generated during the mass spectrometry process itself. In-source fragmentation and ion suppression are two major culprits.[1][2]

  • In-Source Fragmentation: Even with soft ionization techniques like electrospray ionization (ESI), lipid molecules can fragment within the ion source of the mass spectrometer. These fragments can be misidentified as other endogenous lipid species, leading to false positives and inaccurate quantification.[1][2] For example, phosphatidylcholine (PC) species can generate fragments that are isobaric with phosphatidylethanolamine (PE) species, leading to an overestimation of PE.[1] Similarly, glycosphingolipids can fragment to produce ceramide-like ions.[1]

  • Ion Suppression: The presence of highly abundant or easily ionizable lipids can suppress the ionization of less abundant or less easily ionizable species.[3] For instance, phosphatidylcholine (PC) is known to suppress the signal of other lipid classes, such as triglycerides.[3] This can lead to an underestimation or complete lack of detection of certain lipids.

Troubleshooting Steps:

  • Optimize Ion Source Conditions: Adjust parameters like capillary temperature, and cone voltage to minimize in-source fragmentation.

  • Chromatographic Separation: Utilize liquid chromatography (LC) to separate different lipid classes before they enter the mass spectrometer.[2] This can reduce ion suppression effects.

  • Use Different Ionization Modes: Analyze samples in both positive and negative ion modes. Some lipid classes are more readily detected in one mode over the other.[4]

  • Internal Standards: Spike your samples with a known concentration of internal standards for each lipid class of interest. This helps to normalize the data and correct for variations in ionization efficiency.

  • Data Analysis Software: Employ lipidomics software that can help identify and flag potential artifacts based on known fragmentation patterns.[5] However, be aware that different software platforms can yield inconsistent results, necessitating manual curation of the data.[5][6]

Issue 2: Lipid Degradation During Sample Preparation and Storage

A2: Lipid degradation is a significant source of experimental artifacts. The two primary forms of degradation are oxidation and hydrolysis, which can be influenced by sample handling, storage conditions, and the solvents used.[7][8][9]

  • Oxidation: Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation, which can be initiated by exposure to air, light, or metal ions.[7] This leads to the formation of lipid hydroperoxides and other secondary oxidation products, which can be misinterpreted as endogenous signaling molecules.[10][11]

  • Hydrolysis: Enzymatic (e.g., from phospholipases) or chemical hydrolysis can break down complex lipids into their constituent parts (e.g., free fatty acids, lysophospholipids).[7]

  • Solvent-Induced Artifacts: The solvents used for extraction and storage can react with lipids. For example, using methanol can lead to the formation of fatty acid methyl esters (FAMEs).[8][9][12]

Troubleshooting and Prevention Protocol:

StepActionRationale
1. Quenching Immediately after sample collection, quench enzymatic activity. This can be done by rapid freezing in liquid nitrogen or by adding a solvent like cold methanol.To prevent enzymatic degradation of lipids.[7]
2. Antioxidants Add antioxidants, such as butylated hydroxytoluene (BHT), to your extraction and storage solvents.To inhibit lipid oxidation.[7][10]
3. Solvent Choice Use high-purity solvents and be mindful of potential reactions. For example, avoid methanol if you are analyzing free fatty acids to prevent esterification.[8][9]To prevent the formation of solvent-induced artifacts.
4. Storage Store lipid extracts in an inert atmosphere (e.g., under argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles.To minimize oxidation and hydrolysis during storage.[7]
5. Light and Metal Protect samples from light and use metal-free containers and utensils where possible.To prevent photo-oxidation and metal-catalyzed oxidation.

Workflow for Preventing Lipid Degradation:

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis Collection Collect Sample Quench Quench Enzymatic Activity (e.g., Liquid N2) Collection->Quench Immediate Extract Extract Lipids with Antioxidant-spiked Solvents Quench->Extract Store Store at -80°C under Inert Gas Extract->Store Analyze Analyze Promptly Store->Analyze

Caption: Workflow for minimizing lipid degradation during sample handling.

Issue 3: Artifacts from Cell Culture Conditions

A3: Yes, standard cell culture media supplemented with serum (e.g., fetal bovine serum, FBS) contains a wide and variable range of lipids.[13] This can mask the endogenous lipid signaling events you are trying to study or introduce variability between experiments.

Troubleshooting Steps:

  • Use Lipid-Stripped Serum: Culture your cells in media supplemented with lipid-stripped serum.[13] This will reduce the background levels of exogenous lipids.

  • Serum-Free Media: If your cell line can tolerate it, adapt the cells to grow in a serum-free medium.

  • Defined Lipid Supplementation: For specific studies, use a serum-free medium and supplement it with a defined concentration of the lipid of interest.[14]

  • Wash Cells Thoroughly: Before lipid extraction, wash the cells multiple times with phosphate-buffered saline (PBS) to remove any residual media and serum components.

Logical Flow for Cell Culture Troubleshooting:

G Start High Background or Variability in Cell Culture Lipidomics CheckMedia Is the media supplemented with standard serum? Start->CheckMedia Yes Yes CheckMedia->Yes No No CheckMedia->No SwitchMedia Switch to Lipid-Stripped Serum or Serum-Free Media Yes->SwitchMedia WashCells Ensure Thorough Washing of Cells Pre-Extraction No->WashCells SwitchMedia->WashCells Re_evaluate Re-evaluate Results WashCells->Re_evaluate OtherSources Investigate Other Sources of Artifacts Re_evaluate->OtherSources Issue Persists

Caption: Decision tree for troubleshooting cell culture-related lipidomics artifacts.

Frequently Asked Questions (FAQs)

A: This can be challenging. Here are a few strategies:

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the ion of interest. A genuine lipid will produce a characteristic fragmentation pattern, while an artifact may not or will have a pattern that can be traced back to a more abundant precursor ion.

  • Isotope Labeling: Use stable isotope-labeled precursors in your cell culture or in vitro assays. If the peak of interest becomes labeled, it is more likely to be a genuine product of the pathway you are studying.

  • Orthogonal Methods: Validate your findings using a different analytical technique, such as a targeted enzyme-linked immunosorbent assay (ELISA) if available, or by assessing the activity of downstream signaling pathways.

A: Non-specific binding occurs when a lipid molecule interacts with surfaces or proteins in your assay in a non-physiological manner.[15] For example, lipids can bind to the plastic of microplates or to proteins other than your target of interest.[16][17] This can lead to false-positive results in assays like lipid pull-downs or binding assays.

To minimize non-specific binding:

  • Blocking Agents: Use blocking agents like bovine serum albumin (BSA) to saturate non-specific binding sites on surfaces.

  • Detergent Choice: Use a mild, non-ionic detergent in your buffers to keep lipids solubilized and reduce non-specific hydrophobic interactions.[18]

  • Control Experiments: Always include appropriate controls, such as beads without the lipid of interest or competition experiments with an excess of free lipid, to identify non-specifically bound proteins.[18]

A: Absolutely. Aldehyde-based fixatives like paraformaldehyde (PFA) cross-link proteins but do not effectively fix lipids.[19] Organic solvents like methanol or acetone will extract lipids, disrupting membrane structures and lipid droplets.[19] This can lead to the mislocalization or loss of lipid signaling molecules. For imaging studies, it is crucial to carefully select and validate your fixation protocol. A combination of PFA followed by a brief extraction with a solvent might be necessary for some applications to preserve both protein and lipid localization.[19]

Experimental Protocols

Protocol 1: Basic Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v). For every 1 mg of tissue or 1 million cells, use 1 mL of this solvent mixture.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.

  • Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette, avoiding the protein interface.

  • Drying and Storage: Dry the lipid extract under a stream of nitrogen. Resuspend the lipid film in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C.

Protocol 2: Enzyme Inhibition Assay for Lipid Kinases

This protocol provides a general framework for assessing the inhibitory potential of a compound against a lipid kinase.[20][21]

  • Prepare Reagents:

    • Kinase buffer (specific to the enzyme of interest).

    • Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PI(4,5)P2) vesicles.

    • Enzyme (e.g., PI3-kinase).

    • [γ-³²P]ATP.

    • Inhibitor compound at various concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, mix the enzyme with different concentrations of the inhibitor in the kinase buffer. Allow this to incubate for 10-15 minutes at room temperature.[21]

  • Initiate Reaction: Start the kinase reaction by adding the lipid substrate and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Lipid Extraction: Extract the lipids using the Bligh-Dyer method (Protocol 1). The radiolabeled product will be in the organic phase, while the unreacted [γ-³²P]ATP will remain in the aqueous phase.

  • Detection and Analysis: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate to separate the product from the substrate. Expose the TLC plate to a phosphor screen and quantify the radioactivity of the product spot. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[20]

Common Pitfalls in Enzyme Inhibition Assays: [21][22]

  • Incorrect Enzyme Concentration: Too much enzyme can lead to rapid substrate depletion, while too little can result in a weak signal.

  • Inhibitor Solubility: Poorly soluble inhibitors can lead to inaccurate IC50 values.

  • Lack of Proper Controls: Always include "no enzyme" and "no inhibitor" controls.

References

Technical Support Center: Purification of Synthetic N-acyl Ethanolamide Phosphates (NAPEs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic N-acyl ethanolamide phosphates (NAPEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex lipids.

FAQs and Troubleshooting Guides

This section provides answers to common questions and practical solutions for issues that may arise during the synthesis and purification of NAPEs.

Q1: What are the most common impurities in a crude synthetic NAPE reaction mixture?

A1: Common impurities can include unreacted starting materials such as the phosphatidylethanolamine (PE) and the acyl chloride, as well as byproducts like di-acylated PE (undesired acylation on the phosphate group), and hydrolysis products of the acyl chloride. The specific impurities will depend on the synthetic route employed.

Q2: I am observing a low yield of my purified NAPE. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors throughout the synthesis and purification process. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
- Ensure stoichiometric ratios of reactants are correct. An excess of the acylating agent may be necessary.
Degradation of NAPE - NAPEs can be sensitive to harsh pH conditions. Maintain a neutral pH during workup and purification steps.
- Avoid prolonged exposure to strong acids or bases.
Loss during Liquid-Liquid Extraction (LLE) - Ensure the organic solvent used for extraction is appropriate for the polarity of your specific NAPE.
- Perform multiple extractions with smaller volumes of solvent for better recovery.
- Emulsion formation can trap the product. If an emulsion forms, try adding brine or centrifuging the mixture.
Inefficient Solid-Phase Extraction (SPE) - The choice of SPE cartridge is critical. For NAPEs, a normal-phase silica or a diol-bonded silica cartridge is often suitable.
- Optimize the wash and elution solvents. A weak wash solvent will not remove impurities, while a strong wash solvent may elute the product. The elution solvent must be strong enough to desorb the NAPE from the stationary phase.
- Ensure the sample is fully dissolved in the loading solvent before applying it to the cartridge.
Poor Recovery from Column Chromatography - Select an appropriate stationary phase (e.g., silica gel) and mobile phase system.
- Avoid overloading the column, as this can lead to poor separation and co-elution of the product with impurities.
- Monitor fractions carefully using TLC to identify and pool the fractions containing the pure product.

Q3: My purified NAPE appears to be impure based on TLC/HPLC analysis. What are the common reasons and solutions?

A3: Purity issues often arise from co-eluting impurities. Here’s how to address them:

Problem Potential Cause Solution
Streaking on TLC plate - Sample is too concentrated.- Dilute the sample before spotting on the TLC plate.
- The compound is highly polar and interacting strongly with the silica.- Add a small amount of a polar solvent like methanol or acetic acid to the developing solvent system.
Multiple spots on TLC - Incomplete purification.- Re-purify the sample using a different purification technique or an optimized chromatography method.
Broad or tailing peaks in HPLC - Inappropriate column or mobile phase.- Use a column suitable for lipid analysis (e.g., C18 or a HILIC column).
- Optimize the mobile phase gradient and composition. Adding a modifier like formic acid or ammonium acetate can improve peak shape.
Co-eluting impurities in HPLC-MS - Impurities have similar polarity to the NAPE.- Modify the HPLC gradient to achieve better separation.
- Use a longer column or a column with a different stationary phase chemistry.
- Consider preparative HPLC for challenging separations.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical yield and purity data for the purification of a synthetic NAPE (e.g., N-arachidonoyl phosphatidylethanolamine) using different techniques. These values are illustrative and can vary depending on the specific NAPE and the precise experimental conditions.

Purification Method Typical Yield (%) Purity (%) Advantages Disadvantages
Liquid-Liquid Extraction (LLE) 60-8070-85Simple, fast for initial cleanup.Limited separation of closely related impurities.
Solid-Phase Extraction (SPE) 70-9085-95Good for removing major impurities, faster than column chromatography.May not resolve complex mixtures completely.
Silica Gel Column Chromatography 50-70>95High resolution for separating closely related compounds.Time-consuming, requires larger solvent volumes.[1]
Preparative HPLC 40-60>98Highest resolution, ideal for achieving very high purity.Expensive, lower capacity, more complex.

Experimental Protocols

Here are detailed methodologies for key experiments in NAPE purification.

Protocol 1: Purification of N-arachidonoyl phosphatidylethanolamine (NAPE) using Solid-Phase Extraction (SPE)

1. Materials:

  • Crude synthetic NAPE reaction mixture.
  • Silica gel SPE cartridge (e.g., 500 mg).
  • Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate, Methanol (all HPLC grade).
  • Collection tubes.
  • Nitrogen gas stream for solvent evaporation.

2. Procedure:

  • Cartridge Conditioning:
  • Wash the silica SPE cartridge with 5 mL of methanol.
  • Equilibrate the cartridge with 5 mL of dichloromethane.
  • Sample Loading:
  • Dissolve the crude NAPE mixture in a minimal amount of dichloromethane (e.g., 1-2 mL).
  • Load the dissolved sample onto the conditioned SPE cartridge.
  • Washing:
  • Wash the cartridge with 5 mL of dichloromethane to remove non-polar impurities.
  • Wash the cartridge with 5 mL of a mixture of dichloromethane and ethyl acetate (e.g., 9:1 v/v) to remove less polar impurities.
  • Elution:
  • Elute the NAPE from the cartridge with 5 mL of a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). Collect the eluate in a clean tube.
  • Solvent Evaporation:
  • Evaporate the solvent from the collected eluate under a gentle stream of nitrogen gas.
  • Purity Assessment:
  • Analyze the purified NAPE using TLC and/or HPLC-MS.

Protocol 2: Purity Assessment of NAPE by HPLC-MS

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

2. Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

3. HPLC Gradient:

  • A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute the NAPE. For example:
  • 0-2 min: 80% A
  • 2-15 min: Gradient to 100% B
  • 15-20 min: Hold at 100% B
  • 20-21 min: Return to 80% A
  • 21-25 min: Re-equilibration at 80% A
  • Flow rate: 0.3 mL/min.
  • Column temperature: 40°C.
  • Injection volume: 5 µL.

4. Mass Spectrometry Parameters:

  • Ionization mode: Electrospray Ionization (ESI) in both positive and negative ion modes to get comprehensive information.
  • Scan range: m/z 100-1200.
  • Monitor for the expected [M+H]⁺ and [M-H]⁻ ions of the target NAPE.

Visualizations

Signaling Pathway of NAPE Biosynthesis

NAPE_Biosynthesis PC Phosphatidylcholine (PC) NAT N-acyltransferase (NAT) PC->NAT Acyl donor PE Phosphatidylethanolamine (PE) PE->NAT Acyl acceptor NAPE N-acyl phosphatidylethanolamine (NAPE) NAT->NAPE Catalyzes NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamine (NAE) NAPE_PLD->NAE Hydrolyzes to

Caption: Biosynthesis pathway of N-acyl ethanolamide phosphates (NAPEs).

Experimental Workflow for NAPE Purification

NAPE_Purification_Workflow start Crude Synthetic NAPE Mixture lle Liquid-Liquid Extraction (LLE) start->lle Initial Cleanup spe Solid-Phase Extraction (SPE) lle->spe Further Purification column_chrom Silica Gel Column Chromatography spe->column_chrom High-Resolution Purification (Optional) purity_analysis Purity Analysis (TLC, HPLC-MS) spe->purity_analysis column_chrom->purity_analysis pure_nape Pure NAPE purity_analysis->pure_nape

Caption: General workflow for the purification of synthetic NAPEs.

Logical Relationship for Troubleshooting Low NAPE Yield

Low_Yield_Troubleshooting low_yield Low NAPE Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation low_yield->degradation purification_loss Loss During Purification low_yield->purification_loss check_tlc Monitor reaction by TLC incomplete_reaction->check_tlc adjust_ph Maintain neutral pH degradation->adjust_ph optimize_purification Optimize LLE/SPE/ Column conditions purification_loss->optimize_purification

Caption: Troubleshooting logic for low yield in NAPE purification.

References

Technical Support Center: Purification of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:

  • Unreacted (E)-octadec-9-enoic acid (elaidic acid) or its activated form (e.g., acyl chloride).

  • Unreacted 2-aminoethyl dihydrogen phosphate.

  • Diacylated byproducts: Where two fatty acid chains attach to the ethanolamine phosphate.

  • O-acylated isomer: The fatty acid esterifies the phosphate group instead of forming an amide bond with the amine. This can sometimes rearrange to the desired N-acyl product under certain pH conditions.[1]

  • shorter-chain N-acyl ethanolamide phosphates: If the starting fatty acid is not pure.

  • Oxidized lipid species: The double bond in the octadec-9-enoyl chain is susceptible to oxidation.

Q2: What is a suitable initial purity assessment method?

A2: Thin-Layer Chromatography (TLC) is an excellent initial method for assessing the purity of your product. It is a relatively simple, rapid, and cost-effective technique to visualize the number of components in your sample.[2][3] A supplier of a similar compound, N-oleoyl ethanolamide phosphate, specifies a purity of >=98% as determined by TLC.[4]

Q3: Which purification technique is most effective for this compound?

A3: The most effective technique depends on the nature of the impurities and the desired final purity.

  • Column chromatography is a robust method for removing a wide range of impurities.

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can offer higher resolution and purity.[5]

  • Recrystallization can be effective for removing minor impurities if a suitable solvent system is found.

Q4: How can I improve the resolution of my compound on a silica gel column?

A4: To improve separation on a silica gel column, you can:

  • Optimize the solvent system: A gradient elution from a non-polar to a polar solvent system is often effective for phospholipids.

  • Decrease the column loading: Overloading the column is a common cause of poor separation. A general guideline is to load 1-5% of the silica gel weight.

  • Use a finer mesh silica gel: This increases the surface area and can improve resolution, but may also increase back pressure.

  • Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading.

Troubleshooting Guides

Issue 1: Multiple Spots on TLC After Synthesis

Problem: The TLC plate shows multiple spots, indicating the presence of several impurities.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress more closely using TLC. Consider extending the reaction time or adding a slight excess of one reactant.
Side Product Formation Optimize reaction conditions (temperature, pH, catalyst) to minimize side reactions. For example, O- to N-acyl migration can be influenced by pH.[1]
Impure Starting Materials Check the purity of your starting materials ((E)-octadec-9-enoic acid and 2-aminoethyl dihydrogen phosphate) before starting the synthesis.
Degradation Avoid excessive heat and exposure to air to prevent oxidation of the double bond. Store the product under an inert atmosphere at a low temperature.
Issue 2: Poor Separation During Column Chromatography

Problem: The desired product co-elutes with impurities during silica gel column chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 3: Product Fails to Crystallize

Problem: Attempts to purify the compound by recrystallization result in an oil or amorphous solid.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Impurities The presence of significant impurities can inhibit crystal formation. Purify the crude product by column chromatography first to increase the purity to >90-95% before attempting recrystallization.
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a range of solvents and solvent mixtures. Good starting points for long-chain lipids include acetone, ethyl acetate, and mixtures of chlorinated solvents with alcohols or hexanes.
Cooling Rate is Too Fast Rapid cooling can lead to precipitation of an amorphous solid or oil. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., chloroform:methanol 2:1 v/v).

  • Spotting: Carefully spot the samples onto the TLC plate baseline.

  • Development: Develop the plate in a sealed tank containing a suitable solvent system. Several systems can be used for phospholipids:

    • Chloroform : Methanol : Water (65:25:4 v/v/v) for general separation by headgroup polarity.

    • Chloroform : Methanol : Ammonium Hydroxide (65:25:4 v/v/v) for separation by headgroup polarity and charge.

  • Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with iodine vapor or a phosphate-specific stain (e.g., molybdenum blue).

  • Analysis: Calculate the Rf value for each spot and compare the sample to a pure standard if available. The presence of multiple spots indicates impurities.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or chloroform).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., chloroform). Load the solution carefully onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient for phospholipids might be from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1, then 4:1 v/v).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure.

Purity Enhancement Comparison (Illustrative)

Purification MethodStarting Purity (Typical)Final Purity (Expected)
Single Column Chromatography 70-85%90-98%
Preparative HPLC >90%>99%
Recrystallization >95%>99%

Note: These are estimated values for similar lipid molecules and the actual purity improvement will depend on the specific impurities present.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow for selecting a purification strategy based on the initial purity assessment.

Caption: Decision tree for purification strategy selection.

References

Validation & Comparative

A Comparative Analysis of N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate. These two lysophospholipids, differing only in the stereochemistry of their acyl chain's double bond, are precursors to the bioactive N-acylethanolamines (NAEs), N-elaidoylethanolamine and N-oleoylethanolamine. The focus of this comparison is on their differential interaction with and activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation.

Introduction

N-acyl-phosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors to the endocannabinoid-like family of signaling lipids, the N-acylethanolamines (NAEs). The conversion of NAPEs to NAEs is primarily catalyzed by the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). N-oleoylethanolamine (OEA), the cis-isomer, is a well-established endogenous agonist of PPARα, exerting anorexic and anti-inflammatory effects.[1][2] In contrast, the biological activity of its trans-isomer, N-elaidoylethanolamine, derived from N-elaidoyl-ethanolamine phosphate, is less characterized. Understanding the differential activities of these stereoisomers is crucial for drug development and nutritional science, given the prevalence of trans fatty acids in processed foods.

Comparative Biological Activity

While direct comparative studies on the phosphorylated forms, N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate, are limited, the biological activity can be inferred from the well-documented effects of their dephosphorylated counterparts, N-elaidoylethanolamine and N-oleoylethanolamine (OEA).

Key Findings:

  • PPARα Activation: N-oleoylethanolamine (OEA) is a potent agonist of PPARα.[1] This activation is stereospecific. Studies on the binding of various fatty acids to the PPARα ligand-binding domain have revealed that both saturated and unsaturated fatty acids can act as physiological ligands.[3] However, the conformation of the acyl chain plays a significant role in the binding affinity and subsequent receptor activation. The cis configuration of the double bond in oleic acid (and thus in OEA) is thought to be crucial for optimal binding to the PPARα ligand-binding pocket.

  • Substrate Specificity of NAPE-PLD: The enzyme NAPE-PLD, which converts the phosphate-containing precursors to their active NAE forms, exhibits substrate specificity based on the N-acyl group.[4] While it recognizes various NAPEs, the efficiency of conversion can be influenced by the structure of the fatty acid chain.[4] Research suggests that NAPE-PLD can hydrolyze N-oleoyl-phosphatidylethanolamine.[5] The relative efficiency of NAPE-PLD in hydrolyzing N-elaidoyl-ethanolamine phosphate compared to N-oleoylethanolamine phosphate is an area requiring further investigation.

Quantitative Data Summary

Currently, there is a lack of direct quantitative data comparing the PPARα activation by N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate in the scientific literature. The following table summarizes the known information about their dephosphorylated forms.

CompoundIsomerTarget ReceptorReported Biological Activity
N-oleoylethanolamine (OEA) cisPPARαPotent agonist, regulates feeding, body weight, and inflammation.[1][2]
N-elaidoylethanolamine transPPARα (presumed)Activity is not well-characterized, but the trans configuration of the parent fatty acid (elaidic acid) suggests potentially altered or reduced PPARα activation compared to the cis isomer.

Signaling Pathways and Experimental Workflows

NAPE to NAE Conversion and PPARα Activation

The conversion of N-acyl-phosphatidylethanolamines (NAPEs) to N-acylethanolamines (NAEs) and the subsequent activation of PPARα is a key signaling pathway.

NAPE_to_NAE_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus NAPE N-oleoyl-ethanolamine phosphate (cis-isomer) or N-elaidoyl-ethanolamine phosphate (trans-isomer) NAPE-PLD NAPE-PLD NAPE->NAPE-PLD NAE N-oleoylethanolamine (OEA) (cis-isomer) or N-elaidoylethanolamine (trans-isomer) NAPE-PLD->NAE Hydrolysis PPARa_RXR PPARα/RXR Heterodimer NAE->PPARa_RXR Activation PPRE PPRE PPARa_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription

Caption: Biosynthesis of NAEs from NAPEs and subsequent PPARα activation.

Experimental Workflow for Comparing PPARα Activation

A typical workflow to compare the activity of N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate would involve several key steps.

Experimental_Workflow Start Start Compound_Prep Prepare N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate Start->Compound_Prep Cell_Culture Culture cells expressing human PPARα (e.g., HEK293T, HepG2) Compound_Prep->Cell_Culture Treatment Treat cells with varying concentrations of each compound Cell_Culture->Treatment Assay Perform PPARα activity assay Treatment->Assay Data_Analysis Analyze and compare dose-response curves Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing PPARα activation by different compounds.

Experimental Protocols

NAPE-PLD Activity Assay

This protocol is adapted from established methods to measure the activity of NAPE-PLD, the enzyme that converts NAPEs to NAEs.[6][7][8]

Materials:

  • HEK293T cells overexpressing NAPE-PLD

  • Membrane protein isolation kit

  • Fluorogenic NAPE substrate (e.g., PED6)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect with a plasmid encoding for human NAPE-PLD.

  • Membrane Protein Extraction: After 48-72 hours, harvest the cells and isolate the membrane protein fraction according to the manufacturer's protocol.

  • Assay Preparation: In a 96-well plate, add the membrane protein lysate to the assay buffer.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic NAPE substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for PED6) at regular intervals for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to NAPE-PLD activity.

PPARα Activation Assay (Cell-Based Reporter Assay)

This protocol describes a common method to quantify the activation of PPARα in response to ligand binding.[9][10]

Materials:

  • HEK293T or other suitable mammalian cell line

  • Expression vector for human PPARα

  • Reporter vector containing a PPAR response element (PPRE) linked to a luciferase reporter gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Co-transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (N-elaidoyl-ethanolamine phosphate and N-oleoylethanolamine phosphate). Include a vehicle control and a known PPARα agonist as a positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC50 values.

Conclusion

The available evidence strongly suggests that N-oleoylethanolamine phosphate, through its conversion to OEA, is a potent activator of PPARα. The biological activity of N-elaidoyl-ethanolamine phosphate is likely to be significantly lower due to the trans configuration of its acyl chain, which is expected to result in weaker binding to PPARα. However, direct comparative studies are needed to quantify this difference and to investigate the substrate preference of NAPE-PLD for these two stereoisomers. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for understanding the physiological and pathological roles of these N-acyl-phosphatidylethanolamines.

References

A Comparative Guide to (E)- and (Z)-N-Octadecenoyl Ethanolamine Phosphate Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the (E) and (Z) isomers of N-octadecenoyl ethanolamine phosphate, respectively known as N-elaidoyl ethanolamine phosphate and N-oleoyl ethanolamine phosphate. These molecules are notable as the biosynthetic precursors to the bioactive N-acylethanolamines (NAEs), N-elaidoyl ethanolamine and the well-studied N-oleoylethanolamide (OEA). The stereochemistry of the C18 acyl chain—a trans double bond in the (E) isomer and a cis double bond in the (Z) isomer—is a critical determinant of their physicochemical properties and, consequently, their biological implications. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to inform research and development in this area.

Synthesis of (E)- and (Z)-N-Octadecenoyl Ethanolamine Phosphate

The synthesis of N-acyl-phosphatidylethanolamines (NAPEs) can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the acylation of a phosphatidylethanolamine (PE), while enzymatic synthesis typically utilizes phospholipase D for transphosphatidylation or N-acyltransferase enzymes.

Synthesis MethodDescriptionKey Considerations
Chemical Synthesis Involves the reaction of a phosphatidylethanolamine (e.g., dioleoyl phosphatidylethanolamine - DOPE) with the anhydride form of the corresponding fatty acid (elaidic anhydride for the (E)-isomer or oleic anhydride for the (Z)-isomer) in an organic solvent.[1]Allows for precise control over the acyl chain composition. Requires purification steps to remove unreacted starting materials and byproducts.[1]
Enzymatic Synthesis (Transphosphatidylation) Utilizes phospholipase D (PLD) to catalyze the transfer of the phosphatidyl group from a donor phospholipid, such as phosphatidylcholine, to an N-acyl-ethanolamine (N-elaidoyl ethanolamine or N-oleoylethanolamide).Offers a milder and potentially more specific reaction compared to chemical synthesis. The choice of solvent and reaction conditions is crucial for optimizing yield.
Enzymatic Synthesis (N-Acyltransferase) N-acyltransferases (NATs) catalyze the transfer of an acyl group from a donor phospholipid to the amino group of phosphatidylethanolamine (PE).[2] The specificity of the NAT for different fatty acyl donors can influence the final NAPE product.This is the primary biosynthetic route in vivo. The availability of the specific acyl-CoA or phospholipid donor determines the resulting NAPE species.[3]

Physicochemical Properties and Membrane Interactions

The geometric isomerism of the octadecenoyl chain significantly influences the molecule's shape and its interaction with lipid membranes. The cis double bond in the (Z)-isomer introduces a distinct kink in the acyl chain, whereas the trans double bond of the (E)-isomer results in a more linear, rod-like structure, similar to that of a saturated fatty acid.[4][5]

Property(Z)-N-octadecenoyl ethanolamine phosphate(E)-N-octadecenoyl ethanolamine phosphate
Acyl Chain Geometry cis double bond at the Δ9 position, resulting in a kinked conformation.[4]trans double bond at the Δ9 position, leading to a more linear conformation.[4]
Membrane Packing The kinked acyl chain disrupts the ordered packing of phospholipids in a membrane, increasing membrane fluidity.[4][5]The linear acyl chain allows for tighter packing with other phospholipids, leading to a more ordered and less fluid membrane, similar to saturated phospholipids.
Lamellar-to-Hexagonal Phase Transition (for PE membranes) The presence of the cis isomer (oleic acid) significantly lowers the temperature of the lamellar-to-hexagonal (Lα-HII) phase transition in phosphatidylethanolamine membranes.[4][5]The trans isomer (elaidic acid) has a much less pronounced effect on the Lα-HII phase transition temperature, behaving more like a saturated fatty acid.[4][5]

Biological Activity and Signaling Pathways

While direct comparative studies on the biological activities of the two NAPE isomers are limited, inferences can be drawn from the known activities of their precursor fatty acids and their NAE hydrolysis products.

The biological activity of (Z)-N-octadecenoyl ethanolamine phosphate is primarily understood through its role as the precursor to N-oleoylethanolamide (OEA). OEA is a well-characterized lipid mediator with anorexigenic (appetite-suppressing) and anti-inflammatory properties.[6] These effects are largely mediated through the activation of the nuclear receptor, peroxisome proliferator-activated receptor-alpha (PPARα).[6][7]

The biological activities of (E)-N-octadecenoyl ethanolamine phosphate are less clear. However, the precursor fatty acid, elaidic acid, is the most abundant trans fatty acid in industrially hydrogenated vegetable oils and has been associated with adverse health effects, including alterations in lipid metabolism and increased inflammation.[8][9] It is plausible that NAPE containing elaidic acid could have distinct biological effects from its cis counterpart, potentially influencing different signaling pathways or acting as a less potent precursor to a bioactive NAE.

Aspect(Z)-N-octadecenoyl ethanolamine phosphate(E)-N-octadecenoyl ethanolamine phosphate
Primary Bioactive Product N-oleoylethanolamide (OEA)N-elaidoyl ethanolamine
Known Signaling Pathway OEA is a potent agonist of PPARα, leading to the regulation of genes involved in lipid metabolism and inflammation.[6][7]Currently unknown.
Reported Biological Effects of Downstream Product OEA exhibits anorexigenic, anti-inflammatory, and neuroprotective effects.[6]The biological effects of N-elaidoyl ethanolamine are not well-documented.
Inferred Biological Relevance Plays a role in the regulation of energy balance and inflammation.May have distinct and potentially adverse effects on cellular processes, given the known impact of trans fatty acids.

Experimental Protocols

General Chemical Synthesis of N-acyl-phosphatidylethanolamine (NAPE)

This protocol describes a general method for the chemical synthesis of NAPEs, which can be adapted for both the (E) and (Z) isomers by selecting the appropriate fatty acid anhydride.[1]

Materials:

  • Dioleoyl phosphatidylethanolamine (DOPE)

  • Elaidic anhydride (for (E)-isomer) or Oleic anhydride (for (Z)-isomer)

  • Methylene chloride (anhydrous)

  • Triethylamine

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform:methanol:water)

Procedure:

  • Dissolve DOPE in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Add a molar excess (e.g., 1.5 equivalents) of the respective fatty acid anhydride (elaidic or oleic) to the solution.

  • Add triethylamine as a base to catalyze the reaction and neutralize the resulting acid.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient to elute the desired NAPE.

  • Collect the fractions containing the pure NAPE, as identified by TLC.

  • Evaporate the solvent from the purified fractions to obtain the final product.

  • Characterize the synthesized NAPE using techniques such as proton nuclear magnetic resonance (¹H NMR) and mass spectrometry to confirm its structure and purity.

X-ray Diffraction Analysis of Phospholipid Membrane Structure

This protocol outlines the general procedure for analyzing the structural effects of incorporating (E)- or (Z)-N-octadecenoyl ethanolamine phosphate into a model membrane using X-ray diffraction.[4][10]

Materials:

  • Host phospholipid (e.g., 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine - DEPE)

  • (E)- or (Z)-N-octadecenoyl ethanolamine phosphate

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Buffer solution (e.g., HEPES or Tris buffer)

  • X-ray diffractometer with a temperature-controlled sample holder

Procedure:

  • Prepare lipid mixtures by co-dissolving the host phospholipid and the NAPE isomer in an organic solvent at the desired molar ratio.

  • Dry the lipid mixture to a thin film under a stream of nitrogen, followed by further drying under vacuum to remove residual solvent.

  • Hydrate the lipid film with the buffer solution to form multilamellar vesicles (MLVs). This is typically done by vortexing the sample at a temperature above the phase transition temperature of the lipids.

  • Load the hydrated lipid dispersion into a sample capillary for the X-ray diffractometer.

  • Acquire X-ray diffraction patterns over a range of temperatures, both heating and cooling the sample, to observe any phase transitions.

  • Analyze the diffraction patterns to determine the lamellar repeat distance (d-spacing) in the lamellar phase (Lα) and the lattice parameter in the inverted hexagonal phase (HII).

  • Plot the d-spacing as a function of temperature to identify the phase transition temperatures.

  • Compare the results for the membranes containing the (E)-isomer with those containing the (Z)-isomer to assess their differential effects on membrane structure.

NAPE-Hydrolyzing Phospholipase D (NAPE-PLD) Activity Assay

This protocol describes a method to measure the activity of NAPE-PLD, the enzyme responsible for converting NAPEs to their corresponding NAEs, using a radiolabeled substrate.[5][11]

Materials:

  • Cell or tissue homogenates containing NAPE-PLD

  • Radiolabeled NAPE substrate (e.g., N-[¹⁴C]-palmitoyl-PE or a custom synthesized [¹⁴C]-labeled (E)- or (Z)-N-octadecenoyl ethanolamine phosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Calcium chloride (CaCl₂)

  • Organic solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter

Procedure:

  • Prepare cell or tissue homogenates in a suitable buffer.

  • In a reaction tube, combine the homogenate (containing the enzyme) with the assay buffer.

  • Initiate the reaction by adding the radiolabeled NAPE substrate. Include control reactions without the enzyme or with a known NAPE-PLD inhibitor.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

  • Separate the organic and aqueous phases by centrifugation.

  • Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the NAPE substrate from the NAE product.

  • Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica sections and quantifying the radioactivity using a scintillation counter.

  • Calculate the NAPE-PLD activity based on the amount of radiolabeled NAE produced over time.

  • Compare the activity of NAPE-PLD towards the (E)- and (Z)-isomers by using a specifically synthesized radiolabeled substrate for each.

Mass Spectrometry Analysis of NAPE Isomers

This protocol provides a general workflow for the differentiation and quantification of (E)- and (Z)-NAPE isomers using liquid chromatography-mass spectrometry (LC-MS).[12][13]

Materials:

  • Lipid extracts from biological samples or synthetic standards of (E)- and (Z)-N-octadecenoyl ethanolamine phosphate

  • High-performance liquid chromatography (HPLC) system

  • A suitable HPLC column for lipid separation (e.g., C18 or HILIC)

  • Mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)

  • Mobile phases for LC separation

Procedure:

  • Chromatographic Separation:

    • Develop an LC method that can chromatographically separate the (E) and (Z) isomers. This may require optimization of the column, mobile phase composition, and gradient.

    • Inject the lipid extract or standard solution into the LC-MS system.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in a mode suitable for lipid analysis, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis, or full scan mode for untargeted analysis.

    • Identify the precursor ions corresponding to the NAPE isomers.

  • Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation:

    • Perform collision-induced dissociation (CID) or other fragmentation techniques on the precursor ions.

    • Analyze the fragmentation patterns. While the isomers have the same mass, their fragmentation patterns may differ due to the different stability of the cis and trans double bonds, potentially yielding diagnostic fragment ions or different relative abundances of common fragments.

  • Quantification:

    • For quantitative analysis, use stable isotope-labeled internal standards if available.

    • Construct calibration curves using synthetic standards of both isomers to accurately quantify their amounts in biological samples.

Visualizations

NAPE_Biosynthesis General Biosynthesis of N-acyl-phosphatidylethanolamine (NAPE) cluster_reactants Reactants cluster_product Product PC Phosphatidylcholine (PC) or other phospholipids NAT N-Acyltransferase (NAT) PC->NAT Acyl donor PE Phosphatidylethanolamine (PE) PE->NAT Acyl acceptor NAPE N-acyl-phosphatidylethanolamine (NAPE) NAT->NAPE Catalyzes

Caption: General enzymatic synthesis of NAPE.

OEA_Signaling_Pathway Signaling Pathway of N-oleoylethanolamide (OEA) NAPE_Z (Z)-N-octadecenoyl ethanolamine phosphate NAPE_PLD NAPE-PLD NAPE_Z->NAPE_PLD Hydrolysis OEA N-oleoylethanolamide (OEA) NAPE_PLD->OEA PPARa PPARα OEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocates to Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) Nucleus->Gene_Expression Regulates Biological_Effects Biological Effects (Reduced food intake, Anti-inflammatory) Gene_Expression->Biological_Effects

Caption: OEA signaling via PPARα activation.

Experimental_Workflow Workflow for Comparing (E) and (Z) NAPE Isomers cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Synthesis_E Synthesize (E)-NAPE Physicochemical Physicochemical Analysis (e.g., X-ray Diffraction) Synthesis_E->Physicochemical Biological Biological Assays (e.g., NAPE-PLD activity, Cell-based assays) Synthesis_E->Biological Synthesis_Z Synthesize (Z)-NAPE Synthesis_Z->Physicochemical Synthesis_Z->Biological Data_Analysis Data Analysis and Comparison Physicochemical->Data_Analysis Biological->Data_Analysis

Caption: Isomer comparison experimental workflow.

Summary and Future Directions

The geometric isomerism of the C18 acyl chain in N-octadecenoyl ethanolamine phosphate is a critical factor influencing its physicochemical properties and likely its biological function. The (Z)-isomer, N-oleoyl ethanolamine phosphate, is a precursor to the well-studied anorexigenic and anti-inflammatory lipid mediator, OEA. In contrast, the (E)-isomer, N-elaidoyl ethanolamine phosphate, is derived from a trans fatty acid associated with negative health outcomes, and its biological role remains largely unexplored.

The primary distinction lies in the molecular shape conferred by the cis versus trans double bond, which impacts membrane structure and fluidity. While direct comparative biological data is lacking, the known detrimental effects of elaidic acid suggest that the (E)-NAPE isomer may not share the beneficial signaling properties of its (Z)-counterpart.

Future research should focus on the direct biological evaluation of (E)-N-octadecenoyl ethanolamine phosphate and its hydrolysis product, N-elaidoyl ethanolamine. Key research questions include:

  • Is (E)-N-octadecenoyl ethanolamine phosphate a substrate for NAPE-PLD, and if so, at what efficiency compared to the (Z)-isomer?

  • Does N-elaidoyl ethanolamine interact with known NAE receptors such as PPARα?

  • What are the effects of the (E)-isomer on cellular signaling pathways, particularly those related to lipid metabolism and inflammation?

Answering these questions will provide a more complete understanding of the biological consequences of cis versus trans isomerism in this class of lipid molecules and could have implications for nutrition and therapeutic development.

References

Navigating the N-Acylethanolamine Phosphate Landscape: A Comparative Guide to Research Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the roles of N-acylethanolamine phosphates (NAEPs) like 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate (N-oleoyl-ethanolamine phosphate or NOEP), identifying suitable molecular tools is paramount. NOEP, a naturally occurring lysophosphatidic acid (LPA) mimetic, is a valuable research compound for probing the intricate Autotaxin-LPA signaling axis. However, a range of alternative compounds targeting different components of this pathway can offer enhanced specificity, potency, or different modes of action. This guide provides a comparative overview of key alternatives to NOEP, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.

This comparison focuses on three principal classes of alternatives:

  • Autotaxin (ATX) Inhibitors: These molecules block the production of LPA, the downstream effector of the pathway in which NOEP is involved.

  • LPA Receptor (LPAR) Antagonists: These compounds directly compete with LPA and LPA mimetics like NOEP for binding to LPA receptors.

  • Other Bioactive N-Acylethanolamines (NAEs): This group includes related lipid signaling molecules that may act on different receptor systems, such as PPARs, offering alternative pathways for investigation.

Comparative Performance Data

The following tables summarize key quantitative data for representative compounds from each class of alternatives, providing a basis for comparison of their in vitro and in vivo activities. It is important to note that direct comparative studies of NOEP against all these alternatives are limited; therefore, the data presented is compiled from various sources.

Table 1: Autotaxin (ATX) Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
Ziritaxestat (GLPG1690)AutotaxinFS-3 Hydrolysis2.2[1]
BBT-877Autotaxinex vivo LPA production6.9[2]
PF-8380AutotaxinLPC Hydrolysis100[3]
Cpd17AutotaxinLPC Hydrolysis-[4]
ATX-1dAutotaxinFS-3 Hydrolysis1800[5]

Table 2: LPA Receptor (LPAR) Antagonists

CompoundTarget(s)Assay TypeKi (µM) or IC50 (nM)Reference
BMS-986020LPA1Calcium MobilizationpKB ~8[6]
KI-16425LPA1, LPA3 > LPA2Inositol Phosphate ProductionKi: 0.34 (LPA1), 0.93 (LPA3), 6.5 (LPA2)[7]
AM966LPA1Calcium ReleaseIC50: 17 nM[7]
ONO-7300243LPA1-IC50: 160 nM[7]
UCM-14216LPA2-IC50: 1.9 µM, KD: 1.3 nM[8]

Table 3: Other Bioactive N-Acylethanolamines (NAEs) and Related Compounds

CompoundTargetAssay TypeEC50Reference
Oleoylethanolamide (OEA)PPARαTranscriptional Activation~120 nM[9]
Palmitoylethanolamide (PEA)PPARαTranscriptional Activation-[9]
Anandamide (AEA)PPARαTranscriptional Activation~10-30 µM[9]
LanifibranorPPARα, PPARγ, PPARδTranscriptional Activationα: 4.66 µM, γ: 0.572 µM, δ: 0.398 µM[10]
SeladelparPPARδ > PPARα, PPARγTranscriptional Activationδ: 20.2 nM, α: 1.64 µM, γ: 3.53 µM[11]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these compounds with their respective targets, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.

ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA LPA ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR activation NOEP NOEP (LPA Mimetic) NOEP->LPAR activation ATX_Inhibitor Autotaxin Inhibitors (e.g., Ziritaxestat) ATX_Inhibitor->ATX inhibition G_Protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Protein coupling LPAR_Antagonist LPAR Antagonists (e.g., BMS-986020) LPAR_Antagonist->LPAR inhibition Downstream Downstream Signaling (e.g., Ca2+ mobilization, ERK phosphorylation) G_Protein->Downstream activation NAE-PPARα Signaling Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus NAE NAEs (e.g., OEA, PEA) PPARa PPARα NAE->PPARa activation RXR RXR PPARa->RXR heterodimerization PPRE PPRE RXR->PPRE binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Experimental_Workflow_ATX_Inhibitor_Screening start Start prepare_reagents Prepare Reagents (ATX enzyme, FS-3 substrate, Buffers, Test Compounds) start->prepare_reagents plate_setup Set up 96-well Plate (Add buffer, ATX, and test compounds/inhibitor) prepare_reagents->plate_setup initiate_reaction Initiate Reaction (Add FS-3 substrate) plate_setup->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 528 nm) over time initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate reaction rates and % inhibition) measure_fluorescence->data_analysis end End data_analysis->end

References

Validation of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate as a Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate, a synthetic analog of lysophosphatidic acid (LPA), as a receptor agonist. It offers a comparative analysis with other known LPA receptor agonists, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound

This compound, also known as N-(E)-oleoyl-ethanolamine phosphate (NAEPA), is a member of the N-acyl ethanolamide phosphate family. These molecules are structural analogs of lysophosphatidic acid (LPA), a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPA1-6). LPA signaling is involved in a myriad of physiological and pathological processes, making LPA receptor agonists and antagonists valuable tools for research and potential therapeutic agents.[1][2]

While the more commonly studied isomer is the (Z)-form (oleoyl), this guide focuses on the validation of the (E)-isomer. Due to the limited availability of specific data for the (E)-isomer, its activity is inferred to be comparable to the well-characterized (Z)-isomer, which is known to be a dual agonist for the LPA1 and LPA2 receptors.[3] This guide outlines the necessary experimental steps to confirm its activity and compare its performance against established LPA receptor agonists.

Comparative Performance of LPA Receptor Agonists

The following table summarizes the reported agonist activity of selected LPA receptor agonists, including the expected activity profile of the target compound. This data is derived from various in vitro functional assays.

CompoundTarget Receptor(s)EC50 (nM)Emax (%)Key Characteristics
This compound LPA1 / LPA2 (putative)Data not availableData not availableSynthetic NAEPA analog. Activity is inferred from its (Z)-isomer.
1-Oleoyl-LPA ((Z)-isomer)LPA1, LPA2, LPA3, LPA4, LPA5, LPA6~1-100 (receptor dependent)100 (reference)Endogenous, non-selective LPA receptor agonist.[1][4]
N-oleoyl-ethanolamine phosphate ((Z)-isomer)LPA1 / LPA2~221 (LPA1), ~1089 (LPA2) for a derivative[3]Not reportedSynthetic LPA analog, dual agonist for LPA1/2.[3]
GRI 977143LPA23300[5]Not reportedSelective, non-lipid agonist for the LPA2 receptor.

Experimental Protocols for Agonist Validation

To validate this compound as a receptor agonist, a series of well-established in vitro assays should be performed. These assays will determine the compound's potency, efficacy, and selectivity.

Calcium Mobilization Assay

This assay is a primary method for assessing the activation of Gq-coupled GPCRs, such as LPA1, which lead to an increase in intracellular calcium concentration.

Principle: Agonist binding to a Gq-coupled receptor activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 or LPA2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density that ensures a confluent monolayer on the day of the experiment.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the assay buffer.

  • Assay Execution: The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the compound dilutions.

  • Data Acquisition and Analysis: The fluorescence intensity is measured kinetically for several minutes following compound addition. The peak fluorescence response is used to determine the agonist effect. The data is normalized to the response of a maximal concentration of a reference agonist (e.g., 1-Oleoyl-LPA) and plotted against the compound concentration to generate a dose-response curve. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using a non-linear regression model.

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event for many GPCRs, including LPA receptors.

Principle: Agonist binding to LPA receptors can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. The final step in this cascade is the phosphorylation of ERK1/2. The amount of phosphorylated ERK (p-ERK) can be quantified using methods such as Western blotting or cell-based immunoassays (e.g., ELISA).

Detailed Protocol:

  • Cell Culture and Stimulation: Cells expressing the target LPA receptor are grown to near confluence in multi-well plates and then serum-starved for several hours to reduce basal ERK phosphorylation. The cells are then stimulated with various concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.

  • Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting (as an example of detection):

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: The band intensities for p-ERK and total ERK are quantified. The p-ERK/total ERK ratio is calculated for each concentration of the test compound. The data is then plotted to generate a dose-response curve from which EC50 and Emax values can be determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by LPA receptors and the general workflow for validating a receptor agonist.

LPA_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling Agonist 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate LPA_Receptor LPA Receptor (e.g., LPA1) Agonist->LPA_Receptor G_alpha_q Gαq LPA_Receptor->G_alpha_q G_beta_gamma Gβγ LPA_Receptor->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_q->PLC MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) G_beta_gamma->MAPK_Cascade IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_Release->Cellular_Response PKC->MAPK_Cascade pERK p-ERK MAPK_Cascade->pERK pERK->Cellular_Response

Caption: LPA Receptor Signaling Pathway.

Agonist_Validation_Workflow start Start: Hypothesized Agonist cell_culture Cell Line Expressing Target Receptor start->cell_culture primary_assay Primary Functional Assay (e.g., Calcium Mobilization) cell_culture->primary_assay dose_response Generate Dose-Response Curve primary_assay->dose_response calculate_potency Calculate EC50 and Emax dose_response->calculate_potency secondary_assay Secondary Functional Assay (e.g., ERK Phosphorylation) calculate_potency->secondary_assay confirm_activity Confirm Agonist Activity secondary_assay->confirm_activity selectivity_panel Selectivity Profiling (Panel of LPA Receptors) confirm_activity->selectivity_panel determine_selectivity Determine Receptor Selectivity selectivity_panel->determine_selectivity end Validated Agonist determine_selectivity->end

Caption: Experimental Workflow for Agonist Validation.

Logical_Relationship Compound 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate Is_Analog_Of is a structural analog of Compound->Is_Analog_Of Validation_Requires validation requires Compound->Validation_Requires LPA Lysophosphatidic Acid (LPA) Is_Analog_Of->LPA Acts_On acts on LPA->Acts_On LPA_Receptors LPA Receptors (LPA1, LPA2, etc.) Acts_On->LPA_Receptors Functional_Assays Functional Assays Validation_Requires->Functional_Assays To_Determine to determine Functional_Assays->To_Determine Pharmacological_Properties Pharmacological Properties (Potency, Efficacy, Selectivity) To_Determine->Pharmacological_Properties

Caption: Logical Relationship of Validation.

References

Decoding the promiscuity of N-Acyl Ethanolamide Phosphates: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing the cross-reactivity of N-acyl ethanolamide phosphates (NAE-Ps) with a panel of cellular receptors has been published, offering valuable insights for researchers and drug development professionals. This guide provides a detailed analysis of the interactions between NAE-Ps and Lysophosphatidic Acid (LPA) receptors, Peroxisome Proliferator-Activated Receptors (PPARs), G-protein coupled receptors GPR55 and GPR119, and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The publication includes quantitative binding and functional data, detailed experimental protocols, and visualizations of the associated signaling pathways.

N-acyl ethanolamide phosphates (NAE-Ps) are a class of lipid molecules structurally analogous to the well-characterized signaling lipid, lysophosphatidic acid (LPA). While their primary targets are considered to be the LPA receptors, mounting evidence suggests a broader interaction profile, or "cross-reactivity," with other receptors, potentially leading to a diverse range of physiological and pharmacological effects. Understanding this cross-reactivity is paramount for the development of selective therapeutic agents targeting these signaling pathways.

This guide aims to provide an objective comparison of the performance of NAE-Ps and their non-phosphorylated counterparts, N-acyl ethanolamides (NAEs), across several key receptor families.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of various NAE-Ps and NAEs with the specified receptors. It is important to note that direct comparative studies of a wide range of NAE-Ps across all these receptor types are limited. Therefore, data for non-phosphorylated NAEs are included to provide a broader perspective on the potential for cross-reactivity, given the structural similarities.

Table 1: Cross-reactivity of N-Acyl Ethanolamide Phosphates (NAE-Ps) with LPA Receptors

CompoundReceptorAssay TypeParameterValueReference
Oleoyl Ethanolamide Phosphate (OEA-P)LPA₁[³⁵S]GTPγS BindingAgonistSelective for LPA₁/LPA₂ over LPA₃[1]
Oleoyl Ethanolamide Phosphate (OEA-P)LPA₂[³⁵S]GTPγS BindingAgonistSelective for LPA₁/LPA₂ over LPA₃[1]
Oleoyl Ethanolamide Phosphate (OEA-P)LPA₃[³⁵S]GTPγS BindingWeak Agonist-[1]
Oleoyl Ethanolamide Phosphate (OEA-P)LPA Receptors (in MDA-MB-231 cells)Calcium MobilizationEC₅₀1.2 nM[1]
Oleoyl Ethanolamide Phosphate (OEA-P)LPA Receptors (in MDA-MB-231 cells)Forskolin-induced cAMP accumulation inhibitionEC₅₀101 nM[1]
N-acyl ethanolamide phosphoric acid (NAEPA)LPA₁/LPA₂Platelet AggregationAgonist-[2]
N-acyl ethanolamide phosphoric acid (NAEPA)LPA₃-Weak Agonist-[2]

Table 2: Cross-reactivity of N-Acyl Ethanolamides (NAEs) with PPARα

CompoundReceptorAssay TypeParameterValueReference
Oleoylethanolamide (OEA)PPARαTransactivation AssayEC₅₀120 nM
Palmitoylethanolamide (PEA)PPARα-Agonist-

Table 3: Cross-reactivity of N-Acyl Ethanolamides (NAEs) with GPR55 and GPR119

CompoundReceptorAssay TypeParameterValueReference
Palmitoylethanolamide (PEA)GPR55GTPγS BindingEC₅₀4 nM
Anandamide (AEA)GPR55GTPγS BindingEC₅₀18 nM
Oleoylethanolamide (OEA)GPR55GTPγS BindingEC₅₀440 nM
Oleoylethanolamide (OEA)GPR119-Endogenous Ligand-

Table 4: Cross-reactivity of N-Acyl Ethanolamides (NAEs) with TRPV1

CompoundReceptorAssay TypeParameterValueReference
Anandamide (AEA)TRPV1ElectrophysiologyEC₅₀6.02 ± 1.23 µM
N-arachidonoyl dopamine (NADA)TRPV1ElectrophysiologyEC₅₀0.08 ± 0.05 µM
Oleoylethanolamide (OEA)TRPV1ElectrophysiologyEC₅₀0.35 ± 0.07 µM

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the primary signaling cascades initiated by the activation of each receptor class.

LPA_Receptor_Signaling cluster_receptor LPA Receptors (LPA1-6) cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses LPA_R LPA Receptor Gq11 Gαq/11 LPA_R->Gq11 Gi_o Gαi/o LPA_R->Gi_o G12_13 Gα12/13 LPA_R->G12_13 Gs Gαs LPA_R->Gs NAEP N-Acyl Ethanolamide Phosphate (NAE-P) NAEP->LPA_R PLC Phospholipase C (PLC) Gq11->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit PI3K PI3K Gi_o->PI3K Ras Ras Gi_o->Ras RhoGEF RhoGEF G12_13->RhoGEF AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease RhoA RhoA RhoGEF->RhoA cAMP_increase ↑ cAMP AC_activate->cAMP_increase Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival Migration Cell Migration Cytoskeletal_Rearrangement->Migration

Caption: LPA Receptor Signaling Pathway.

PPARalpha_Signaling cluster_ligand Ligand cluster_receptor Nuclear Receptor Complex cluster_dna Gene Transcription cluster_cellular_responses Cellular Responses NAE N-Acyl Ethanolamide (e.g., OEA) PPARa PPARα NAE->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (PPAR Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Lipid_Metabolism ↑ Lipid Metabolism (Fatty Acid Oxidation) Target_Genes->Lipid_Metabolism Inflammation ↓ Inflammation Target_Genes->Inflammation

Caption: PPARα Signaling Pathway.

GPR55_Signaling cluster_receptor GPR55 cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses GPR55 GPR55 G13 Gα13 GPR55->G13 Gq Gαq GPR55->Gq ERK_Activation ERK Activation GPR55->ERK_Activation via other pathways NAE N-Acyl Ethanolamide (e.g., PEA, AEA) NAE->GPR55 RhoA RhoA G13->RhoA PLC Phospholipase C (PLC) Gq->PLC ROCK ROCK RhoA->ROCK IP3_DAG IP3 & DAG PLC->IP3_DAG Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization

Caption: GPR55 Signaling Pathway.

GPR119_Signaling cluster_receptor GPR119 cluster_g_protein G Protein cluster_effector Downstream Effector cluster_second_messenger Second Messenger cluster_cellular_responses Cellular Responses GPR119 GPR119 Gs Gαs GPR119->Gs NAE N-Acyl Ethanolamide (e.g., OEA) NAE->GPR119 AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Insulin_Secretion Insulin Secretion cAMP->Insulin_Secretion GLP1_Secretion GLP-1 Secretion cAMP->GLP1_Secretion

Caption: GPR119 Signaling Pathway.

TRPV1_Signaling cluster_channel TRPV1 Channel cluster_ions Ion Influx cluster_cellular_responses Cellular Responses TRPV1 TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx NAE N-Acyl Ethanolamide (e.g., AEA, NADA, OEA) NAE->TRPV1 Activates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Depolarization Membrane Depolarization Na_Influx->Depolarization Pain_Sensation Pain Sensation Depolarization->Pain_Sensation Neurotransmitter_Release->Pain_Sensation

Caption: TRPV1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

[³⁵S]GTPγS Binding Assay for GPCR Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Workflow:

GTPgS_Workflow start Start prep_membranes Prepare cell membranes expressing the receptor of interest start->prep_membranes incubation Incubate membranes with NAE-P, GDP, and [³⁵S]GTPγS prep_membranes->incubation filtration Terminate reaction by rapid filtration through a glass fiber filter incubation->filtration wash Wash filters to remove unbound [³⁵S]GTPγS filtration->wash scintillation Measure filter-bound radioactivity using liquid scintillation counting wash->scintillation analysis Analyze data to determine EC₅₀ and Emax values scintillation->analysis end End analysis->end

Caption: GTPγS Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the receptor of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, the following are added in order: assay buffer, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), cell membranes, the test compound (NAE-P at various concentrations), and finally [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specific binding.

  • Detection: The filter plate is dried, and a scintillant is added to each well. The radioactivity is then quantified using a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS and subtracted from all values. The data are then normalized to the maximal response of a known reference agonist and plotted against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.

Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, which leads to the activation of Phospholipase C (PLC) and the subsequent release of calcium from intracellular stores.

Workflow:

Calcium_Mobilization_Workflow start Start seed_cells Seed cells expressing the receptor of interest into a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye add_compound Add NAE-P at various concentrations using a fluorescence plate reader with automated injection load_dye->add_compound measure_fluorescence Measure the change in fluorescence intensity over time add_compound->measure_fluorescence analysis Analyze data to determine EC₅₀ values measure_fluorescence->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Cells expressing the Gq-coupled receptor of interest are seeded into a black-walled, clear-bottom 96-well plate and cultured to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system. Baseline fluorescence is measured before the addition of the test compound (NAE-P).

  • Fluorescence Measurement: The test compound is injected into each well, and the fluorescence intensity is measured kinetically over a period of time.

  • Data Analysis: The change in fluorescence (peak response minus baseline) is calculated for each concentration of the test compound. The data are then plotted against the logarithm of the agonist concentration to determine the EC₅₀ value.

Reporter Gene Assay for Nuclear Receptors

This assay measures the transcriptional activity of nuclear receptors, such as PPARα, in response to ligand binding.

Workflow:

Reporter_Gene_Workflow start Start transfect_cells Co-transfect cells with a plasmid encoding the nuclear receptor and a reporter plasmid (e.g., PPRE-luciferase) start->transfect_cells treat_cells Treat transfected cells with NAE at various concentrations transfect_cells->treat_cells incubation Incubate cells for a sufficient period for gene transcription and protein expression (e.g., 24 hours) treat_cells->incubation lyse_cells Lyse the cells to release the reporter enzyme (e.g., luciferase) incubation->lyse_cells measure_activity Measure the activity of the reporter enzyme by adding its substrate and quantifying the luminescent signal lyse_cells->measure_activity analysis Analyze data to determine EC₅₀ values measure_activity->analysis end End analysis->end

Caption: Reporter Gene Assay Workflow.

Detailed Protocol:

  • Cell Transfection: A suitable cell line is co-transfected with two plasmids: an expression vector for the nuclear receptor of interest (e.g., PPARα) and a reporter plasmid containing a promoter with response elements for that receptor (e.g., PPRE) upstream of a reporter gene (e.g., firefly luciferase). A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization.

  • Compound Treatment: After transfection, the cells are treated with the test compound (NAE) at various concentrations.

  • Incubation: The cells are incubated for a period sufficient to allow for ligand-induced gene transcription and translation of the reporter protein (typically 18-24 hours).

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed reporter enzymes.

  • Luminescence Measurement: The lysate is transferred to a luminometer plate. The substrate for the primary reporter (e.g., luciferin for firefly luciferase) is added, and the resulting luminescence is measured. If a control reporter is used, its substrate is subsequently added, and the luminescence is measured again.

  • Data Analysis: The activity of the primary reporter is normalized to the activity of the control reporter. The fold activation is calculated relative to a vehicle-treated control. The data are then plotted against the logarithm of the agonist concentration to determine the EC₅₀ value.

This comprehensive guide provides a foundational understanding of the cross-reactivity of N-acyl ethanolamide phosphates and related compounds. The presented data and protocols are intended to serve as a valuable resource for the scientific community, facilitating further research into the complex pharmacology of these lipid signaling molecules and aiding in the development of more selective and effective therapeutics.

References

A Comparative Guide to the Structural Confirmation of Synthetic N-elaidoyl-ethanolamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical techniques for confirming the structure of synthetic N-elaidoyl-ethanolamine phosphate, a specific N-acyl-phosphatidylethanolamine (NAPE). For researchers in lipidomics and drug development, rigorous structural verification is paramount to ensure data integrity and experimental reproducibility. N-elaidoyl-ethanolamine phosphate is the trans-isomer of the more common N-oleoyl-ethanolamine phosphate, making unambiguous identification of the fatty acyl chain's stereochemistry a critical challenge.

N-Acylethanolamines (NAEs) are a class of lipid mediators synthesized from NAPEs, and they exhibit a wide range of biological activities.[1][2] The specific acyl chain, such as the elaidoyl group, dictates the molecule's biological function.[1][2] Therefore, confirming the precise structure of synthetic precursors like N-elaidoyl-ethanolamine phosphate is a foundational step in research. This guide focuses on the application of mass spectrometry and nuclear magnetic resonance spectroscopy for this purpose.

cluster_backbone Glycerophospholipid Backbone cluster_acyl Acyl Chains Glycerol Glycerol P Phosphate Glycerol->P Etn Ethanolamine P->Etn sn1 sn-1 Acyl Chain sn1->Glycerol sn2 sn-2 Acyl Chain sn2->Glycerol N_Elaidoyl N-elaidoyl Group (18:1, trans-Δ9) N_Elaidoyl->Etn N-acyl linkage

Figure 1: Molecular structure of N-elaidoyl-phosphatidylethanolamine.

Comparison of Primary Analytical Techniques

The principal methods for confirming the structure of complex lipids like N-elaidoyl-ethanolamine phosphate are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.

Table 1: Comparison of Key Analytical Methods for Structural Confirmation

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H, ³¹P)
Primary Information Molecular weight, elemental composition, and fragmentation patterns identifying acyl chains.Precise atomic arrangement, stereochemistry (cis/trans), and phosphate headgroup environment.[3]
Sensitivity High (picomole to femtomole range).[4]Lower (micromole to nanomole range).
Strengths Excellent for identifying and quantifying molecular species in complex mixtures.[5]Unambiguous for determining stereochemistry (e.g., trans double bond) and identifying phosphate linkages.[3]
Limitations Isomers (like cis/trans) can be difficult to distinguish without chromatographic separation and standards.Requires relatively pure sample in larger quantities; less sensitive for quantification.
Typical Use Identification and quantification of NAPE species from biological or synthetic samples.[1]Definitive structural confirmation of purified synthetic compounds.[3][6]

Quantitative Data and Expected Results

The confirmation of N-elaidoyl-ethanolamine phosphate relies on identifying its unique molecular features: the elaidoyl (18:1, trans) acyl chain and the phosphoethanolamine headgroup. Below are the expected data from MS and NMR analyses, with N-oleoyl-ethanolamine phosphate (the cis-isomer) provided as a key comparator.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS analysis, particularly with selected reaction monitoring (SRM), allows for the selective identification of both the N-acyl chain and the overall phospholipid structure. Fragmentation in positive electrospray ionization (ESI) mode typically generates product ions specific to the N-linked fatty acyl chain.

Table 2: Expected ESI-MS/MS Fragmentation Data for N-elaidoyl-PE vs. N-oleoyl-PE *

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Interpretation
N-elaidoyl-PE 772.58 326.3, 462.3326.3 : Corresponds to the protonated N-elaidoyl-ethanolamine fragment. 462.3 : Corresponds to the loss of the N-elaidoyl-ethanolamine headgroup.[7]
N-oleoyl-PE 772.58326.3, 462.3326.3 : Corresponds to the protonated N-oleoyl-ethanolamine fragment. 462.3 : Corresponds to the loss of the N-oleoyl-ethanolamine headgroup.[7]

*Based on a 1,2-dipalmitoyl (16:0) glycerol backbone. The precursor mass will vary depending on the sn-1 and sn-2 acyl chains. Note that MS/MS fragmentation alone does not easily distinguish between cis/trans isomers; this is achieved via chromatographic separation where the trans-isomer typically has a slightly different retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. ³¹P NMR is highly effective for identifying the phosphate group environment, while ¹H NMR can confirm the presence and configuration of the elaidoyl chain's double bond.

Table 3: Expected ¹H and ³¹P NMR Chemical Shifts (in CDCl₃) for N-elaidoyl-PE

NucleusSignalExpected Chemical Shift (δ, ppm)Interpretation
¹H NMR Vinylic Protons (-CH=CH-)~5.4 ppmThe chemical shift and coupling constant of these protons are characteristic of a trans double bond.
Allylic Protons (-CH₂-CH=)~2.0 ppmProtons adjacent to the double bond.
Ethanolamine Protons (-CH₂-N, -CH₂-O)~3.5-4.2 ppmProtons of the ethanolamine headgroup.
³¹P NMR Phosphate~0.18 - 0.22 ppmThis chemical shift is characteristic of N-acyl-phosphatidylethanolamines (NAPEs).[3] It allows differentiation from other phospholipids like phosphatidylethanolamine (PE) (~0.42 ppm).[8]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable data. The following are generalized methodologies based on established practices for NAPE analysis.

Protocol 1: LC-MS/MS Analysis

This protocol is adapted from standard methods for NAPE quantification.[9][4]

  • Sample Preparation (Lipid Extraction):

    • Synthesized N-elaidoyl-ethanolamine phosphate is dissolved in a suitable organic solvent (e.g., chloroform/methanol).

    • For biological samples, a modified Bligh & Dyer or Folch extraction is performed to isolate the total lipid fraction.

    • An appropriate internal standard (e.g., a deuterated or odd-chain NAPE) is added before extraction for quantification.

  • Chromatographic Separation:

    • HPLC System: A reverse-phase HPLC system is used.

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: A gradient from ~60% B to 100% B is run over several minutes to elute the lipids.

    • Flow Rate: 200-400 µL/min.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) using the transitions noted in Table 2.

    • Settings: Capillary voltage: ~4.0 kV; Drying gas temperature: ~350°C.

Protocol 2: ³¹P NMR Spectroscopy

This protocol is based on methods for analyzing phospholipid classes in lipid extracts.[3]

  • Sample Preparation:

    • A sufficient amount of the purified synthetic compound (~1-5 mg) is dried under a stream of nitrogen.

    • The dried lipid is redissolved in a deuterated solvent mixture, typically CDCl₃/CH₃OH/H₂O, often in specific ratios to ensure proper micelle formation.

    • The sample is transferred to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ³¹P.

    • Reference: An external or internal standard (e.g., 85% H₃PO₄) is used.

    • Acquisition Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically using proton decoupling.

  • Data Analysis:

    • The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

    • The chemical shift of the main resonance is compared to known values for NAPEs and other phospholipids to confirm the headgroup structure.[3][8]

Workflow and Pathway Visualization

synthesis Chemical Synthesis of N-elaidoyl-PE purification Purification (e.g., HPLC) synthesis->purification sample_prep_ms Sample Prep for MS purification->sample_prep_ms sample_prep_nmr Sample Prep for NMR purification->sample_prep_nmr lcms LC-MS/MS Analysis sample_prep_ms->lcms nmr ¹H and ³¹P NMR Analysis sample_prep_nmr->nmr data_ms Confirm MW and Acyl Fragments lcms->data_ms data_nmr Confirm trans-bond and Phosphate Headgroup nmr->data_nmr confirmation Structure Confirmed data_ms->confirmation data_nmr->confirmation

Figure 2: Experimental workflow for structural confirmation.

PC Phosphatidylcholine (PC) (Acyl Donor) NAT N-Acyltransferase PC->NAT PE Phosphatidylethanolamine (PE) (Acyl Acceptor) PE->NAT NAPE N-Acyl-PE (NAPE) (e.g., N-elaidoyl-PE) PLD NAPE-PLD NAPE->PLD NAE N-Acylethanolamine (NAE) (Bioactive Lipid) PLD->NAE Hydrolysis NAT->NAPE sn-1 acyl transfer

Figure 3: Biosynthesis pathway of N-Acylethanolamines (NAEs) from NAPEs.

References

A Comparative Guide to the Efficacy of Lysophosphatidic Acid (LPA) Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lysophosphatidic acid (LPA) is a bioactive phospholipid that modulates a wide array of cellular functions, including proliferation, migration, survival, and differentiation.[1][2] It exerts these effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1][3][4] These receptors couple to various heterotrimeric G proteins, initiating diverse downstream signaling cascades.[2][5][6] The integral role of LPA signaling in both normal physiology and pathological conditions such as fibrosis, cancer, and neuropathic pain has made LPA receptors significant targets for drug development.[2][7][8]

This guide provides an objective comparison of the efficacy of different LPA receptor agonists, supported by experimental data. It details the methodologies of key assays and visualizes the complex signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

LPA Receptor Signaling Pathways

LPA receptors are known for their ability to couple with multiple G protein families, including Gαi/o, Gαq/11, Gα12/13, and Gαs.[2][3][5] This promiscuous coupling allows for the activation of a complex network of intracellular signaling pathways.

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[6]

  • Gαi/o Pathway: This pathway primarily inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits released from Gαi/o can also activate other effectors, such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, including the ERK cascade.[5][6]

  • Gα12/13 Pathway: This pathway is centrally involved in cytoskeletal rearrangements through the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][6]

  • Gαs Pathway: While less common for LPA receptors, Gαs coupling stimulates adenylyl cyclase, increasing cAMP production.

The specific combination of G proteins activated by an LPA receptor can vary depending on the receptor subtype, the cell type, and the specific agonist, leading to diverse and context-dependent cellular responses.

LPA_Signaling_Pathways cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_cytosol Cytosol LPA LPA Agonist LPAR LPA Receptor (LPA₁-LPA₆) LPA->LPAR Binds Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase ↓ Gi->AC PI3K PI3K/Akt Gi->PI3K ERK MAPK/ERK Gi->ERK Rho RhoA G1213->Rho CaM Ca²⁺ Mobilization PLC->CaM Response Cellular Responses (Proliferation, Migration, etc.) CaM->Response AC->Response PI3K->Response ERK->Response ROCK ROCK Rho->ROCK ROCK->Response

Caption: General overview of LPA receptor signaling pathways.

Efficacy and Potency Comparison of LPA Agonists

The efficacy of an LPA agonist is determined by its ability to activate the receptor and elicit a downstream response. This is influenced by the agonist's chemical structure, particularly the length and saturation of its acyl chain and the nature of its headgroup.[7] Natural LPA exists as various molecular species (e.g., 18:1, 18:2, 17:0 LPA), and numerous synthetic agonists have also been developed.[9][10]

Biased Agonism

A key concept in LPA receptor pharmacology is biased agonism , where an agonist stabilizes a specific receptor conformation that preferentially activates one signaling pathway over another.[9][11] For example, an agonist might be highly potent at inducing Gαq/11-mediated calcium mobilization but less effective at stimulating Gαi/o-mediated ERK phosphorylation, despite acting on the same receptor.[9] This has significant implications for drug development, as it allows for the design of agonists that selectively trigger desired therapeutic effects while avoiding adverse responses.

A study in human lung fibroblasts, which primarily express the LPA₁ receptor, demonstrated this phenomenon by comparing the effects of different LPA analogues on calcium mobilization versus ERK phosphorylation.[9] The results showed that while 18:1 LPA was a full agonist for both pathways, other analogues displayed significant bias.[9]

Quantitative Data Summary

The following tables summarize the efficacy (Eₘₐₓ, intrinsic activity) and potency (EC₅₀) of various LPA receptor agonists from published studies.

Table 1: Efficacy and Potency of LPA Analogues at the LPA₁ Receptor in Human Lung Fibroblasts [9]

AgonistCalcium Mobilization (EC₅₀, nM)Calcium Mobilization (Intrinsic Activity %)ERK Phosphorylation (EC₅₀, nM)ERK Phosphorylation (Intrinsic Activity %)
18:1 LPA 8.04 ± 0.181006.70 ± 0.12100
18:2 LPA 6.73 ± 0.0876.51 ± 4.1910.47 ± 0.1377.04 ± 6.36
17:0 LPA 8.05 ± 0.1083.33 ± 4.119.77 ± 0.2050.53 ± 2.52
20:4 LPA 6.22 ± 0.0566.67 ± 5.98Not Determined26.67 ± 1.13
C18 LPA 6.22 ± 0.0566.67 ± 5.98Not Determined26.67 ± 1.13

*Intrinsic activity is calculated as a percentage of the maximal response to 18:1 LPA.

Table 2: Efficacy and Potency of Selected Synthetic LPA Receptor Agonists

AgonistTarget Receptor(s)AssayEC₅₀Efficacy (Eₘₐₓ)Source
(S)-17 (UCM-05194) LPA₁ (highly selective)Calcium Mobilization0.24 µM118% (vs. LPA)[10]
OTP/Rx100 LPA₂, LPA₅, LPA₃Calcium Mobilization23 nM (LPA₂)Not specified[8]
2S-OMPT LPA₃γ-globin mRNA expression80-100 nMNot specified[12]
DMP LPA₂γ-globin mRNA expression5-10 µMNot specified[12]

Experimental Protocols

Standardized in vitro assays are crucial for determining the efficacy and potency of LPA receptor agonists. The two most common methods are the calcium mobilization assay and the ERK phosphorylation assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, primarily reflecting the Gαq/11-PLC-IP₃ pathway.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the LPA receptor of interest (e.g., RH7777 or HEK293 cells) are cultured to an appropriate confluency in multi-well plates.[10]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Excess dye is washed off, and cells are incubated in buffer.

  • Agonist Addition: A baseline fluorescence reading is established using a fluorescence plate reader. The LPA receptor agonist is then added at various concentrations.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.

  • Analysis: The peak fluorescence response is measured. Data are normalized to the maximum response elicited by a reference agonist (e.g., 18:1 LPA). Dose-response curves are generated using non-linear regression to calculate EC₅₀ and Eₘₐₓ values.[10]

Caption: Workflow for a typical calcium mobilization assay.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway, which can be downstream of Gαi/o and other G proteins.

Methodology:

  • Cell Culture and Starvation: Cells expressing the receptor of interest are cultured and then serum-starved for several hours to reduce basal ERK activity.

  • Agonist Stimulation: Cells are stimulated with the LPA agonist at various concentrations for a short period (e.g., 2-5 minutes), as the pERK response is often rapid and transient.[9]

  • Cell Lysis: The reaction is stopped, and cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: The amount of phosphorylated ERK (pERK) relative to total ERK is quantified. This can be done using several methods:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pERK and total ERK.

    • ELISA: A plate-based immunoassay using antibodies to capture and detect pERK.

  • Analysis: The pERK/total ERK ratio is calculated for each condition. Data are normalized, and dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.[9]

Conclusion

The efficacy of LPA receptor agonists is not a monolithic property but a complex characteristic that depends on the specific agonist, the receptor subtype, the cellular context, and the signaling pathway being measured. The data clearly indicate that different LPA analogues and synthetic compounds can act as full, partial, or biased agonists.[9] Understanding these nuances is critical for both basic research into LPA signaling and the development of targeted therapeutics. For drug development professionals, leveraging biased agonism may provide a path to creating highly specific drugs that maximize therapeutic benefit while minimizing mechanism-based side effects. Future research should continue to characterize novel agonists across all LPA receptor subtypes and a broader range of functional assays to build a more complete picture of their pharmacological profiles.

References

Validating Experimental Results: A Comparative Guide to Commercial N-elaidoyl-ethanolamine phosphate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available N-elaidoyl-ethanolamine phosphate and its alternatives. The information presented here is intended to assist researchers in validating their experimental results by offering a clear overview of product performance, supported by experimental data and detailed methodologies.

Performance Comparison of N-acyl Ethanolamide Phosphates (NAEPAs)

N-elaidoyl-ethanolamine phosphate belongs to the N-acyl ethanolamide phosphate (NAEPA) class of bioactive lipids. These molecules are known to exert their effects primarily through the activation of lysophosphatidic acid (LPA) receptors, a family of G protein-coupled receptors (GPCRs) involved in diverse physiological and pathological processes. The following table summarizes the key performance indicators of N-elaidoyl-ethanolamine phosphate's close structural analogs, N-oleoyl-ethanolamine phosphate and N-palmitoyl-ethanolamine phosphate, which are commonly used as alternatives in research.

FeatureN-elaidoyl-ethanolamine phosphate (Anticipated)N-oleoyl-ethanolamine phosphateN-palmitoyl-ethanolamine phosphate
Purity Typically >98% (user-verified)≥98%≥98%
Molecular Formula C20H40NO5PC20H40NO5PC18H38NO5P
Molecular Weight 405.5 g/mol 405.5 g/mol 379.5 g/mol
Primary Target(s) LPA Receptors (LPA1, LPA2, LPA3)LPA1, LPA2, weak LPA3 agonist[1]LPA1, LPA2 agonist[2]
EC50 at LPA1 Data not available~10 nMData not available
EC50 at LPA2 Data not available~10 nMData not available
EC50 at LPA3 Data not availableLess potent than at LPA1/LPA2[2]Less potent than at LPA1/LPA2[2]
Common Formulation Crystalline solidCrystalline solidCrystalline solid
Storage Conditions -20°C-20°C-20°C
CAS Number Not readily available183323-26-4 (for arachidonoyl analog)100575-09-5 (for glycerophospho analog)

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for validating these compounds, the following diagrams illustrate the signaling pathway of NAEPA through LPA receptors and a typical experimental workflow for assessing their activity.

NAEPA Signaling Pathway NAEPA N-elaidoyl-ethanolamine phosphate (NAEPA) LPAR LPA Receptor (LPA1/LPA2/LPA3) NAEPA->LPAR Binds to G_protein Gαi/q LPAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., proliferation, migration) DAG->Cellular_Response Contributes to Ca_release->Cellular_Response Leads to

NAEPA Signaling Cascade

Experimental Workflow cluster_prep Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing LPA receptors) Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (N-elaidoyl-ethanolamine phosphate & alternatives) Compound_Addition Add compounds at various concentrations Compound_Prep->Compound_Addition Reagent_Prep Reagent Preparation (Fluo-4 AM dye, buffers) Dye_Loading Load cells with Fluo-4 AM Reagent_Prep->Dye_Loading Cell_Seeding->Dye_Loading Dye_Loading->Compound_Addition Fluorescence_Reading Measure fluorescence intensity (FlexStation or similar) Compound_Addition->Fluorescence_Reading Data_Normalization Normalize fluorescence data Fluorescence_Reading->Data_Normalization Dose_Response Generate dose-response curves Data_Normalization->Dose_Response EC50_Calculation Calculate EC50 values Dose_Response->EC50_Calculation

Calcium Mobilization Assay Workflow

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for two key assays used to validate the activity of N-elaidoyl-ethanolamine phosphate and its alternatives.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to LPA receptors upon ligand binding.

Materials:

  • HEK293T cells transiently transfected with LPA1, LPA2, or LPA3 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% fatty acid-free BSA.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • N-elaidoyl-ethanolamine phosphate and its alternatives.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest transfected HEK293T cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • GTPγS Binding:

    • In a 96-well plate, add 50 µL of assay buffer containing 10 µM GDP and varying concentrations of the test compound.

    • Add 25 µL of the membrane preparation (10-20 µg of protein).

    • Initiate the binding reaction by adding 25 µL of assay buffer containing 0.1 nM [35S]GTPγS.

    • Incubate the plate at 30°C for 30 minutes with gentle agitation.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all measurements.

    • Plot the specific binding as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors.

Materials:

  • CHO or HEK293 cells stably expressing LPA1 or LPA3 receptors.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • N-elaidoyl-ethanolamine phosphate and its alternatives.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells to ~80-90% confluency.

    • Seed the cells at a density of 50,000 cells/well in a 96-well plate and incubate overnight.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells once with HBSS.

    • Prepare a loading buffer containing HBSS, 2.5 mM probenecid, and 3 µM Fluo-4 AM.

    • Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation and Assay:

    • Prepare serial dilutions of the test compounds in HBSS containing 0.1% BSA.

    • After incubation, aspirate the loading buffer and add 100 µL of HBSS with 2.5 mM probenecid to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for 15-20 seconds.

    • Inject 50 µL of the compound dilutions and continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the maximum response observed with a saturating concentration of a known agonist (e.g., LPA).

    • Plot the normalized response as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 values.[2]

References

Safety Operating Guide

Prudent Disposal of 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and institutional protocols are the primary determinants for chemical waste disposal.

Personal Protective Equipment (PPE): When handling 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate for disposal, the following PPE should be worn:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Step-by-Step Disposal Protocol
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not identified, if one is available from the supplier, it will contain a dedicated "Disposal Considerations" section. This information supersedes any general guidance.

  • Contact EHS: Inform your institution's EHS office about the intent to dispose of the chemical. They will provide specific instructions based on its chemical properties and local regulations.

  • Waste Segregation: Do not mix this chemical with other waste streams unless explicitly instructed to do so by EHS. It should be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste until it is collected by EHS or a licensed waste disposal contractor.

  • Avoid Drain Disposal: Do not dispose of this chemical down the drain. While some non-hazardous chemicals can be disposed of in the sanitary sewer with approval, the potential toxicity of organophosphates makes this an unsafe practice without explicit EHS authorization.[1][2][3]

  • Avoid Solid Waste Disposal: Do not dispose of this chemical in the regular trash.[1][4] Laboratory personnel should be responsible for transferring chemical waste to the appropriate disposal location.[4]

General Information on Related Chemical Classes

Organophosphates are a broad class of compounds with varied toxicities. Some are used as pesticides and are known to be toxic.[5][6] Certain organophosphorus compounds can be detoxified through hydrolysis or oxidation.[5] However, without specific data for this compound, it is safest to assume it may pose a hazard. For instance, a related compound, 2-ethylhexyl dihydrogen phosphate, is classified as causing severe skin burns and eye damage.[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of laboratory chemicals.

start Start: Chemical for Disposal sds Consult Safety Data Sheet (SDS) start->sds ehs_consult Consult Institutional EHS sds->ehs_consult non_hazardous Non-Hazardous Waste Stream ehs_consult->non_hazardous EHS Approval for Non-Hazardous Disposal hazardous Hazardous Waste Stream ehs_consult->hazardous Treat as Hazardous end End: Proper Disposal non_hazardous->end collect Collect in Labeled Container hazardous->collect pickup Arrange for EHS Pickup collect->pickup pickup->end

Caption: Chemical Disposal Decision Workflow.

References

Essential Safety and Handling Protocols for 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate, based on potential hazards such as skin and eye irritation, which are common for similar chemical structures.

Body PartPersonal Protective EquipmentProtection Standard
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.EN166 or equivalent
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.EN374 or equivalent
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.NIOSH or equivalent

Safe Handling and Disposal Workflow

A systematic workflow ensures that all safety aspects are considered from reception to disposal of the chemical. The following diagram illustrates the key steps for safe handling and disposal.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_weigh Weighing and Aliquoting (in ventilated enclosure) prep_ppe->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Containment handle_exp->emergency_spill emergency_exposure Exposure Response (e.g., eye wash, safety shower) handle_exp->emergency_exposure cleanup_dispose Dispose of Waste (follow institutional guidelines) cleanup_decon->cleanup_dispose

Caption: Workflow for safe handling and disposal of this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed.

Handling:

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the creation of dust or aerosols.

  • Use dedicated, properly labeled equipment.

  • Wash hands thoroughly after handling.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.

  • Contaminated packaging should be treated as hazardous waste.

Emergency Procedures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • In the event of a spill, contain the spill with absorbent material and dispose of it as hazardous waste. Ventilate the area.[1]

It is imperative for all personnel to be trained on the potential hazards and safe handling procedures before working with this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.